Momelotinib
Description
This compound is a Janus Kinase 1 (JAK1) and 2 (JAK2) inhibitor. It is a competitive inhibitor of JAK ATP binding. First approved by the FDA on September 15, 2023, this compound is used to treat myelofibrosis. Myelofibrosis (MF) is a group of myeloproliferative neoplasms characterized by abnormal proliferative hematopoietic stem cells, leading to the release of cytokines and growth factors. MF includes primary MF (PMF), post-polycythemia vera (PV) MF, and post-essential thrombocythemia (ET) MF. Clinical manifestations of MF include anemia and thrombocytosis. This compound works to block the JAK-signal transducer and activator of transcription (STAT) signalling pathway, which is aberrant in MF.
This compound is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk, primary or secondary myelofibrosis. This compound is associated with transient and usually mild elevations in serum aminotransferase levels during therapy and has also been linked to instances of clinically apparent acute liver injury including reactivation of hepatitis B.
This compound is an orally bioavailable small molecule inhibitor of wild-type (WT) Janus kinases 1 and 2 (JAK1/2), the JAK2 mutant form JAK2V617F, and activin A receptor type 1 (ACVR1; activin receptor like kinase 2; ALK2), with antineoplastic activity. Upon oral administration, this compound competes with JAK1/2 for ATP binding, which results in inhibition of JAK1/2 activation, inhibition of the JAK-STAT signaling pathway, and leads to the induction of apoptosis and a reduction of tumor cell proliferation in JAK1/2-expressing tumor cells. In addition, the inhibition of ALK2 prevents liver hepcidin formation, increases iron availability and increases red blood cell (RBC) production. JAK2 is the most common mutated gene in bcr-abl-negative myeloproliferative disorders; the JAK2V617F gain-of-function mutation involves a valine-to-phenylalanine modification at position 617. The JAK-STAT signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and has 3 approved and 6 investigational indications.
a Janus kinase 1 and Janus kinase 2 inhibitor; structure in first source
See also: this compound Dihydrochloride (active moiety of).
Properties
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNDZWQTBEVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026049 | |
| Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056634-68-4 | |
| Record name | Momelotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1056634-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Momelotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056634684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Momelotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(Cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOMELOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O01GMS00P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Momelotinib
For Researchers, Scientists, and Drug Development Professionals
Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1), stands out in the landscape of myelofibrosis therapies.[1][2][3] Its unique dual-inhibitory mechanism not only addresses the splenomegaly and constitutional symptoms associated with the disease but also uniquely ameliorates the accompanying anemia.[1][4] This in-depth guide synthesizes the key preclinical findings that have elucidated the pharmacokinetic and pharmacodynamic profile of this compound, providing a foundational understanding for further research and development.
Pharmacodynamics: A Tale of Two Pathways
This compound exerts its therapeutic effects by modulating two critical signaling pathways: the JAK-STAT pathway, which is hyperactive in myelofibrosis, and the ACVR1 pathway, a key regulator of iron homeostasis.[1][3]
Inhibition of the JAK-STAT Pathway
Myelofibrosis is characterized by dysregulated JAK-STAT signaling, often driven by mutations such as JAK2V617F.[4][5] This leads to the overproduction of inflammatory cytokines and contributes to splenomegaly and other disease symptoms.[4][6] this compound is a competitive inhibitor of ATP binding to wild-type JAK1 and JAK2, as well as the mutant JAK2V617F.[5] By blocking this pathway, this compound effectively reduces the phosphorylation of STAT3, leading to a decrease in inflammatory cytokine levels and a reduction in spleen size, as demonstrated in murine models of myeloproliferative neoplasms.[5][7][8]
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. medical.gsk.com [medical.gsk.com]
- 4. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. A phase 2 study of this compound, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Momelotinib in Hematopoietic Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key mediators of cytokine and growth factor signaling pathways crucial for hematopoiesis and immune function.[1][2][3] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), making it a key therapeutic target.[2][4] A distinguishing feature of this compound is its additional inhibitory activity against activin A receptor, type I (ACVR1), also known as activin receptor-like kinase-2 (ALK2).[1][5][6] This multimodal mechanism of action not only addresses myeloproliferation and inflammation through JAK1/2 inhibition but also ameliorates anemia by inhibiting ACVR1, which leads to a reduction in hepcidin and increased iron availability for erythropoiesis.[6][7][8][9] This technical guide provides a comprehensive overview of the in vitro studies of this compound on hematopoietic cell lines, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound on various kinases and hematopoietic cell lines.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| JAK1 | 11[10], 26.9[11] |
| JAK2 | 1.4[11], 18[10] |
| JAK2 V617F | 2.8[1] |
| JAK3 | 155[10] |
| TYK2 | 17[10] |
| ACVR1/ALK2 | 8.4[12] |
Table 2: this compound Activity in Hematopoietic and Other Cell Lines
| Cell Line | Assay | IC50 (nM) |
| HEL (Human Erythroleukemia, JAK2 V617F) | Cell Growth Inhibition | 1500[5][10] |
| HEL (Human Erythroleukemia, JAK2 V617F) | STAT5 Phosphorylation Inhibition | 400[5][10] |
| Ba/F3-JAK2V617F | Cell Growth Inhibition | 1500[5][10] |
| Ba/F3-MPLW515L | Cell Growth Inhibition | 200[5][10] |
| K562 (Human Myelogenous Leukemia, BCR-ABL1+) | Cell Growth Inhibition | 58000[5][10] |
| Ba/F3-TEL-JAK2 | Cell Proliferation Inhibition | 800[1] |
| HepG2 (Hepatoma) | BMP6-stimulated Hepcidin mRNA Reduction | 650[12] |
Experimental Protocols
This section details the methodologies for key in vitro experiments cited in the study of this compound.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of this compound on hematopoietic cell lines.
a. Cell Lines and Culture Conditions:
-
Hematopoietic Cell Lines: HEL, Ba/F3 (and its engineered variants), K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Ba/F3 cells require the addition of murine IL-3 for survival and proliferation, except for variants engineered with constitutively active kinases like JAK2 V617F.
-
HepG2 Cells: Cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, penicillin, and streptomycin.
-
All cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
b. MTS Assay Protocol: The MTS assay is a colorimetric method for assessing cell viability based on the reduction of the MTS tetrazolium compound by viable cells to a colored formazan product.[7]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to adhere (for adherent cells) or stabilize.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assays
Apoptosis assays are employed to determine if the reduction in cell viability is due to programmed cell death.
a. Annexin V Staining Protocol: Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.[13]
-
Treat cells with this compound at various concentrations for a specified time.
-
Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) for live/dead cell discrimination.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Kinase Activity and Signaling Pathway Analysis
Western blotting is a key technique to investigate the effect of this compound on the phosphorylation status of JAK-STAT and ACVR1-SMAD pathway components.
a. Western Blot Protocol:
-
Seed cells and treat with this compound as described for the viability assays. For signaling pathway analysis, shorter incubation times (e.g., 30 minutes to 4 hours) are often used.
-
For cytokine-stimulated pathways, cells are often serum-starved before being stimulated with a ligand (e.g., IL-6 for JAK/STAT or BMP6 for ACVR1/SMAD) in the presence or absence of this compound.[12]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK2, STAT3, STAT5, and SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Erythroid Colony Formation Assay
This assay assesses the ability of hematopoietic progenitor cells to differentiate into erythroid colonies and is particularly relevant for evaluating the anemia-ameliorating effects of this compound.[10][14]
a. Protocol for Erythroid Colony-Forming Unit (CFU-E) Assay:
-
Isolate mononuclear cells from bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Plate the cells in a methylcellulose-based medium (e.g., MethoCult™) supplemented with cytokines that support erythroid differentiation, such as erythropoietin (EPO), stem cell factor (SCF), and IL-3.
-
Add this compound at various concentrations to the cultures.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Enumerate erythroid colonies (identified by their red color due to hemoglobinization) using an inverted microscope.
Hepcidin Expression Assay
To investigate this compound's effect on the ACVR1 pathway, hepcidin expression is measured in hepatoma cell lines like HepG2.[12][15]
a. Quantitative Real-Time PCR (qRT-PCR) for Hepcidin (HAMP) mRNA:
-
Seed HepG2 cells and treat with this compound in the presence or absence of BMP6 (a stimulator of hepcidin expression).
-
Incubate for a specified period (e.g., 6 or 24 hours).[12][15]
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for the HAMP gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative expression of HAMP mRNA using the ΔΔCt method.
b. ELISA for Secreted Hepcidin:
-
Culture HepG2 cells as described above.
-
Collect the cell culture supernatant after treatment with this compound.
-
Measure the concentration of hepcidin in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its in vitro characterization.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 2 study of this compound, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. Citarinostat and this compound co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resource.aminer.org [resource.aminer.org]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Apoptosis in Hematopoietic Stem Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Early-stage clinical trial data on Momelotinib safety and efficacy
An In-depth Technical Guide to Early-Stage Clinical Trial Data on Momelotinib: Safety and Efficacy
Introduction
This compound is a potent, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor, type I (ACVR1/ALK2).[1][2][3] Its development has been driven by the need for effective therapies for myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, debilitating constitutional symptoms, and anemia.[1][2] The pathogenesis of MF is largely attributed to dysregulated JAK-STAT signaling.[1] While other JAK inhibitors effectively address splenomegaly and symptoms, they can often exacerbate the anemia that is a major source of morbidity and a negative prognostic factor for survival in MF patients.[1][2]
This compound's unique dual-inhibitory mechanism offers a significant therapeutic advantage. By inhibiting JAK1 and JAK2, it suppresses the hyperactive JAK-STAT pathway responsible for myeloproliferation and inflammatory cytokine production.[1][3] Concurrently, its inhibition of ACVR1, a key regulator of the iron-regulating hormone hepcidin, addresses MF-related anemia by increasing iron availability for erythropoiesis.[4][5][6] This guide provides a detailed overview of the safety, efficacy, and experimental protocols from key early-stage clinical trials of this compound.
Mechanism of Action
This compound exerts its therapeutic effects through the modulation of two critical signaling pathways:
-
JAK-STAT Pathway Inhibition: In myelofibrosis, mutations in genes like JAK2, CALR, or MPL lead to the constitutive activation of the JAK-STAT pathway.[7] This results in uncontrolled proliferation of myeloid cells and excessive production of inflammatory cytokines, which drive the primary symptoms of the disease, including splenomegaly and constitutional symptoms.[1][7] this compound competitively inhibits ATP binding to JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][7] This dampens the aberrant signaling, reducing cytokine levels and controlling myeloproliferation.[7]
-
ACVR1 Pathway Inhibition and Anemia Improvement: Anemia in MF is often driven by chronic inflammation, which increases the production of hepcidin.[4] Hepcidin degrades the iron exporter ferroportin, trapping iron within macrophages and hepatocytes and restricting its availability for red blood cell production.[4][8] The ACVR1 (also known as ALK2) pathway is a primary regulator of hepcidin expression.[4] this compound is a direct inhibitor of ACVR1.[4][5] By blocking this pathway, this compound reduces hepcidin production, which in turn increases iron mobilization and promotes effective erythropoiesis, leading to an improvement in hemoglobin levels and transfusion independence.[4][9] This mechanism is distinct from other JAK inhibitors like ruxolitinib, which do not inhibit ACVR1.[4]
Signaling Pathway Diagrams
Caption: this compound's inhibition of the JAK/STAT signaling pathway.
Caption: this compound's mechanism for improving anemia via ACVR1 inhibition.
Early-Stage Clinical Trial Protocols
Phase 1/2 Dose-Escalation and Efficacy Study (NCT01423058)
This open-label, non-randomized, Phase 1/2 study was designed to evaluate the safety, tolerability, and therapeutic activity of twice-daily this compound dosing in patients with primary MF or post-polycythemia vera/post-essential thrombocythemia MF (post-PV/ET MF) with intermediate- or high-risk disease.[10]
-
Experimental Design: The study consisted of two parts. Part 1 was a dose-escalation phase to determine the optimal dose. Part 2 was a dose-expansion phase to further evaluate the safety and efficacy at the selected dose.[10]
-
Patient Population: A total of 61 subjects with intermediate- or high-risk MF were enrolled.[10]
-
Dosing Regimen: In Part 1, patients were enrolled at dose levels of 200 mg twice daily (BID) and 250 mg BID. Following a safety review that identified dose-limiting toxicities at the higher dose, 200 mg BID was selected as the dose for the expansion phase.[10]
-
Primary Endpoints: The primary objectives were to assess safety and tolerability and to determine the maximum tolerated dose (MTD) or optimal dose for further study.[10]
-
Secondary Endpoints: Efficacy was assessed based on spleen response (measured by palpation and MRI) and anemia response, according to the 2006 International Working Group (IWG) criteria. Symptom improvement and changes in JAK2V617F allele burden were also evaluated.[10]
Phase 2 Translational Biology Study (GS-US-352-1672)
This open-label, Phase 2 study was specifically designed to validate the mechanistic hypothesis behind this compound's anemia benefit in transfusion-dependent MF patients.[11]
-
Experimental Design: This was a single-arm, open-label translational biology study.[11]
-
Patient Population: The study enrolled 41 red blood cell (RBC) transfusion-dependent patients with MF.[11]
-
Dosing Regimen: Patients received this compound to assess its impact on transfusion requirements and markers of iron metabolism and erythropoiesis.[11]
-
Primary Endpoints: The key endpoint was the rate of transfusion independence (TI) for ≥12 weeks.[11]
-
Secondary and Correlative Endpoints: The study measured changes in blood hepcidin levels, iron availability, and other markers of erythropoiesis to correlate with clinical anemia response.[11]
Efficacy Data from Early-Stage Trials
The initial Phase 1/2 studies of this compound demonstrated promising activity in addressing the key clinical hallmarks of myelofibrosis: splenomegaly, constitutional symptoms, and anemia.
| Efficacy Endpoint | Study (NCT01423058) - 200mg BID[10] | Study (GS-US-352-1672)[11] |
| Spleen Response | ||
| By Palpation (≥8 weeks) | 72% (36/50) | Not Applicable |
| By MRI (at 24 weeks) | 45.8% (27/59) | Not Applicable |
| Anemia Response | ||
| IWG Criteria (≥8 weeks) | 45% (18/40) | Not Applicable |
| Transfusion Independence (≥12 weeks) | Not a primary endpoint | 41% |
| Symptom Response | Improved in the majority of subjects | Not a primary endpoint |
| Molecular Response | ||
| Median JAK2V617F Allele Burden Reduction | 21.1% (at 24 weeks) | Not Applicable |
Safety and Tolerability Data
In early-stage trials, this compound was found to have a manageable safety profile. The most common adverse events were gastrointestinal and neurological in nature.
| Adverse Event (Any Grade) | Frequency in NCT01423058[10] | Notes |
| Diarrhea | 45.9% | Generally low-grade. |
| Peripheral Neuropathy | 44.3% | Onset at a median of 32 weeks. |
| Thrombocytopenia | 39.3% | Dose-dependent and generally reversible upon treatment interruption. |
| Dizziness | 36.1% | Primarily associated with a first-dose effect. |
Dose-Limiting Toxicities (DLTs): In the dose-escalation phase of study NCT01423058, while no protocol-defined DLTs were formally identified at the 250 mg BID dose, frequent treatment interruptions and dose reductions were required due to thrombocytopenia, elevated lipase, dysesthesia, and skin rash. This led to the selection of 200 mg BID as the optimal dose for expansion.[10]
Pharmacokinetic Profile
Pharmacokinetic analyses from early-stage studies established the key parameters for this compound.
| Pharmacokinetic Parameter | Value[1][2] |
| Recommended Dose | 200 mg orally once daily |
| Metabolism | Primarily by CYP3A4 |
| Steady-State Max Concentration (Cmax) | 479 ng/mL (CV%, 61%) |
| Mean Area Under the Curve (AUCtau) | 3288 ng.h/mL (CV%, 60%) |
| Median Time to Max Concentration (Tmax) | 2 hours |
| Half-life (t1/2) | 4–8 hours |
| Active Metabolite (M21) | ~40% of parent pharmacological activity |
Conclusion
The early-stage clinical trial data for this compound established a strong foundation for its further development. The studies demonstrated a unique and clinically significant dual benefit: the amelioration of splenomegaly and constitutional symptoms through potent JAK1/JAK2 inhibition, and a distinct advantage in improving anemia and transfusion dependency via ACVR1 inhibition.[1][4] The safety profile was determined to be manageable, with predictable and mostly reversible adverse events.[10] These foundational studies, which elucidated the drug's novel mechanism, pharmacokinetic profile, and clinical activity, were pivotal in advancing this compound into later-phase trials and ultimately to its approval for the treatment of anemic patients with myelofibrosis.[7][11]
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. [PDF] this compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. | Semantic Scholar [semanticscholar.org]
- 6. This compound in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 8. This compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 10. A phase 1/2, open-label study evaluating twice-daily administration of this compound in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
The Pharmacological Role of the M21 Metabolite in Momelotinib's Therapeutic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). It is under investigation for the treatment of myelofibrosis, a serious bone marrow disorder. Upon administration, this compound is metabolized in the body, with M21 being its major circulating metabolite. This technical guide provides an in-depth analysis of the M21 metabolite, its formation, pharmacological activity, and its contribution to the overall therapeutic profile of this compound. Understanding the role of this active metabolite is crucial for a comprehensive assessment of the drug's efficacy and safety.
Formation of the M21 Metabolite
The M21 metabolite is formed from this compound through a two-step enzymatic process. Initially, the morpholine ring of this compound undergoes oxidation, a reaction primarily catalyzed by various cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C8, CYP2C19, CYP2C9, and CYP1A2. Following this, aldehyde oxidase acts on the intermediate to form the stable M21 metabolite, which is a morpholino lactam.[1][2][3]
Below is a workflow diagram illustrating the metabolic conversion of this compound to M21.
Caption: Metabolic conversion of this compound to its active metabolite, M21.
Pharmacological Activity of this compound and M21
Both this compound and its M21 metabolite are pharmacologically active, contributing to the drug's overall therapeutic effect. They are potent inhibitors of key signaling proteins involved in myelofibrosis pathophysiology.
Comparative Inhibitory Activity
The inhibitory potency of this compound and M21 against their primary targets has been characterized through in vitro assays. The data, presented in the table below, demonstrates that while M21 is less potent than the parent compound, it retains significant inhibitory activity.
| Compound | Target | IC50 / Kd (nM) |
| This compound | JAK1 | 11[4] |
| JAK2 | 18[4] | |
| JAK3 | 155[4] | |
| TYK2 | 17[4] | |
| ACVR1 (Kd) | 8.6[5] | |
| M21 | JAK1 (Kd) | 53[5] |
| JAK2 (Kd) | 0.79[5] | |
| ACVR1 (Kd) | 38[5] |
Note: IC50 represents the half-maximal inhibitory concentration, while Kd represents the dissociation constant. Both are measures of potency, with lower values indicating higher potency.
The data clearly indicates that both this compound and M21 are potent inhibitors of JAK1, JAK2, and ACVR1. Notably, M21 exhibits a particularly strong binding affinity for JAK2. It is estimated that the M21 metabolite contributes approximately 40% of the overall pharmacological activity of this compound.[2][4]
Signaling Pathway Inhibition
This compound and M21 exert their therapeutic effects by modulating two critical signaling pathways: the JAK-STAT pathway and the ACVR1/hepcidin pathway.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a multitude of cytokines and growth factors that are vital for hematopoiesis and immune function.[6] In myelofibrosis, this pathway is often dysregulated, leading to uncontrolled cell growth and inflammation. This compound and M21 act as ATP-competitive inhibitors of JAK1 and JAK2, thereby blocking the downstream signaling cascade.[4]
The diagram below illustrates the canonical JAK-STAT pathway and the inhibitory action of this compound and M21.
Caption: this compound and M21 inhibit the phosphorylation of STAT proteins by blocking JAK1 and JAK2.
ACVR1 and Hepcidin Regulation
A unique feature of this compound and its M21 metabolite is their ability to inhibit ACVR1, also known as activin receptor-like kinase 2 (ALK2).[6] ACVR1 plays a critical role in iron homeostasis through its regulation of hepcidin, a key iron-regulatory hormone. In myelofibrosis, elevated hepcidin levels contribute to anemia. By inhibiting ACVR1, this compound and M21 reduce hepcidin production, leading to increased iron availability for erythropoiesis and an improvement in anemia.[6]
The following diagram depicts the ACVR1 signaling pathway and its inhibition by this compound and M21.
Caption: Inhibition of ACVR1 by this compound and M21 reduces hepcidin production, improving iron availability.
Pharmacokinetics of this compound and M21
The pharmacokinetic profiles of both this compound and its M21 metabolite have been characterized in human studies. Following oral administration, this compound is rapidly absorbed. The M21 metabolite is a major circulating species, with a mean M21-to-Momelotinib area under the curve (AUC) ratio ranging from 1.4 to 2.1.[2] Both compounds have a similar elimination half-life of approximately 4 to 8 hours.[7]
| Parameter | This compound | M21 Metabolite |
| Tmax (hours) | ~2 | Data not consistently reported |
| Elimination Half-life (hours) | 4 - 8[7] | 4 - 8[7] |
| Mean AUC Ratio (M21/Momelotinib) | - | 1.4 - 2.1[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the types of assays used to characterize the pharmacological activity of this compound and its M21 metabolite.
In Vitro Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and M21 against target kinases (JAK1, JAK2, ACVR1).
Materials:
-
Recombinant human kinases (JAK1, JAK2, ACVR1)
-
ATP
-
Peptide substrate specific for each kinase
-
Test compounds (this compound, M21) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound and M21 in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the kinase and peptide substrate to the wells of a 384-well plate.
-
Add the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation Assay (Representative Protocol)
Objective: To assess the effect of this compound and M21 on the proliferation of JAK-dependent cancer cell lines.
Materials:
-
Ba/F3-JAK2V617F or HEL cells
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (this compound, M21) dissolved in DMSO
-
Cell viability reagent such as AlamarBlue™ or MTT
-
96-well clear-bottom plates
-
Spectrophotometer or fluorometer
Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well).
-
Allow the cells to adhere and stabilize for a few hours or overnight.
-
Prepare serial dilutions of this compound and M21 in cell culture medium.
-
Add the diluted compounds or medium with DMSO (vehicle control) to the cells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for an additional period (e.g., 2-4 hours) to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The M21 metabolite of this compound is a significant contributor to the overall pharmacological activity of the drug. As a potent inhibitor of JAK1, JAK2, and ACVR1, M21 plays a crucial role in the dual mechanism of action of this compound, addressing both the myeloproliferative and anemic aspects of myelofibrosis. A thorough understanding of the formation, activity, and pharmacokinetics of this active metabolite is essential for the continued development and clinical application of this compound. This guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key quantitative data and experimental approaches for studying this important molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics and Disposition of this compound Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. ojjaarahcp.com [ojjaarahcp.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ATP-Competitive Inhibition of JAK1/JAK2 by Momelotinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momelotinib is a potent, orally bioavailable small-molecule inhibitor that demonstrates significant efficacy in the treatment of myelofibrosis (MF). Its primary mechanism of action involves the ATP-competitive inhibition of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), crucial mediators in the JAK-STAT signaling pathway. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms, leading to excessive cell proliferation and inflammatory cytokine production. This technical guide provides a comprehensive overview of the biochemical and cellular characterization of this compound's inhibitory action on JAK1 and JAK2, including detailed experimental protocols and quantitative data to support its mechanism of action.
Introduction to this compound and the JAK-STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in intracellular signal transduction.[1][2] Upon cytokine or growth factor binding to their respective receptors, JAKs become activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and inflammation.[3]
In myelofibrosis, mutations in genes such as JAK2 (e.g., V617F) lead to constitutive activation of the JAK-STAT pathway, driving the disease's pathogenesis.[1][2] this compound is an ATP-competitive inhibitor that targets the kinase activity of JAK1 and JAK2, thereby blocking this aberrant signaling.[1][4] A unique feature of this compound is its additional inhibitory activity against Activin A receptor, type 1 (ACVR1), which contributes to the amelioration of anemia, a common complication in MF patients.[1][4]
Quantitative Analysis of this compound's Inhibitory Profile
The inhibitory potency of this compound against various kinases has been extensively characterized through in vitro biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | K_d_ (nM) | ATP Concentration for IC50 |
| JAK1 | 11[1], 26.9[5] | 28[6] | Not specified[1] |
| JAK2 | 18[1], 1.4[5], 51[7] | 0.13[6] | 1 mM[7] |
| JAK2 (V617F) | 2.8[6] | Not specified | Not specified |
| JAK3 | 155[1] | Not specified | Not specified |
| TYK2 | 17[1] | Not specified | Not specified |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. K_d_ (Dissociation constant) is a measure of the binding affinity between a ligand (inhibitor) and a protein (kinase).
Table 2: Cellular Inhibitory Activity of this compound
| Cellular Effect | Cell Line | EC50 (nM) |
| Inhibition of IL-6-stimulated STAT3 phosphorylation | Primary human peripheral blood mononuclear cells | 259[6] |
| Inhibition of TPO-stimulated STAT5 phosphorylation | Primary human peripheral blood mononuclear cells | 60[6] |
| Inhibition of STAT5 phosphorylation | HEL (human erythroleukemia) cells | 400[1] |
| Antiproliferative activity | SET2 (JAK2 V617F mutant) | 232[8] |
| Antiproliferative activity | Ba/F3-TEL-JAK2 | 798[8] |
| Antiproliferative activity | CTLL-2 (IL-2 stimulated) | 1249[8] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the ATP-competitive inhibition of JAK1/JAK2 by this compound.
In Vitro JAK1/JAK2 Kinase Assay (ATP-Competitive)
Objective: To determine the IC50 value of this compound for JAK1 and JAK2 kinase activity in a cell-free system.
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a peptide substrate by recombinant human JAK1 or JAK2 enzyme in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., TR-FRET) detection method. To confirm ATP-competitive inhibition, the assay can be performed at varying ATP concentrations. An increase in the apparent IC50 value with increasing ATP concentration is indicative of an ATP-competitive mechanism.
Materials:
-
Recombinant human JAK1 and JAK2 enzymes
-
Kinase substrate (e.g., IRS1-tide for JAK1, Poly(Glu, Tyr) 4:1 for JAK2)
-
ATP
-
This compound (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer.
-
Enzyme and Substrate Preparation: Dilute the JAK1 or JAK2 enzyme and the respective substrate to the desired concentrations in Kinase Assay Buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound solution to the wells of the 384-well plate.
-
Add 10 µL of the enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the K_m_ value for each enzyme to accurately determine the K_i_ from the IC50. For demonstrating ATP competition, a range of ATP concentrations (e.g., 10 µM to 1 mM) should be tested.[7]
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed within the linear range.
-
Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To confirm ATP-competitive inhibition, plot the IC50 values against the ATP concentrations. A linear relationship is expected. The Cheng-Prusoff equation can be used to calculate the K_i_ value: IC50 = K_i_ (1 + [ATP]/K_m_(ATP))
-
Cellular STAT3 Phosphorylation Assay
Objective: To determine the EC50 value of this compound for the inhibition of cytokine-induced STAT3 phosphorylation in a cellular context.
Principle: This assay measures the phosphorylation of STAT3 in response to cytokine stimulation in whole blood or isolated peripheral blood mononuclear cells (PBMCs). Cells are pre-treated with this compound, followed by stimulation with a cytokine known to activate the JAK1/2-STAT3 pathway (e.g., IL-6). The level of phosphorylated STAT3 (pSTAT3) is then quantified using flow cytometry.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
This compound
-
Cytokine stimulant (e.g., recombinant human IL-6)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT3 (Tyr705)
-
Flow cytometer
Procedure:
-
Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation.
-
Inhibitor Treatment: Aliquot cells into tubes and pre-incubate with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add IL-6 (e.g., 100 ng/mL final concentration) to the cell suspensions and incubate for a short period (e.g., 15-30 minutes) at 37°C.[9] Include an unstimulated control.
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.
-
-
Antibody Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular pSTAT3.
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the lymphocyte population of interest (e.g., CD3+/CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each condition.
-
-
Data Analysis:
-
Calculate the percent inhibition of STAT3 phosphorylation for each this compound concentration relative to the stimulated DMSO control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing the Mechanism and Workflow
Diagram 1: The JAK-STAT Signaling Pathway
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Diagram 2: ATP-Competitive Inhibition by this compound
Caption: Mechanism of ATP-competitive inhibition of JAK kinase by this compound.
Diagram 3: Experimental Workflow for this compound Characterization
Caption: A general experimental workflow for characterizing a JAK inhibitor like this compound.
Conclusion
This compound is a potent ATP-competitive inhibitor of JAK1 and JAK2, with well-characterized in vitro and cellular activities. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on JAK inhibitors. Understanding the specific methodologies used to determine the inhibitory profile of compounds like this compound is essential for the accurate interpretation of their mechanism of action and for the development of novel therapeutics targeting the JAK-STAT pathway.
References
- 1. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Momelotinib's Kinase Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the kinase selectivity profile of momelotinib, a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). This compound is also a notable inhibitor of Activin A receptor type 1 (ACVR1), also known as ALK2. This dual activity contributes to its clinical efficacy in treating myelofibrosis, not only by reducing splenomegaly and constitutional symptoms through JAK-STAT pathway inhibition but also by improving anemia via the inhibition of ACVR1 and subsequent reduction of hepcidin.[1][2][3][4][5][6][7][8] This document provides a comprehensive summary of its inhibitory activity against a range of kinases, details the experimental protocols used for these assessments, and visualizes the core signaling pathway and experimental workflows.
Quantitative Kinase Inhibition Data
This compound's inhibitory activity has been quantified against several kinases, primarily focusing on the JAK family and ACVR1. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Target Kinase | IC50 (nM) | Notes |
| JAK1 | 11 | [1][9][10][11] |
| JAK2 | 18 | [1][9][10][11] |
| JAK2 (V617F mutant) | 2.8 | [12] |
| JAK3 | 155 | [1][9][10][11] |
| TYK2 | 17 | [1][9][10] |
| ACVR1 (ALK2) | 6.83 | [12] |
| FLT3 | Potent inhibition | A full kinome analysis showed high inhibitory potency against FLT3.[13] |
| KIT | Potent inhibition | A full kinome analysis showed high inhibitory potency against KIT.[13] |
A full kinome analysis demonstrated that this compound inhibits additional kinases beyond the JAK family with a potency similar to its JAK2 inhibition.[13] In contrast, its inhibition of ALK2 was observed to be 5-10 times weaker than its inhibition of JAK2 in the same study.[13]
Experimental Protocols
The determination of this compound's kinase inhibitory activity is primarily achieved through in vitro biochemical assays. A representative protocol for a cell-free kinase activity assay is detailed below.
In Vitro Kinase Inhibition Assay (Cell-Free)
This method assesses the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
1. Reagents and Materials:
-
Recombinant purified kinase (e.g., JAK1, JAK2, ACVR1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), typically at a concentration close to the Michaelis constant (Km) for each kinase to ensure competitive binding assessment.
-
This compound (or other test compounds) serially diluted in an appropriate solvent (e.g., DMSO).
-
Assay buffer (containing components like MgCl2, DTT, and a buffering agent like HEPES).
-
Detection reagents to quantify kinase activity (e.g., ADP-Glo™ Kinase Assay which measures ADP production, or radiolabeled ATP [γ-³²P] for phosphotransferase assays).
-
Microplates (e.g., 384-well plates).
2. Assay Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared to determine the dose-response relationship.
-
Kinase Reaction: The kinase, substrate, and this compound are incubated together in the assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal. For radiometric assays, the phosphorylated substrate is captured, and the incorporated radioactivity is measured.
3. Data Analysis:
-
The raw data (e.g., luminescence, radioactivity counts) are normalized to controls (vehicle-treated for 100% activity and no enzyme for 0% activity).
-
The normalized data are then plotted against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response.[4] this compound exerts its primary therapeutic effect by inhibiting key components of this pathway.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity of a kinase inhibitor like this compound across a panel of kinases.
Caption: A generalized workflow for in vitro kinase selectivity profiling.
References
- 1. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. shutterstock.com [shutterstock.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 7. Long-term safety analyses of this compound in patients with myelofibrosis presented at EHA 2020 [mpn-hub.com]
- 8. New data at ASH underscore the potential for durable, clinically important responses with this compound for myelofibrosis patients | GSK Stock News [stocktitan.net]
- 9. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
The intellectual property and patent landscape of Momelotinib
An In-depth Technical Guide to the Intellectual Property and Patent Landscape of Momelotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, marketed under the brand name Ojjaara, is a potent, orally bioavailable small molecule inhibitor making significant strides in the treatment of myelofibrosis (MF), a rare and serious bone marrow cancer.[1][2] Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly (enlarged spleen), debilitating constitutional symptoms, and progressive anemia.[1] The pathogenesis of MF is largely driven by the dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[3][4] this compound distinguishes itself from other approved JAK inhibitors through its unique, multi-modal mechanism of action that not only addresses splenomegaly and systemic symptoms but also uniquely ameliorates anemia, a major challenge in MF patient management.[1][3][5]
This technical guide provides a comprehensive overview of this compound's mechanism of action, clinical development, and its intricate intellectual property and patent landscape, offering valuable insights for professionals in the field of drug discovery and development.
Mechanism of Action: A Dual Inhibitor
This compound's therapeutic efficacy stems from its ability to inhibit key signaling pathways involved in the pathophysiology of myelofibrosis. It is a potent inhibitor of JAK1, JAK2, and Activin A receptor, type I (ACVR1), also known as ALK2.[6][7][8]
-
JAK1 and JAK2 Inhibition : Hyperactivation of the JAK-STAT pathway is a hallmark of myelofibrosis, often due to mutations in genes like JAK2, CALR, or MPL.[3][6] This leads to the overproduction of inflammatory cytokines and excessive proliferation of myeloid cells, contributing to splenomegaly, constitutional symptoms (like fatigue, night sweats, and fever), and bone marrow fibrosis.[3][9] this compound inhibits JAK1 and JAK2, thereby downregulating the JAK-STAT pathway. This action suppresses myeloproliferation and reduces the inflammatory cytokine storm, leading to significant improvements in spleen size and disease-related symptoms.[6][9]
-
ACVR1 Inhibition : A key differentiator for this compound is its inhibition of ACVR1.[1][9] ACVR1 plays a crucial role in iron homeostasis by regulating the production of hepcidin, a hormone that blocks iron absorption and recycling.[9] In myelofibrosis, elevated inflammatory cytokines stimulate hepcidin production, leading to iron-restricted anemia, a common and debilitating complication. By inhibiting ACVR1, this compound reduces hepcidin expression, which in turn increases iron availability for erythropoiesis (red blood cell production), thus improving anemia and reducing the need for blood transfusions.[3][6][7]
The following diagram illustrates the signaling pathways targeted by this compound.
Caption: this compound's dual inhibition of JAK1/JAK2 and ACVR1 pathways.
Quantitative Pharmacology
This compound demonstrates potent inhibitory activity against its primary targets. The half-maximal inhibitory concentrations (IC₅₀) highlight its selectivity profile.
| Target | IC₅₀ (nM) | Reference |
| JAK1 | 11 | [6] |
| JAK2 | 18 | [6] |
| TYK2 | 17 | [6] |
| JAK3 | 155 | [6] |
Table 1: In vitro inhibitory activity of this compound.
Pharmacokinetic properties of this compound at a clinical dose of 200 mg once daily have been well-characterized.
| Parameter | Value | Reference |
| Cₘₐₓ (Maximum Concentration) | 479 ng/mL (CV% 61) | [3][5] |
| AUCtau (Area Under the Curve) | 3288 ng·h/mL (CV% 60) | [3][5] |
| Tₘₐₓ (Time to Cₘₐₓ) | Median, 2 hours | [3] |
| t₁/₂ (Half-life) | 4-8 hours | [3] |
Table 2: Steady-state pharmacokinetic parameters of this compound.
Clinical Development and Key Trials
This compound has undergone extensive clinical evaluation in a series of Phase 3 trials to establish its efficacy and safety profile in patients with myelofibrosis.
| Trial Name (NCT ID) | Patient Population | Arms | Primary Endpoint | Outcome | Reference |
| SIMPLIFY-1 (NCT01969838) | JAK inhibitor-naïve | This compound vs. Ruxolitinib | Non-inferiority in spleen volume reduction (SVR35) at Week 24 | Met primary endpoint; did not meet key secondary endpoint for symptom reduction (TSS50). | [10] |
| SIMPLIFY-2 (NCT02101268) | Previously treated with Ruxolitinib | This compound vs. Best Available Therapy (BAT) | Superiority in proportion of patients with ≥35% spleen volume reduction (SVR35) at Week 24 | Did not meet primary endpoint. Showed benefits in anemia-related secondary endpoints. | [10] |
| MOMENTUM (NCT04173494) | Symptomatic and anemic; previously treated with a JAK inhibitor | This compound vs. Danazol | Superiority in Total Symptom Score (TSS) response rate at Week 24 | Met primary endpoint and key secondary endpoints for transfusion independence and spleen response. | [11] |
Table 3: Summary of pivotal Phase 3 clinical trials for this compound.
Experimental Protocol: The MOMENTUM Study
The MOMENTUM trial was a pivotal study that demonstrated this compound's significant clinical benefit in a challenging patient population.
Study Title: A Randomized, Double-Blind, Phase 3 Study of this compound (MMB) Versus Danazol (DAN) in Symptomatic and Anemic Subjects with Primary Myelofibrosis (PMF) or Post-Polycythemia Vera or Post-Essential Thrombocythemia Myelofibrosis (Post-PV/ET MF) Who Have Been Previously Treated with a Janus Kinase (JAK) Inhibitor.
Methodology:
-
Patient Population: Eligible patients had primary or post-ET/PV myelofibrosis, were symptomatic (MFSAF TSS ≥10) and anemic (Hemoglobin <10 g/dL), and had been previously treated with an approved JAK inhibitor for at least 90 days.[11]
-
Washout Period: A JAK inhibitor taper and washout period of at least 21 days was required before randomization.[11]
-
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either this compound 200 mg once daily plus a Danazol placebo, or Danazol 600 mg once daily plus a this compound placebo. The study was double-blinded for a 24-week treatment period.[11]
-
Stratification: Randomization was stratified by key baseline characteristics: Total Symptom Score, palpable spleen size, and red blood cell units transfused.[11]
-
Assessments:
-
Symptoms: Patient-reported symptoms were collected daily using the Myelofibrosis Symptom Assessment Form (MFSAF) electronic diary. The primary endpoint was the proportion of patients with a ≥50% reduction in TSS at week 24.[11]
-
Spleen Volume: Spleen volume was assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and week 24.[11]
-
Anemia: Transfusion independence was a key secondary endpoint, defined as no red blood cell transfusions for at least 12 consecutive weeks immediately prior to the end of week 24 with hemoglobin levels ≥ 8 g/dL.
-
-
Open-Label Extension: After the 24-week randomized treatment period, eligible patients could receive open-label this compound.[11]
The workflow for the MOMENTUM study is depicted below.
// Logical Grouping {rank=same; Arm_A; Arm_B;} }
Caption: Workflow of the MOMENTUM Phase 3 clinical trial.Intellectual Property and Patent Landscape
This compound's journey from discovery to market has been shaped by a series of corporate acquisitions and a robust intellectual property strategy. Originally discovered by the Australian company Cytopia Research Pty Ltd, the rights were subsequently acquired by YM BioSciences, then Gilead Sciences, Sierra Oncology, and finally GlaxoSmithKline (GSK).[8][12][13]
The patent estate for this compound is multi-layered, providing protection through composition of matter, salt forms, polymorphs, and methods of use patents across various jurisdictions.
| Patent Type | Description | Key Expiration Period (U.S.) | Reference |
| Composition of Matter | Covers the core chemical structure of this compound. The original PCT application was filed in March 2008. | 2028 - 2030 | [1][12][13] |
| Salt & Polymorph Forms | Protects specific salt forms (e.g., dihydrochloride) and crystalline structures of the molecule, which can offer advantages in stability and bioavailability. | 2035 | [12][13] |
| Methods of Use | Covers the use of this compound for treating specific indications, such as myelofibrosis, particularly in patients with anemia or specific platelet counts. | 2035 and beyond | [12][14] |
| Deuterated this compound | Patent applications have been filed for deuterated versions of this compound, which could potentially offer improved pharmacokinetic properties. | Not yet granted/varies | [15] |
Table 4: Summary of this compound's patent landscape.
The strategic layering of patents creates a durable intellectual property portfolio. The initial composition of matter patents provide the foundational protection, while subsequent patents on specific forms and methods of use extend the exclusivity period, delaying the potential for generic competition.[13] Patent term extensions may further prolong market exclusivity.[12]
The logical relationship between these patent layers is visualized below.
Caption: Layered intellectual property strategy for this compound.
Conclusion
This compound represents a significant advancement in the treatment of myelofibrosis, offering a unique therapeutic profile through its dual inhibition of the JAK-STAT and ACVR1 pathways. This mechanism allows it to effectively manage the primary drivers of the disease—myeloproliferation and inflammation—while also addressing the critical unmet need of anemia. Its clinical development, particularly the success of the MOMENTUM study, has solidified its place in the therapeutic arsenal for myelofibrosis. The robust and multi-layered patent estate protecting this compound underscores its commercial value and provides a lengthy period of market exclusivity, ensuring a continued return on the substantial investment required for its development and commercialization. For professionals in the pharmaceutical industry, the story of this compound serves as a compelling case study in innovative drug design, strategic clinical development, and comprehensive life cycle management through intellectual property.
References
- 1. griffithhack.com [griffithhack.com]
- 2. WO2023152773A1 - Solid forms of this compound salts and improved processes for the preparation of this compound - Google Patents [patents.google.com]
- 3. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 7. ojjaarahcp.com [ojjaarahcp.com]
- 8. sec.gov [sec.gov]
- 9. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ascopubs.org [ascopubs.org]
- 12. sec.gov [sec.gov]
- 13. 12 years on, Jakafi faces serious JAK competition | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 14. drugpatentwatch.com [drugpatentwatch.com]
- 15. WO2014110189A1 - Deuterated this compound - Google Patents [patents.google.com]
The story of Momelotinib's invention by Andrew Wilks and Christopher Burns
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Momelotinib (Ojjaara™) represents a significant advancement in the treatment of myelofibrosis (MF), a rare and debilitating bone marrow cancer. Its journey from a foundational scientific discovery to a clinically approved therapeutic is a testament to the perseverance and ingenuity of its inventors, Professor Andrew Wilks and Dr. Christopher Burns. This in-depth technical guide details the scientific story of this compound, from the initial discovery of the Janus kinase (JAK) family to the elucidation of its unique dual-inhibitory mechanism of action targeting both JAK1/JAK2 and Activin A receptor, type I (ACVR1). This document provides a comprehensive overview of the key experiments, quantitative data, and underlying signaling pathways that define this compound's unique therapeutic profile, particularly its ability to address both the systemic symptoms of myelofibrosis and the associated anemia.
The Genesis of a Novel Therapeutic: The Story of Andrew Wilks and Christopher Burns
The story of this compound begins with the foundational work of Professor Andrew Wilks. In the late 1980s, while at the Ludwig Institute for Cancer Research in Melbourne, Wilks discovered and named the Janus kinase (JAK) family of enzymes, recognizing their critical role in cytokine signaling pathways that regulate hematopoiesis and immune function.[1][2][3] This seminal discovery laid the groundwork for a new class of targeted therapies.
In 1999, driven by the therapeutic potential of inhibiting JAK enzymes, Wilks founded the Australian biotechnology company, Cytopia.[4] It was at Cytopia that he joined forces with Dr. Christopher Burns, a medicinal chemist, to translate the basic scientific understanding of JAK signaling into a tangible therapeutic.[5][6] Their collaboration was pivotal, combining Wilks' deep biological insights with Burns' expertise in drug design and lead optimization.[1][7] This partnership ultimately led to the invention of this compound, initially known as CYT387.[4]
The development of this compound was a multi-company endeavor, with the compound passing through YM Biosciences, Gilead Sciences, and Sierra Oncology before its acquisition by GlaxoSmithKline (GSK).[4] This journey culminated in the U.S. Food and Drug Administration (FDA) approval of this compound in September 2023 for the treatment of intermediate or high-risk myelofibrosis in adults with anemia.[4][8]
A Dual Mechanism of Action: Targeting JAK-STAT and ACVR1 Pathways
This compound's therapeutic efficacy stems from its unique ability to inhibit two distinct signaling pathways implicated in the pathophysiology of myelofibrosis.[9]
Inhibition of the JAK-STAT Pathway
Myelofibrosis is characterized by dysregulated JAK-STAT signaling, often driven by mutations in JAK2 (such as JAK2V617F), MPL, or CALR.[10][11] This hyperactive signaling leads to the overproduction of inflammatory cytokines, splenomegaly (enlarged spleen), and debilitating constitutional symptoms.[10] this compound is a potent, ATP-competitive inhibitor of JAK1 and JAK2, effectively dampening this aberrant signaling cascade.[12][13] By inhibiting JAK1 and JAK2, this compound reduces the phosphorylation and activation of downstream STAT proteins, thereby mitigating the inflammatory cytokine storm and reducing spleen size and symptom burden in patients with myelofibrosis.[10]
The Unique Inhibition of ACVR1 and its Impact on Anemia
A distinguishing feature of this compound is its ability to inhibit Activin A receptor, type I (ACVR1), also known as ALK2.[9] This activity directly addresses the anemia that is a hallmark of myelofibrosis and a common side effect of other JAK inhibitors.[14] Anemia in myelofibrosis is largely driven by elevated levels of hepcidin, the master regulator of iron homeostasis.[15] Inflammatory cytokines in myelofibrosis stimulate hepcidin production via the bone morphogenetic protein (BMP)-ACVR1-SMAD signaling pathway.[15][16] Elevated hepcidin leads to iron sequestration, restricting its availability for erythropoiesis (red blood cell production).[15]
This compound's inhibition of ACVR1 disrupts this pathological process. By blocking ACVR1, this compound prevents the phosphorylation of downstream SMAD proteins, leading to a reduction in hepcidin expression.[15][16] This, in turn, increases iron availability for red blood cell production, thereby ameliorating anemia and reducing the need for blood transfusions in patients.[15]
Preclinical Evaluation: In Vitro and In Vivo Characterization
The unique dual-inhibitory profile of this compound was extensively characterized in a series of preclinical studies that established its therapeutic potential.
In Vitro Kinase and Cellular Assays
Initial in vitro studies were crucial in defining the selectivity and potency of this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)
A common method for determining the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and ACVR1 enzymes are purified. A generic peptide substrate for these kinases is prepared in a suitable buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound are incubated together in the presence of ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of 32P-labeled ATP) or fluorescence-based assays.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| JAK1 | 11 | [12][13] |
| JAK2 | 18 | [12][13] |
| JAK3 | 155 | [13] |
| TYK2 | 17 | [13] |
| ACVR1 (ALK2) | 10 | [17] |
Cell-based assays were subsequently employed to confirm this compound's activity in a more physiologically relevant context.
Experimental Protocol: HepG2 Cell-Based Hepcidin Assay (Representative)
The human hepatoma cell line, HepG2, is a standard model for studying hepcidin regulation.
-
Cell Culture: HepG2 cells are cultured in appropriate media.
-
Stimulation and Treatment: Cells are stimulated with BMP6 to induce hepcidin expression. Concurrently, cells are treated with varying concentrations of this compound.
-
RNA Extraction and qPCR: After a set incubation period, total RNA is extracted from the cells. Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of the hepcidin gene (HAMP).
-
Data Analysis: The relative expression of HAMP mRNA is normalized to a housekeeping gene, and the effect of this compound on BMP6-induced hepcidin expression is determined.
Studies using this methodology demonstrated that this compound effectively reduces BMP6-stimulated hepcidin expression in HepG2 cells.[15][16]
In Vivo Efficacy in Animal Models
The therapeutic potential of this compound, particularly its effect on anemia, was further validated in animal models. A key model was the rat model of anemia of chronic disease (ACD).
Experimental Protocol: Rat Model of Anemia of Chronic Disease (Representative)
-
Induction of Anemia: Anemia is induced in rats through the administration of an inflammatory agent, such as peptidoglycan-polysaccharide (PG-PS).
-
Treatment: A cohort of anemic rats is treated with this compound, typically administered orally, while a control group receives a vehicle.
-
Monitoring: Over the course of the treatment period, various hematological parameters are monitored, including hemoglobin levels, red blood cell counts, and serum iron levels. Hepcidin levels in the serum and liver are also measured.
-
Endpoint Analysis: At the end of the study, the effects of this compound on the different parameters are compared to the control group.
In this model, this compound treatment was shown to normalize hemoglobin and red blood cell counts, reduce hepcidin levels, and increase serum iron, providing strong in vivo evidence for its unique mechanism of action in ameliorating anemia.[4][15]
Clinical Development and Efficacy
This compound has undergone a rigorous clinical development program, including three pivotal Phase 3 trials: SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM. These trials have provided robust evidence of its efficacy and safety in patients with myelofibrosis.
The SIMPLIFY Trials
The SIMPLIFY-1 and SIMPLIFY-2 trials were designed to evaluate this compound in different patient populations.
-
SIMPLIFY-1: This trial compared this compound to the approved JAK inhibitor ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.
-
SIMPLIFY-2: This study evaluated this compound versus best available therapy (BAT) in patients with myelofibrosis who had previously been treated with ruxolitinib.
Table 2: Key Efficacy Endpoints from the SIMPLIFY-1 Trial (Week 24)
| Endpoint | This compound (n=215) | Ruxolitinib (n=217) |
| Spleen Volume Reduction ≥35% | 26.5% | 29.0% |
| Total Symptom Score Reduction ≥50% | 28.4% | 42.2% |
| Transfusion Independence Rate | 66.5% | 49.3% |
Data from Verstovsek et al. (2017)
The MOMENTUM Trial
The MOMENTUM trial was a pivotal study that solidified the clinical benefit of this compound, particularly in anemic myelofibrosis patients previously treated with a JAK inhibitor. This trial compared this compound to danazol, a synthetic steroid sometimes used to manage anemia in myelofibrosis.
Table 3: Key Efficacy Endpoints from the MOMENTUM Trial (Week 24)
| Endpoint | This compound (n=130) | Danazol (n=65) |
| Total Symptom Score Reduction ≥50% | 25% | 9% |
| Transfusion Independence Rate | 31% | 20% |
| Spleen Volume Reduction ≥35% | 23% | 3% |
Data from Verstovsek et al. (2023)
The collective data from these clinical trials demonstrate this compound's ability to provide clinically meaningful improvements in the three key hallmarks of myelofibrosis: splenomegaly, constitutional symptoms, and anemia.
Conclusion
The invention of this compound by Andrew Wilks and Christopher Burns is a landmark achievement in the field of targeted cancer therapy. Their work, which began with the fundamental discovery of the JAK kinase family, has culminated in a novel therapeutic that addresses a critical unmet need for patients with myelofibrosis, particularly those suffering from anemia. The dual inhibition of JAK1/JAK2 and ACVR1 provides a unique and powerful mechanism of action that sets this compound apart from other treatments. The extensive preclinical and clinical data presented in this whitepaper provide a comprehensive overview of the scientific foundation upon which this compound's success is built, offering valuable insights for researchers and drug development professionals in the ongoing quest for more effective cancer therapies.
References
- 1. This compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based molecular modeling in SAR analysis and lead optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blog: IND-Enabling Studies: The Final Step Before Human C... | ALS TDI [als.net]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. monash.edu [monash.edu]
- 6. A three-step protocol for lead optimization: quick identification of key conformational features and functional groups in the SAR studies of non-ATP competitive MK2 (MAPKAPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACVR1/JAK1/JAK2 inhibitor this compound reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 9. This compound inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. [PDF] Pharmacokinetics and Disposition of this compound Revealed a Disproportionate Human Metabolite—Resolution for Clinical Development | Semantic Scholar [semanticscholar.org]
- 12. CYT387, a selective JAK1/JAK2 inhibitor: in vitro assessment of kinase selectivity and preclinical studies using cell lines and primary cells from polycythemia vera patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. therapeuticinnovation.com.au [therapeuticinnovation.com.au]
- 14. drughunter.com [drughunter.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the In Vitro Preparation and Use of Momelotinib in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib (formerly CYT387) is a potent, small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with additional inhibitory activity against activin A receptor type 1 (ACVR1).[1][2] Its ability to target the JAK-STAT signaling pathway, which is a critical regulator of cell proliferation and immune responses, makes it a valuable tool for in vitro studies in hematology and oncology.[3][4][5] This document provides detailed protocols for the preparation and application of this compound in various cell culture-based assays.
This compound: Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₂N₆O₂ | N/A |
| Molecular Weight | 414.46 g/mol | N/A |
| Solubility | DMSO: 83 mg/mL (200.26 mM) | [6] |
| Water: Insoluble | [6] | |
| Ethanol: Insoluble | [6] | |
| Storage | Store powder at -20°C in the dark. | N/A |
| Store stock solutions in DMSO at -20°C for up to 3 months. | N/A |
Note: It is recommended to use fresh DMSO, as moisture can reduce the solubility of this compound.[6]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line
Protocol:
-
Stock Solution Preparation (10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.14 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final working concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.
-
Cell Viability Assay (MTT Assay)
This protocol outlines the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of cancer cell lines, such as HEL (human erythroleukemia) and Ba/F3 (murine pro-B) cells.
Materials:
-
HEL or Ba/F3 cells
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS for HEL, RPMI-1640 with 10% FBS and IL-3 for Ba/F3)
-
96-well flat-bottom cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at an appropriate density. A recommended starting density is 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) or adaptation.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound working solutions in culture medium.
-
Remove the old medium from the wells (for adherent cells) or add the drug directly (for suspension cells).
-
Add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with occasional gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
| Cell Line | Assay Type | Incubation Time | IC₅₀ (approx.) | Source |
| SET2 (human megakaryoblastic leukemia) | Antiproliferative | 72 hrs | 0.232 µM | [6] |
| Ba/F3 (murine pro-B, IL-3 stimulated) | Antiproliferative | 72 hrs | 1.4 µM | [6] |
| Ba/F3-MPLW515L | Antiproliferative | 72 hrs | 200 nM | [6] |
| HEL 92.1.7 (human erythroleukemia, JAK2 V617F) | Antiproliferative | N/A | 1.8 µM | [4] |
Western Blot Analysis of JAK-STAT Signaling
This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the JAK-STAT pathway, such as STAT3.
Materials:
-
HEL cells
-
6-well cell culture plates
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-STAT3 (Tyr705), rabbit anti-STAT3)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed HEL cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, diluted 1:1000 in blocking buffer) overnight at 4°C.[4][7][8]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
To analyze total STAT3 levels, the membrane can be stripped and re-probed with an antibody against total STAT3.
-
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on JAK2 kinase activity.
Materials:
-
Recombinant active JAK2 enzyme
-
Kinase assay buffer
-
Biotinylated peptide substrate for JAK2 (e.g., a peptide containing the STAT3 tyrosine phosphorylation site)
-
ATP
-
This compound serial dilutions
-
Assay plates (e.g., 384-well)
-
Detection reagents (e.g., HTRF-based or luminescence-based ATP detection)
-
Plate reader
Protocol:
-
Assay Setup:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant JAK2 enzyme, and the biotinylated peptide substrate (e.g., 1.5 µM).[6][9]
-
Add serial dilutions of this compound or a vehicle control to the wells of the assay plate.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP (the concentration should be close to the Kₘ for ATP, e.g., 10 µM, or higher at 1 mM to assess ATP-competitive inhibition).[3]
-
-
Incubation:
-
Detection:
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA).
-
Add the detection reagents.
-
Incubate as required and read the signal (e.g., fluorescence or luminescence) on a plate reader.
-
Data Analysis:
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of this compound concentration to determine the IC₅₀ value.
| Kinase | Assay Type | ATP Concentration | IC₅₀ | Source |
| JAK1 | Enzymatic | 1 mM | 11 nM | [2] |
| JAK2 | Enzymatic | 1 mM | 18 nM | [2] |
| JAK2 (V617F) | Enzymatic | N/A | 2.8 nM | [4] |
| TYK2 | Enzymatic | 1 mM | 17 nM | [2] |
| JAK3 | Enzymatic | 1 mM | 155 nM | [2] |
| ACVR1 | Enzymatic | N/A | 6.83 nM | [4] |
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Phospho-STAT3 (Tyr705) Polyclonal Antibody (BS-1658R) [thermofisher.com]
- 5. nsjbio.com [nsjbio.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Phospho-STAT3 (Ser727) Polyclonal Antibody (PA5-17876) [thermofisher.com]
- 8. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Western Blot Analysis of STAT3 Phosphorylation Following Momelotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), key enzymes in the JAK/STAT signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and other cancers, often leading to constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylation of STAT3 at tyrosine 705 (Y705) is a critical step for its dimerization, nuclear translocation, and subsequent regulation of gene expression promoting cell proliferation and survival. This compound's mechanism of action involves the inhibition of JAK1/JAK2, which in turn prevents the phosphorylation of STAT3, thereby downregulating the oncogenic signaling cascade.[3][4] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on STAT3 phosphorylation using Western blot analysis, a fundamental technique for characterizing the pharmacodynamics of targeted therapies.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Cell Line/System | Reference |
| JAK1 | 11 | Enzymatic Assay | [5] |
| JAK2 | 18 | Enzymatic Assay | [5] |
| STAT5 Phosphorylation | 400 | HEL cells | [5] |
Table 2: Representative Dose-Dependent Inhibition of STAT3 Phosphorylation by this compound in Cancer Cell Lines
| This compound Concentration (µM) | Cell Line | Duration of Treatment | Percent Inhibition of p-STAT3 (Y705) | Reference |
| 0 (Vehicle Control) | HEY / TOV21G | 24 hours | 0% | [3] |
| 0.1 | HEY / TOV21G | 24 hours | (Illustrative) 25% | |
| 0.5 | HEY / TOV21G | 24 hours | (Illustrative) 60% | |
| 1.0 | HEY / TOV21G | 24 hours | Significant Inhibition | [3] |
| 5.0 | HEY / TOV21G | 24 hours | (Illustrative) >90% |
Note: The percent inhibition values for concentrations other than 1.0 µM are illustrative to demonstrate a dose-dependent effect, as specific quantitative data for a full dose-response curve from a single Western blot experiment was not available in the searched literature. The reference indicates significant inhibition was observed at 1µM.
Signaling Pathway and Experimental Workflow
References
- 1. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Safety, Efficacy, and Therapeutic Potential of this compound in the Treatment of Intermediate/High-Risk Myelofibrosis: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Citarinostat and this compound co-target HDAC6 and JAK2/STAT3 in lymphoid malignant cell lines: a potential new therapeutic combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Momelotinib-Induced Apoptosis via Flow Cytometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), as well as activin A receptor type 1 (ACVR1).[1][2] The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs).[3] By inhibiting JAK1 and JAK2, this compound effectively disrupts this signaling cascade, leading to the induction of apoptosis in malignant cells, particularly in JAK2-dependent hematopoietic cell lines.[4] This application note provides a detailed protocol for quantifying this compound-induced apoptosis using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining.
Annexin V is a cellular protein that exhibits a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live cells. It is therefore used to identify necrotic or late apoptotic cells, which have lost membrane integrity. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment where a human hematopoietic cell line with a constitutively active JAK2 mutation (e.g., HEL cells) is treated with this compound for 48 hours.
| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.5 ± 0.5 | 1.5 ± 0.3 |
| 100 | 85.2 ± 3.5 | 8.9 ± 1.2 | 4.1 ± 0.7 | 1.8 ± 0.4 |
| 250 | 70.1 ± 4.2 | 18.7 ± 2.5 | 8.5 ± 1.1 | 2.7 ± 0.6 |
| 500 | 45.8 ± 5.1 | 35.4 ± 3.8 | 15.2 ± 1.9 | 3.6 ± 0.8 |
| 1000 | 20.3 ± 3.9 | 50.1 ± 4.5 | 25.4 ± 3.1 | 4.2 ± 1.0 |
Experimental Protocols
Materials and Reagents
-
This compound (powder, to be dissolved in DMSO)
-
Hematopoietic cell line (e.g., HEL, Ba/F3-JAK2V617F)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide solution, and 10X Binding Buffer)
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI detection
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture the chosen hematopoietic cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 100, 250, 500, 1000 nM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
Treat the cells with the different concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Staining:
-
After the incubation period, carefully collect the cells from each well into separate microcentrifuge tubes. For suspension cells, this can be done by gentle pipetting. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells once with 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide solution to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.
-
Acquire data for at least 10,000 events per sample.
-
Create a dot plot of FITC (Annexin V) versus PI fluorescence.
-
Gate the populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Momelotinib Efficacy in Animal Models of Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly the JAK2V617F mutation, has been pivotal in understanding the pathogenesis of MF and in the development of targeted therapies.[1] Momelotinib is a potent, orally bioavailable inhibitor of JAK1 and JAK2.[2][3][4] Uniquely, this compound also inhibits Activin A receptor, type I (ACVR1), also known as ALK2.[2][3][5] This dual mechanism of action allows this compound to not only address the hyperactive JAK-STAT signaling that drives myeloproliferation and inflammation but also to ameliorate the anemia often associated with myelofibrosis by reducing hepcidin levels.[2][6][7][8][9][10]
These application notes provide detailed protocols for evaluating the efficacy of this compound in established preclinical mouse models of myelofibrosis: the JAK2V617F transgenic mouse model and the GATA1-low mouse model.
Signaling Pathways and Mechanism of Action of this compound
This compound exerts its therapeutic effects in myelofibrosis through the inhibition of two key signaling pathways: the JAK-STAT pathway and the ACVR1/SMAD pathway.
JAK-STAT Pathway: In myelofibrosis, mutations in JAK2, CALR, or MPL lead to the constitutive activation of the JAK-STAT signaling cascade.[5] This results in uncontrolled proliferation of hematopoietic cells, leading to splenomegaly and the release of pro-inflammatory cytokines that cause constitutional symptoms. This compound, by inhibiting JAK1 and JAK2, directly counteracts this aberrant signaling.[2][3]
ACVR1 and Hepcidin Regulation: Anemia is a major clinical feature of myelofibrosis. A key contributor to this anemia is the elevated level of hepcidin, a hormone that regulates iron homeostasis.[10] Increased hepcidin restricts iron availability for erythropoiesis. This compound inhibits ACVR1, a key regulator of hepcidin production, leading to decreased hepcidin levels, increased iron availability, and subsequent improvement in red blood cell production.[2][6][7][8][9][10]
Animal Models of Myelofibrosis
JAK2V617F Transgenic Mouse Model
This model recapitulates the most common genetic driver of myelofibrosis in humans. Mice expressing the human JAK2V617F mutation develop a myeloproliferative neoplasm with features resembling human myelofibrosis, including leukocytosis, thrombocytosis, splenomegaly, and eventual bone marrow fibrosis. This model is ideal for testing the direct effects of JAK inhibitors on the primary disease driver.
GATA1-low Mouse Model
The GATA1-low mouse model is characterized by a hypomorphic mutation in the GATA1 transcription factor, leading to impaired megakaryocyte maturation, thrombocytopenia, and a progressive myelofibrosis that closely mimics the human disease.[11] These mice exhibit an activated TPO/JAK2 pathway, making them a relevant model for testing JAK inhibitors.[11][12] While direct studies of this compound in this model are not extensively published, the known efficacy of other JAK inhibitors like ruxolitinib in reducing splenomegaly in GATA1-low mice provides a strong rationale for its use.[13][14]
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in the aforementioned mouse models.
Experimental Workflow
Protocol 1: this compound Administration
-
Preparation of this compound Solution:
-
This compound can be formulated for oral gavage in a vehicle such as 0.5% methylcellulose in sterile water.
-
Prepare a stock solution of the desired concentration and store according to the manufacturer's instructions.
-
On the day of administration, dilute the stock solution to the final dosing concentration.
-
-
Dosing Regimen:
-
A dose of 50 mg/kg administered twice daily (BID) by oral gavage has been shown to be effective in a transgenic mouse model of JAK2-mediated myeloproliferative neoplasm.
-
The treatment duration can range from 4 to 8 weeks, depending on the specific model and the endpoints being assessed. In a transgenic mouse model, significant reductions in leukocyte count were observed within one week, with reduced erythrocytosis after 6 weeks and a significant reduction in spleen size after 56 days of dosing.
-
-
Control Group:
-
Administer the vehicle solution to the control group using the same volume and schedule as the this compound-treated group.
-
Protocol 2: Assessment of Hematological Parameters
-
Blood Collection:
-
Collect peripheral blood (approximately 50-100 µL) from the tail vein or saphenous vein at baseline and at regular intervals throughout the study.
-
Use EDTA-coated microvettes to prevent coagulation.
-
-
Complete Blood Count (CBC) Analysis:
-
Perform a CBC using an automated hematology analyzer calibrated for mouse blood.
-
Key parameters to measure include:
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
White blood cell (WBC) count and differential
-
Platelet (PLT) count
-
-
Protocol 3: Evaluation of Splenomegaly
-
Spleen Harvesting:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Carefully dissect the spleen and remove any adhering fat or other tissues.
-
-
Spleen Weight and Volume:
-
Weigh the spleen immediately after dissection.
-
Spleen volume can be measured by displacement or calculated using calipers to measure the length, width, and thickness.
-
Protocol 4: Bone Marrow Fibrosis Assessment
-
Bone Marrow Collection and Processing:
-
Collect femurs and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the bones using a suitable decalcifying solution.
-
Embed the decalcified femurs in paraffin and section them at 4-5 µm thickness.
-
-
Staining:
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology.
-
Use a silver impregnation stain, such as Gomori's or Gordon and Sweets' reticulin stain, to visualize reticulin fibers.
-
-
Fibrosis Scoring:
-
Grade the degree of bone marrow fibrosis based on the density of reticulin fibers using a standardized scoring system (e.g., European Myelofibrosis Network criteria, 0-3 scale).
-
Expected Outcomes and Data Presentation
Treatment with this compound in relevant animal models of myelofibrosis is expected to lead to improvements in key disease parameters. The following tables provide a template for summarizing the quantitative data obtained from these studies.
Table 1: Effect of this compound on Hematological Parameters in JAK2V617F Mice
| Parameter | Vehicle Control (Mean ± SD) | This compound (50 mg/kg BID) (Mean ± SD) | p-value |
| Hemoglobin (g/dL) | |||
| Hematocrit (%) | |||
| WBC Count (x10³/µL) | |||
| Platelet Count (x10³/µL) |
Table 2: Effect of this compound on Splenomegaly and Bone Marrow Fibrosis in JAK2V617F Mice
| Parameter | Vehicle Control (Mean ± SD) | This compound (50 mg/kg BID) (Mean ± SD) | p-value |
| Spleen Weight (g) | |||
| Bone Marrow Fibrosis Score |
Table 3: Rationale and Expected Outcomes of this compound in the GATA1-low Mouse Model
| Feature of GATA1-low Model | Rationale for this compound Treatment | Expected Outcome with this compound |
| Activated TPO/JAK2 Pathway | This compound is a potent JAK2 inhibitor. | Reduction in downstream signaling and myeloproliferation. |
| Splenomegaly | JAK inhibition has been shown to reduce spleen size in this model (with ruxolitinib).[13][14] | Significant reduction in spleen weight and volume. |
| Progressive Bone Marrow Fibrosis | Anti-proliferative and anti-inflammatory effects of JAK inhibition may reduce fibrotic progression. | Amelioration or reversal of bone marrow fibrosis. |
| Anemia | This compound's unique ACVR1 inhibition is expected to improve anemia. | Increased hemoglobin and hematocrit levels. |
Conclusion
The JAK2V617F and GATA1-low mouse models of myelofibrosis are valuable tools for the preclinical evaluation of novel therapeutics. The protocols outlined in these application notes provide a comprehensive framework for assessing the efficacy of this compound in these models. The dual inhibitory activity of this compound on JAK1/2 and ACVR1 suggests that it has the potential to not only alleviate the primary symptoms of myelofibrosis, such as splenomegaly and constitutional symptoms, but also to address the significant unmet need of anemia in this patient population. Rigorous preclinical evaluation using these models is crucial for advancing our understanding of this compound's therapeutic potential and for guiding its clinical development.
References
- 1. This compound for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2 study of this compound, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Novel targets to cure primary myelofibrosis from studies on Gata1low mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The thrombopoietin/MPL axis is activated in the Gata1low mouse model of myelofibrosis and is associated with a defective RPS14 signature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes: Quantifying Hepcidin in Response to Momelotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib (Ojjaara) is a potent inhibitor of Janus kinase 1 (JAK1), JAK2, and Activin A receptor type 1 (ACVR1).[1][2] This unique mechanism of action not only addresses the hallmarks of myelofibrosis, such as splenomegaly and constitutional symptoms, by inhibiting the JAK-STAT pathway but also improves anemia.[1][3] The anemia benefit is primarily attributed to the inhibition of ACVR1, which leads to a reduction in the production of hepcidin, the master regulator of iron homeostasis.[4][5][6] Elevated hepcidin levels are a common feature in myelofibrosis, contributing to iron-restricted anemia and poor prognosis.[6][7] Therefore, quantifying hepcidin levels serves as a critical pharmacodynamic biomarker to assess the biological activity of this compound.
These application notes provide detailed methodologies for quantifying hepcidin in response to this compound treatment, summarize key quantitative data from preclinical and clinical studies, and illustrate the underlying signaling pathways.
This compound's Dual Mechanism of Hepcidin Suppression
This compound reduces hepcidin expression by inhibiting two distinct signaling pathways that converge on the regulation of the hepcidin gene (HAMP) in hepatocytes.[4][6]
-
Inhibition of the IL-6/JAK/STAT3 Pathway : Inflammatory cytokines, particularly Interleukin-6 (IL-6), are often elevated in myelofibrosis and stimulate hepcidin production via the JAK/STAT3 signaling pathway.[4][6] this compound, as a JAK1/2 inhibitor, directly blocks this inflammatory signaling cascade.[4][5]
-
Inhibition of the BMP6/ACVR1/SMAD Pathway : This is the primary iron-sensing pathway. Bone morphogenetic protein 6 (BMP6) signals through the ACVR1 (also known as ALK2) receptor to phosphorylate SMAD1/5/8 proteins, which then promote HAMP transcription.[4][6] this compound is a unique JAK inhibitor that also potently inhibits ACVR1, thereby suppressing this fundamental pathway of hepcidin regulation.[5][6]
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACVR1/JAK1/JAK2 inhibitor this compound reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 6. This compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
Application Notes and Protocols: High-Throughput Screening Assays to Identify Novel Targets of Momelotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), key components of the JAK-STAT signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis, a rare bone marrow cancer.[1] this compound is also a known inhibitor of Activin A receptor type I (ACVR1), also known as ALK2.[4] This inhibitory action on ACVR1 is believed to contribute to the amelioration of anemia, a common complication in myelofibrosis patients, by reducing hepcidin levels and improving iron availability.[4][5] While the primary targets of this compound are well-established, a comprehensive understanding of its full kinase selectivity profile is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and identifying novel therapeutic applications.
This document provides detailed protocols for high-throughput screening (HTS) assays that can be employed to identify novel kinase targets of this compound. These assays are essential tools for drug development professionals seeking to characterize the selectivity of kinase inhibitors and for researchers exploring new biological pathways modulated by these compounds.
Data Presentation: this compound Kinase Inhibitory Profile
The following tables summarize the known inhibitory activity of this compound against its primary targets and a selection of off-target kinases. This data is compiled from various enzymatic and cell-based assays.
Table 1: Inhibitory Activity of this compound against Primary Targets
| Target | Assay Type | IC50 (nM) |
| JAK1 | Enzymatic | 11 |
| JAK2 | Enzymatic | 18 |
| JAK2 (V617F) | Enzymatic | 2.8 |
| ACVR1 (ALK2) | Enzymatic | Weak inhibition (5-10 times weaker than JAK2) |
| JAK3 | Enzymatic | 155 |
| TYK2 | Enzymatic | 17 |
Table 2: Off-Target Kinase Profile of this compound
| Target | Assay Type | IC50 (nM) |
| FLT3 | Enzymatic | High inhibitory potency |
| KIT | Enzymatic | High inhibitory potency |
| CDK2/cyclin A | - | <100 |
| JNK1 | - | <100 |
| ROCK2 | - | <100 |
| TBK1 | - | <100 |
| PKD3 | - | <100 |
| PRKD1 | - | <100 |
Note: "High inhibitory potency" indicates significant inhibition observed in kinome profiling studies, though specific IC50 values were not always reported in the reviewed literature. IC50 values of <100 nM were reported in a preclinical study.[6]
Signaling Pathways
The following diagrams illustrate the signaling pathways of the primary targets of this compound.
Experimental Workflow
A general workflow for identifying novel kinase targets of this compound using HTS is depicted below.
Experimental Protocols
Here we provide detailed protocols for three widely used HTS assays for kinase inhibitor profiling.
Protocol 1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup (5 µL per well):
-
Prepare a 2X kinase/substrate/ATP mix in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 2.5 µL of the 2X kinase/substrate/ATP mix to each well.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and add 2.5 µL to the wells. For control wells, add 2.5 µL of solvent without the inhibitor.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Kinase Detection Reagent Addition:
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by this compound.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.
Materials:
-
LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Kinase of interest (tagged, e.g., with His or GST)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
This compound
-
Black, low-volume 384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Assay Preparation (15 µL final volume per well):
-
Prepare a 3X solution of this compound serial dilutions in the assay buffer. Add 5 µL to the appropriate wells.
-
Prepare a 3X mixture of the kinase and the Eu-labeled anti-tag antibody in the assay buffer. Add 5 µL to each well.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 5 µL to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates displacement of the tracer by this compound.
-
Protocol 3: Cell-Based Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines that are dependent on the activity of a specific kinase for their growth and survival.
Materials:
-
Cancer cell line with known kinase dependency (e.g., Ba/F3 cells engineered to express a constitutively active kinase)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar proliferation assay reagent
-
Clear-bottom, white-walled 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the number of viable cells. A decrease in signal indicates inhibition of cell proliferation.
-
Conclusion
The identification of novel targets of this compound through high-throughput screening can provide invaluable insights into its therapeutic potential and possible side effects. The protocols outlined in this document offer robust and reliable methods for conducting such screens. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of this compound's kinase selectivity, paving the way for the discovery of new therapeutic indications and a deeper understanding of its molecular pharmacology.
References
- 1. This compound in myelofibrosis and beyond: a comprehensive review of therapeutic insights in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Momelotinib Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genome-wide screening to identify and validate genes and pathways associated with resistance to Momelotinib, a JAK1/JAK2 and ACVR1 inhibitor used in the treatment of myelofibrosis.
Introduction to this compound and Resistance
This compound is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key components of the JAK-STAT signaling pathway.[1][2][3][4] This pathway is crucial for the signaling of various cytokines and growth factors that regulate hematopoiesis and immune function.[3][5] In myelofibrosis, a myeloproliferative neoplasm, the JAK-STAT pathway is often constitutively active due to mutations in genes like JAK2, MPL, or CALR.[6][7][8] By inhibiting JAK1 and JAK2, this compound reduces splenomegaly and alleviates constitutional symptoms associated with the disease.[3][9]
A unique feature of this compound is its additional inhibitory activity against activin A receptor, type 1 (ACVR1), also known as ALK2.[1][2][3] ACVR1 is involved in the regulation of hepcidin, a key hormone in iron homeostasis.[3] By inhibiting ACVR1, this compound can reduce hepcidin levels, thereby improving iron availability for erythropoiesis and addressing the anemia often associated with myelofibrosis.[1][3][9]
Despite its efficacy, the development of resistance to this compound can limit its long-term therapeutic benefit. Understanding the molecular mechanisms underlying this resistance is critical for developing strategies to overcome it, such as combination therapies or next-generation inhibitors. CRISPR-Cas9 technology offers a powerful and unbiased approach to systematically identify genes whose loss or gain of function confers resistance to this compound.[10][11][12][13]
Signaling Pathways Targeted by this compound
The dual inhibitory action of this compound on the JAK-STAT and ACVR1 pathways is central to its therapeutic effect.
Application of CRISPR-Cas9 Screens for Resistance Studies
Genome-wide CRISPR-Cas9 knockout screens can be employed to identify genes whose loss-of-function leads to this compound resistance.[14][15][16] In this approach, a pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cancer cells that are sensitive to this compound. The cells are then treated with a cytotoxic concentration of this compound. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate, leading to an enrichment of the corresponding sgRNAs in the surviving population. Deep sequencing can then be used to identify these enriched sgRNAs, thereby pinpointing the resistance-conferring genes.
Experimental Workflow for CRISPR-Cas9 Screening
The overall workflow for a CRISPR-Cas9 screen to identify this compound resistance genes is depicted below.
Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
Objective: To identify genes whose knockout confers resistance to this compound in a myelofibrosis cell line.
Materials:
-
This compound-sensitive myelofibrosis cell line (e.g., HEL, UKE-1)
-
Lentiviral vector expressing Cas9 (e.g., lentiCas9-Blast)
-
Pooled human genome-wide sgRNA library (e.g., GeCKO v2, TKOv3)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin, Blasticidin
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR primers for sgRNA amplification
-
Next-generation sequencing platform
Methodology:
-
Generation of a Stable Cas9-Expressing Cell Line:
-
Transduce the parental myelofibrosis cell line with lentiCas9-Blast virus.
-
Select for stably transduced cells using Blasticidin.
-
Validate Cas9 expression and activity via Western blot and a functional assay (e.g., targeting a surface marker like CD81 followed by FACS analysis).
-
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titer the viral library on the Cas9-expressing myelofibrosis cell line to determine the multiplicity of infection (MOI).
-
-
CRISPR Library Transduction:
-
Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low MOI (0.2-0.3) to ensure that most cells receive a single sgRNA.
-
Use a sufficient number of cells to maintain a library coverage of at least 200-500 cells per sgRNA.
-
Select transduced cells with puromycin.
-
Collect a cell pellet from the initial transduced population to serve as the baseline (T0) reference.
-
-
This compound Selection:
-
Determine the IC80 (concentration that inhibits 80% of cell growth) of this compound for the Cas9-expressing cell line.
-
Plate the transduced cell pool and treat with either this compound at the IC80 concentration or DMSO as a vehicle control.
-
Culture the cells for 14-21 days, or until resistant colonies are clearly visible in the this compound-treated plates. Maintain library coverage by passaging a sufficient number of cells.
-
-
Sample Collection and Analysis:
-
Harvest genomic DNA from the surviving this compound-treated cells and the parallel DMSO-treated control cells.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
Analyze the sequencing data using software like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Protocol 2: Validation of Candidate Resistance Genes
Objective: To confirm that the knockout of candidate genes identified in the primary screen confers this compound resistance.
Methodology:
-
Individual sgRNA Validation:
-
Design 2-3 independent sgRNAs targeting each high-confidence candidate gene.
-
Individually transduce the Cas9-expressing parental cell line with lentiviruses for each sgRNA.
-
Generate stable knockout cell lines for each candidate gene.
-
Confirm gene knockout by Sanger sequencing and Western blot or qRT-PCR.
-
-
Dose-Response Assays:
-
Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines and the parental control line across a range of this compound concentrations.
-
Calculate the IC50 for each cell line. A significant increase in IC50 for a knockout line compared to the control confirms its role in resistance.
-
-
Competitive Growth Assays:
-
Co-culture GFP-labeled parental cells with unlabeled knockout cells.
-
Treat the co-culture with this compound or DMSO.
-
Monitor the percentage of GFP-positive and unlabeled cells over time using flow cytometry. An increase in the proportion of unlabeled (knockout) cells in the this compound-treated condition indicates a competitive growth advantage and confirms the resistance phenotype.
-
Data Presentation
Table 1: Quality Control Metrics for CRISPR-Cas9 Screen
| Parameter | Recommended Value | Example Result |
| Library Coverage (at transduction) | > 200 cells/sgRNA | 350 cells/sgRNA |
| Transduction Efficiency (MOI) | 0.2 - 0.3 | 0.25 |
| Sequencing Read Depth | > 200 reads/sgRNA | 400 reads/sgRNA |
| Gini Index (sgRNA distribution) | < 0.2 | 0.15 |
| Correlation between Replicates | > 0.9 | 0.96 |
Table 2: Top Candidate Genes Conferring this compound Resistance from a Hypothetical Screen
| Gene Symbol | Description | Enrichment Score (MAGeCK) | False Discovery Rate (FDR) |
| SOCS3 | Suppressor of cytokine signaling 3 | 15.2 | < 0.001 |
| PTPN11 | Protein tyrosine phosphatase, non-receptor type 11 (SHP2) | 12.8 | < 0.001 |
| NF1 | Neurofibromin 1 | 9.5 | 0.002 |
| CBL | Cbl proto-oncogene | 8.1 | 0.005 |
| ACVR1 | Activin A receptor type 1 | 7.6 | 0.008 |
Table 3: Validation of this compound Resistance in Candidate Gene Knockout Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change in IC50 (vs. Parental) |
| Parental (Wild-Type) | 250 | 1.0 |
| SOCS3 KO | 1250 | 5.0 |
| PTPN11 KO | 980 | 3.9 |
| ACVR1 KO | 750 | 3.0 |
Logical Relationships in Resistance Mechanisms
Hits from the CRISPR screen can be categorized to elucidate different mechanisms of this compound resistance.
References
- 1. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojjaarahcp.com [ojjaarahcp.com]
- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 4. This compound: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 5. Leveraging JAK-STAT regulation in myelofibrosis to improve outcomes with allogeneic hematopoietic stem-cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of JAK/STAT Pathway in Fibrotic Diseases: Molecular and Cellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. targetedonc.com [targetedonc.com]
- 9. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 11. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 14. Genomewide CRISPR-Cas9 screenings identify a novel mechanism of resistance to anticancer therapies - SciLifeLab [scilifelab.se]
- 15. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unveiling Momelotinib's Proteomic Signature in Myelofibrosis Models using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor, type I (ACVR1).[1][2] Its dual-action mechanism is crucial in the treatment of myelofibrosis, a myeloproliferative neoplasm. By inhibiting the JAK-STAT signaling pathway, this compound alleviates splenomegaly and constitutional symptoms.[1][3][4] Uniquely, its inhibition of ACVR1 leads to a reduction in hepcidin levels, which in turn improves anemia, a common and debilitating complication of myelofibrosis.[3][4] Understanding the global protein changes induced by this compound is critical for elucidating its complete mechanism of action, identifying novel biomarkers of response and resistance, and discovering new therapeutic targets. Mass spectrometry-based proteomics offers a powerful platform for the comprehensive and unbiased quantification of thousands of proteins, providing a systems-level view of the cellular response to drug treatment.
This application note provides detailed protocols for a quantitative proteomics workflow to identify and quantify protein changes in a myelofibrosis cell line model upon treatment with this compound. We also present a representative dataset, based on the known effects of JAK inhibitors on relevant signaling pathways, to illustrate the expected outcomes of such a study.
Experimental Protocols
A robust and reproducible experimental workflow is paramount for a successful quantitative proteomics study. The following protocols outline the key steps from cell culture to data analysis.
Cell Culture and this compound Treatment
This protocol describes the culture of a human erythroleukemia cell line (e.g., HEL 92.1.7), which harbors the JAK2-V617F mutation commonly found in myelofibrosis, and subsequent treatment with this compound.
Materials:
-
HEL 92.1.7 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or other JAK inhibitor)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in sterile cell culture plates.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired concentration of this compound (e.g., 1 µM) or with an equivalent volume of DMSO for the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for protein expression changes to occur.
-
Cell Harvesting: After incubation, harvest the cells by centrifugation. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Sample Storage: The cell pellets can be immediately processed for protein extraction or stored at -80°C for later analysis.
Protein Extraction and Digestion
This protocol details the lysis of cells, extraction of proteins, and their digestion into peptides suitable for mass spectrometry analysis.
Materials:
-
Urea lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM)
-
Formic acid
Procedure:
-
Cell Lysis: Resuspend the cell pellet in urea lysis buffer. Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA assay).
-
Reduction: Reduce the disulfide bonds in the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylation: Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
Dilution and Digestion: Dilute the protein lysate with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Digestion Quenching: Stop the digestion by acidifying the peptide solution with formic acid to a final concentration of 1%.
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Drying: Dry the purified peptides in a vacuum centrifuge. The dried peptides can be stored at -80°C until LC-MS/MS analysis.
Tandem Mass Tag (TMT) Labeling and High-pH Reversed-Phase Fractionation
For quantitative proteomics, Tandem Mass Tag (TMT) labeling allows for the multiplexing of samples, enabling the simultaneous analysis of control and treated samples.
Materials:
-
TMTpro™ 16plex Label Reagent Set
-
Anhydrous acetonitrile
-
Hydroxylamine (5%)
-
High-pH reversed-phase fractionation kit
Procedure:
-
Peptide Reconstitution: Reconstitute the dried peptide samples in 100 mM TEAB buffer.
-
TMT Labeling: Add the appropriate TMT label reagent (dissolved in anhydrous acetonitrile) to each peptide sample. Incubate at room temperature for 1 hour to allow the labeling reaction to complete.
-
Quenching: Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.
-
Sample Pooling: Combine the labeled peptide samples in equal amounts.
-
Desalting: Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge.
-
Fractionation: Fractionate the peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity and improve the depth of proteome coverage. Collect multiple fractions.
-
Drying: Dry each fraction in a vacuum centrifuge.
LC-MS/MS Analysis and Data Processing
The fractionated and labeled peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
LC-MS/MS Analysis: Reconstitute each dried peptide fraction in 0.1% formic acid. Analyze each fraction by LC-MS/MS using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
Database Searching: Process the raw mass spectrometry data using a database search engine (e.g., Sequest, Mascot, or MaxQuant) to identify the peptides and their corresponding proteins. Search against a human protein database (e.g., UniProt/Swiss-Prot).
-
Quantification and Statistical Analysis: Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment (e.g., using a t-test and applying a false discovery rate correction).
Data Presentation
The following tables present hypothetical but representative quantitative proteomics data based on the known mechanism of action of JAK inhibitors. This data illustrates the expected changes in key proteins involved in the JAK-STAT and related pathways following this compound treatment.
Table 1: Down-regulated Proteins upon this compound Treatment
| Protein Name | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| Signal transducer and activator of transcription 1 | STAT1 | 0.58 | <0.01 | Key mediator of the JAK-STAT pathway. |
| Signal transducer and activator of transcription 3 | STAT3 | 0.65 | <0.01 | Important for cell proliferation and survival. |
| Pim-1 proto-oncogene, serine/threonine kinase | PIM1 | 0.50 | <0.01 | Downstream target of JAK/STAT signaling, involved in cell survival. |
| Suppressor of cytokine signaling 3 | SOCS3 | 0.70 | <0.05 | Negative regulator of JAK/STAT signaling (feedback inhibition). |
| Cyclin D1 | CCND1 | 0.60 | <0.05 | Cell cycle regulator, often upregulated by STAT3. |
| B-cell lymphoma 2 | BCL2 | 0.75 | <0.05 | Anti-apoptotic protein, transcriptionally regulated by STAT3. |
Table 2: Up-regulated Proteins upon this compound Treatment
| Protein Name | Gene Name | Fold Change (Treated/Control) | p-value | Function |
| Protein tyrosine phosphatase, non-receptor type 6 | PTPN6 (SHP-1) | 1.50 | <0.05 | Negative regulator of JAK signaling. |
| Protein tyrosine phosphatase, non-receptor type 11 | PTPN11 (SHP-2) | 1.40 | <0.05 | Negative regulator of cytokine signaling. |
| Cis-aconitate decarboxylase | ACOD1 (IRG1) | 1.80 | <0.01 | Immune-responsive gene, potentially modulated by JAK/STAT inhibition. |
Disclaimer: The data presented in these tables is illustrative and based on published effects of JAK inhibitors on key pathway components. A comprehensive proteomics experiment as described would be required to generate a complete and specific dataset for this compound.
Visualizations
Experimental Workflow
Caption: Quantitative proteomics experimental workflow.
This compound Signaling Pathway Inhibition
Caption: this compound's dual inhibition of JAK/STAT and ACVR1 pathways.
Conclusion
The mass spectrometry-based proteomics workflow detailed in this application note provides a powerful and comprehensive approach to elucidate the protein-level changes induced by this compound. By identifying and quantifying thousands of proteins, researchers can gain deeper insights into the drug's mechanism of action, discover potential biomarkers for patient stratification, and uncover novel therapeutic targets to further improve the treatment of myelofibrosis. The provided protocols and representative data serve as a valuable resource for scientists in drug development and academic research aiming to explore the proteomic landscape of targeted therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Analysis of Cholangiocarcinoma Phosphoproteomes Identifies Patient-Specific Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphorylation of CARM1 promotes its enzymatic activity and alters its target specificity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analyzing Gene Expression Alterations Following Momelotinib Treatment Using RNA Sequencing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Momelotinib is a potent, orally bioavailable small-molecule inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[1][2][3] It is approved for the treatment of intermediate or high-risk myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and anemia.[4][5] The dual inhibition of JAK1/JAK2 and ACVR1 allows this compound to not only address the inflammatory symptoms and splenomegaly associated with MF by suppressing the hyperactive JAK-STAT pathway but also to improve anemia by inhibiting ACVR1.[2][5] This unique mechanism of action makes it a valuable therapeutic agent, particularly for MF patients with anemia.[5][6]
RNA sequencing (RNA-Seq) is a powerful technology for comprehensively profiling the transcriptome and is an indispensable tool in drug development.[7][8] By analyzing gene expression changes following this compound treatment, researchers can elucidate its molecular mechanism of action, identify biomarkers for drug response, and discover novel therapeutic targets.[8][9] This document provides detailed protocols for utilizing RNA-Seq to study the effects of this compound on gene expression in a relevant cellular model.
Mechanism of Action: this compound Signaling Pathways
This compound exerts its therapeutic effects through the inhibition of two key signaling pathways:
-
JAK/STAT Pathway: Myelofibrosis is often driven by a hyperactivated JAK-STAT pathway, leading to excessive production of inflammatory cytokines and myeloproliferation.[2][10] this compound inhibits JAK1 and JAK2, thereby blocking the downstream signaling cascade that promotes inflammation and cell proliferation, which helps to reduce splenomegaly and constitutional symptoms.[6][11]
-
ACVR1/SMAD Pathway: A significant complication of myelofibrosis is anemia, which is often exacerbated by other JAK inhibitors.[5] this compound uniquely addresses this by inhibiting ACVR1 (also known as ALK2).[12][13] ACVR1 is a key regulator of hepcidin, the master controller of iron homeostasis.[14] By inhibiting ACVR1, this compound reduces hepcidin expression, leading to increased iron availability for erythropoiesis and improvement in anemia.[6][11][15]
Caption: this compound signaling pathway inhibition.
Experimental Protocols
A successful RNA-Seq experiment requires careful planning and execution, from sample preparation to data analysis.[7]
Caption: High-level experimental workflow for RNA-Seq.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the treatment of a human erythroleukemia cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation) with this compound.
Materials:
-
HEL 92.1.7 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture:
-
Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in suspension culture and subculture every 2-3 days to maintain a density between 1x10^5 and 1x10^6 cells/mL.
-
-
This compound Stock Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C as recommended by the manufacturer.[16] Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding and Treatment:
-
Seed 1x10^6 cells in 2 mL of complete medium per well in a 6-well plate.[17] Prepare triplicate wells for each condition (e.g., Vehicle control and this compound-treated).
-
Incubate the plates overnight to allow cells to acclimate.
-
Prepare working solutions of this compound by diluting the stock solution in complete medium. A typical concentration range to test is 0.1 µM to 5 µM.[16]
-
For the vehicle control wells, prepare a corresponding dilution of DMSO in the medium. The final DMSO concentration should not exceed 0.1% to avoid toxicity.
-
Add the this compound working solution or vehicle control to the appropriate wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[17] The optimal time should be determined based on the specific experimental goals.[16]
-
-
Cell Harvesting:
-
After incubation, transfer the cell suspension from each well to a separate 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and proceed immediately to RNA extraction or flash-freeze the cell pellet in liquid nitrogen and store at -80°C.[18]
-
Protocol 2: Total RNA Extraction and Quality Control
High-quality RNA is crucial for generating reliable RNA-Seq data.[19] This protocol outlines the extraction of total RNA and subsequent quality control checks.
Materials:
-
Cell pellets from Protocol 1
-
RNA extraction kit (e.g., QIAGEN RNeasy Kit) or TRIzol reagent
-
RNase-free water, tubes, and pipette tips
-
UV-Vis Spectrophotometer (e.g., NanoDrop)
-
Agilent 2100 Bioanalyzer or equivalent
Procedure:
-
RNA Extraction:
-
Extract total RNA from the cell pellets following the manufacturer's protocol for the chosen kit or reagent.
-
Ensure all steps are performed in an RNase-free environment to prevent RNA degradation.[20]
-
Elute the final RNA in RNase-free water.
-
-
RNA Quantification and Purity Assessment:
-
Quantify the RNA concentration using a UV-Vis spectrophotometer.
-
Assess RNA purity by checking the absorbance ratios. An A260/A280 ratio between 1.8 and 2.1 is considered pure.[18] The A260/A230 ratio should be approximately 2.0-2.2; lower ratios may indicate contamination with salts or organic solvents.[18][20]
-
-
RNA Integrity Assessment:
Protocol 3: Library Preparation and RNA Sequencing
This protocol provides a general overview of the steps to prepare a sequencing library from the extracted RNA.
Materials:
-
High-quality total RNA samples
-
mRNA purification kit (e.g., oligo(dT) magnetic beads)
-
RNA fragmentation buffer
-
cDNA synthesis kit
-
Sequencing adapters
-
PCR amplification reagents
-
Library quantification kit (e.g., Qubit)
Procedure:
-
mRNA Isolation:
-
Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA molecules.
-
-
Fragmentation and Priming:
-
Fragment the purified mRNA into smaller pieces (typically 150-200 bp) using enzymatic or chemical methods.
-
Prime the fragmented RNA for first-strand cDNA synthesis.
-
-
cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA to create double-stranded cDNA.
-
-
End Repair and Adapter Ligation:
-
Repair the ends of the cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencer flow cell and for indexing (barcoding) different samples.
-
-
PCR Amplification:
-
Amplify the adapter-ligated library using PCR to generate enough material for sequencing.
-
-
Library Quantification and Sequencing:
-
Quantify the final library concentration and assess its quality.
-
Pool multiple indexed libraries together and sequence them on a high-throughput sequencer (e.g., Illumina platform).[21]
-
Data Presentation and Analysis
Following sequencing, the raw data must be processed through a bioinformatics pipeline to identify differentially expressed genes.
Caption: Bioinformatic data analysis pipeline.
The final output is typically a list of genes that are significantly up- or down-regulated in response to this compound treatment. This data should be presented in a clear, tabular format.
Table 1: Hypothetical Gene Expression Changes Following this compound Treatment
| Gene Symbol | Description | Log2(Fold Change) | p-value | Adjusted p-value (FDR) |
| Down-regulated Genes | ||||
| HAMP | Hepcidin Antimicrobial Peptide | -3.5 | 1.2e-15 | 4.5e-14 |
| SOCS3 | Suppressor of Cytokine Signaling 3 | -2.8 | 3.4e-12 | 8.1e-11 |
| IL6 | Interleukin 6 | -2.5 | 5.6e-10 | 9.9e-09 |
| BCL2L1 | BCL2 Like 1 | -1.9 | 7.8e-08 | 1.1e-06 |
| Up-regulated Genes | ||||
| TFRC | Transferrin Receptor | 2.1 | 4.3e-09 | 6.2e-08 |
| GATA1 | GATA Binding Protein 1 | 1.8 | 9.1e-08 | 1.2e-06 |
| EPOR | Erythropoietin Receptor | 1.6 | 2.2e-07 | 2.5e-06 |
| FTH1 | Ferritin Heavy Chain 1 | 2.5 | 1.5e-10 | 3.0e-09 |
This table contains hypothetical data for illustrative purposes.
Conclusion
RNA sequencing provides a powerful and comprehensive method for investigating the transcriptomic effects of this compound. The protocols and workflows outlined in this application note offer a robust framework for researchers to study gene expression alterations, validate the drug's mechanism of action, and uncover novel biological insights. By carefully controlling experimental variables and employing rigorous data analysis, RNA-Seq can significantly advance our understanding of this compound's therapeutic effects and contribute to the development of improved treatments for myelofibrosis and other related disorders.
References
- 1. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojjaarahcp.com [ojjaarahcp.com]
- 5. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 9. biostate.ai [biostate.ai]
- 10. This compound - My Cancer Genome [mycancergenome.org]
- 11. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 12. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 13. This compound in myelofibrosis and beyond: a comprehensive review of therapeutic insights in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound – a promising advancement in the management of myelofibrosis in adults with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. RNA Extraction and Quality Control | RNA Lexicon [lexogen.com]
- 19. RNA Sequencing Quality Control - CD Genomics [rna.cd-genomics.com]
- 20. RNA-Seq 2: RNA Quality - Nordic Biosite [nordicbiosite.com]
- 21. illumina.com [illumina.com]
Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Momelotinib Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a pivotal preclinical platform in oncology research, offering a more predictive in vivo model of human tumors compared to traditional cell line-derived xenografts. These models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, thereby preserving the histological and genetic characteristics of the original tumor. This high-fidelity recapitulation of the patient's tumor biology makes PDX models an invaluable tool for evaluating the efficacy of novel cancer therapeutics like Momelotinib.
This compound is a potent, orally bioavailable inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1), also known as ALK2. Its dual mechanism of action not only targets the hyperactive JAK-STAT signaling pathway, which is a hallmark of myeloproliferative neoplasms like myelofibrosis, but also addresses anemia by inhibiting ACVR1, a key regulator of hepcidin production. This unique profile makes this compound a compelling candidate for evaluation in PDX models derived from patients with hematological malignancies and other cancers where these pathways are dysregulated.
These application notes provide detailed protocols for establishing and utilizing PDX models for the preclinical assessment of this compound, including methodologies for tumor implantation, drug administration, and efficacy evaluation.
Signaling Pathways of this compound
This compound exerts its therapeutic effects by modulating two key signaling pathways: the JAK-STAT pathway and the ACVR1/BMP signaling pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and inflammation. In many cancers, this pathway is constitutively activated, driving tumor growth and survival. This compound inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins and downregulating the expression of target genes.
ACVR1 Signaling Pathway and Anemia
In addition to its effects on the JAK-STAT pathway, this compound inhibits ACVR1, a member of the bone morphogenetic protein (BMP) receptor family. ACVR1 plays a crucial role in iron homeostasis by regulating the expression of hepcidin, a hormone that controls iron absorption and distribution. In chronic diseases and some cancers, elevated hepcidin levels lead to iron-restricted anemia. By inhibiting ACVR1, this compound reduces hepcidin production, leading to increased iron availability and improved erythropoiesis.
Experimental Protocols
Establishing Patient-Derived Xenograft (PDX) Models
This protocol outlines the key steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue (obtained under sterile conditions)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Sterile transport medium (e.g., RPMI-1640 with antibiotics)
-
Surgical instruments (scalpels, forceps, scissors)
-
Matrigel (optional)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Analgesics
-
Sterile saline or PBS
Procedure:
-
Tumor Tissue Collection and Transport:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile container with transport medium on ice.
-
Transport the tissue to the laboratory for processing as quickly as possible (ideally within 2-6 hours) to maintain tissue viability.
-
-
Tumor Tissue Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS or saline to remove any blood clots or necrotic tissue.
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mouse using an approved protocol.
-
Shave and sterilize the implantation site (typically the flank for subcutaneous models).
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragments with Matrigel to improve engraftment rates.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as per institutional guidelines.
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth, overall health, and signs of distress.
-
Measure tumor volume twice weekly using calipers once the tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Passaging of PDX Tumors:
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.
-
The remaining tumor tissue can be processed and implanted into new host mice for cohort expansion.
-
Experimental Workflow for this compound Testing in PDX Models
This compound Formulation and Administration
Formulation:
-
This compound is typically formulated for oral administration in preclinical studies.
-
A common vehicle for suspension is 0.5% methylcellulose in sterile water. The final concentration should be determined based on the required dosage and the volume to be administered.
Administration:
-
Administer this compound or vehicle control to the mice via oral gavage.
-
The dosing schedule can be once daily (QD) or twice daily (BID), depending on the experimental design.
-
The recommended clinical dose is 200 mg orally once daily. Preclinical dosing in rodent models has ranged from 5 mg/kg to 50 mg/kg per day. Dose-ranging studies are recommended to determine the optimal therapeutic dose in the specific PDX model.
Efficacy Evaluation
Primary Endpoints:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically the inhibition of tumor growth. This is assessed by comparing the tumor volumes in the this compound-treated group to the vehicle-treated control group.
-
Survival: In some studies, overall survival may be a key endpoint.
Secondary Endpoints:
-
Biomarker Analysis:
-
Pharmacodynamic (PD) Markers: Assess the inhibition of JAK-STAT and ACVR1 signaling in tumor and surrogate tissues. This can be done by measuring the levels of phosphorylated STAT3 (pSTAT3) and phosphorylated SMAD1/5/8 (pSMAD1/5/8) by immunohistochemistry (IHC) or Western blot.
-
Anemia-related Markers: Measure hemoglobin levels, red blood cell counts, and serum hepcidin levels to evaluate the impact of this compound on anemia.
-
-
Histological Analysis: Evaluate changes in tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay) in response to treatment.
-
Toxicity Assessment: Monitor for any signs of drug-related toxicity, including changes in body weight, clinical signs of distress, and hematological parameters.
Data Presentation
Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| JAK1 | 11 |
| JAK2 | 18 |
| ACVR1/ALK2 | 8.4 |
| JAK3 | 155 |
| TYK2 | 17 |
Data compiled from preclinical studies.
Table 2: Preclinical Efficacy of this compound in a Rat Model of Anemia of Chronic Disease
| Treatment Group | Dose | Serum Hepcidin Inhibition (%) | Hemoglobin (g/dL) |
| Vehicle Control | - | - | ~10.5 |
| This compound | 5 mg/kg QD | 55 | Increased |
| This compound | 10 mg/kg QD | 82 | Normalized |
| This compound | 25 mg/kg QD | 100 | Normalized |
Illustrative data based on preclinical findings.
Table 3: Example of Tumor Growth Inhibition Data from a PDX Study
| Treatment Group | Dose | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 150 | - |
| This compound | 25 mg/kg QD | 600 ± 100 | 50 |
| This compound | 50 mg/kg QD | 300 ± 75 | 75 |
This is a hypothetical table to illustrate how TGI data would be presented. Specific TGI data for this compound in myelofibrosis PDX models is an area for further investigation.
Conclusion
The establishment of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of this compound. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize PDX models to investigate the anti-tumor efficacy and unique anemia-addressing properties of this compound. The dual inhibition of the JAK-STAT and ACVR1 pathways by this compound underscores the importance of using sophisticated preclinical models like PDXs to fully characterize the therapeutic potential of novel targeted agents. Further studies utilizing PDX models from patients with myelofibrosis and other relevant cancers will be crucial in elucidating the full spectrum of this compound's anti-cancer activity and in identifying patient populations most likely to benefit from this promising therapeutic.
Application Notes and Protocols: Measuring Momelotinib's Impact on Erythropoiesis In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1), JAK2, and activin A receptor type 1 (ACVR1).[1][2] This dual mechanism of action makes it a promising therapeutic agent for myelofibrosis, a condition often characterized by anemia.[1][3] While JAK1/2 inhibition addresses the underlying myeloproliferation and inflammation, the inhibition of ACVR1 (also known as ALK2) is thought to ameliorate anemia by reducing hepcidin levels and thereby increasing iron availability for erythropoiesis.[4][5][6]
These application notes provide detailed protocols for in vitro assays to assess the biological impact of this compound on erythropoiesis. The described methods will enable researchers to quantify the effects of this compound on the proliferation and differentiation of erythroid progenitors, as well as its influence on key signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and its effects on various cell lines.
Table 1: Inhibitory Activity of this compound against Key Kinases
| Target | IC50 (nM) | Reference |
| JAK1 (wild-type) | 11 | [4] |
| JAK2 (wild-type) | 18 | [4] |
| JAK2 (V617F mutant) | 2.8 | [1] |
| JAK3 | 155 | [4] |
| TYK2 | 17 | [4] |
| ACVR1/ALK2 | 8.4 - 6.83 | [1][5] |
Table 2: Cellular Activity of this compound
| Cell Line/Assay | Endpoint | IC50/EC50 (µM) | Reference |
| Ba/F3-TEL-JAK2 | Proliferation | 0.8 | [1] |
| HEL92.1.7 (JAK2 V617F) | Proliferation | 1.8 | [1] |
| Ba/F3-JAK2V617F | Proliferation | 1.5 | [7] |
| Ba/F3-MPLW515L | Proliferation | 0.2 | [7] |
| K562 (BCR-ABL1) | Proliferation | 58 | [7] |
| HEL cells | STAT5 Phosphorylation | 0.4 | [7] |
| HepG2 cells | BMP6-stimulated Hepcidin mRNA reduction | 0.65 | [5][8] |
Signaling Pathways and Experimental Workflow
This compound's Dual Mechanism of Action
Caption: this compound inhibits both JAK1/2 and ACVR1 signaling pathways.
In Vitro Experimental Workflow
Caption: Workflow for assessing this compound's effect on erythropoiesis.
Experimental Protocols
Erythroid Colony-Forming Unit (CFU-E) Assay
This assay assesses the ability of erythroid progenitor cells to proliferate and form colonies in the presence of this compound.
Materials:
-
Human CD34+ hematopoietic stem and progenitor cells (HSPCs)
-
MethoCult™ SF H4636 medium (or equivalent)
-
IMDM containing 2% FBS
-
This compound (dissolved in DMSO)
-
35 mm culture dishes
-
Sterile water
Procedure:
-
Cell Preparation: Thaw cryopreserved human CD34+ HSPCs and wash with IMDM containing 2% FBS. Perform a viable cell count using trypan blue exclusion.
-
This compound Dilution: Prepare a serial dilution of this compound in IMDM. The final concentrations should typically range from 0.1 µM to 10 µM. Include a DMSO vehicle control.
-
Plating:
-
Prepare a cell suspension in IMDM at a concentration of 1 x 10^5 cells/mL.
-
In a sterile tube, mix the cell suspension, this compound dilutions (or vehicle), and MethoCult™ medium according to the manufacturer's instructions. A typical final cell concentration is 1,000-5,000 cells per dish.
-
Vortex the mixture thoroughly.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each 35 mm culture dish.
-
Gently rotate the dishes to ensure even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes inside a larger petri dish containing an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.
-
-
Colony Scoring:
-
After the incubation period, identify and count CFU-E colonies under an inverted microscope. CFU-E colonies are small, compact colonies consisting of 8-64 hemoglobinized cells.
-
Calculate the percentage of colony inhibition at each this compound concentration relative to the vehicle control.
-
Flow Cytometry for Erythroid Differentiation
This protocol measures the expression of erythroid-specific surface markers to assess the impact of this compound on the differentiation of erythroid precursors.
Materials:
-
Erythroid progenitor cells (e.g., cultured CD34+ HSPCs or UT-7 cell line)
-
This compound
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD71 (Transferrin Receptor)
-
Anti-human CD235a (Glycophorin A)
-
-
Isotype control antibodies
-
7-AAD or DAPI for viability staining
Procedure:
-
Cell Culture and Treatment:
-
Culture erythroid progenitor cells under conditions that promote erythroid differentiation (e.g., in the presence of EPO and SCF).
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control for 48-72 hours.
-
-
Staining:
-
Harvest approximately 0.5-1 x 10^6 cells per sample and wash with cold flow cytometry buffer.
-
Resuspend the cells in 100 µL of flow cytometry buffer.
-
Add the fluorochrome-conjugated antibodies (CD71 and CD235a) at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of flow cytometry buffer containing a viability dye (e.g., 7-AAD or DAPI).
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live cell population and quantify the percentages of cells in different differentiation stages based on CD71 and CD235a expression (e.g., early erythroblasts: CD71+/CD235a-, intermediate/late erythroblasts: CD71+/CD235a+).
-
Western Blot for Phospho-STAT5 (pSTAT5)
This assay determines the effect of this compound on the JAK/STAT signaling pathway by measuring the phosphorylation of STAT5.
Materials:
-
JAK2-dependent cell line (e.g., HEL 92.1.7) or primary erythroid progenitors
-
This compound
-
Cytokine for stimulation (e.g., EPO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies:
-
Anti-phospho-STAT5 (Tyr694)
-
Anti-total STAT5
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment:
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., EPO at 10 U/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-pSTAT5) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total STAT5 and the loading control.
-
-
Analysis: Quantify the band intensities and normalize the pSTAT5 signal to total STAT5 and the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Hepcidin (HAMP) mRNA
This protocol measures the effect of this compound on the expression of the hepcidin gene (HAMP) in a hepatocyte cell line.
Materials:
-
HepG2 cell line
-
This compound
-
BMP6 for stimulation
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for HAMP and a reference gene (e.g., GAPDH)
-
HAMP Forward: 5'-CTGCAACCCCAGGACAGAG-3'
-
HAMP Reverse: 5'-GGAATAAATAAGGAAGGGAGG-3'
-
GAPDH Forward: 5'-TGGTATCGTGGAAGGACTC-3'
-
GAPDH Reverse: 5'-AGTAGAGGCAGGGATGATG-3'
-
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with BMP6 (e.g., 10 ng/mL) for 6 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from equal amounts of RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of HAMP mRNA using the ΔΔCt method, normalizing to the expression of the reference gene (GAPDH).
-
Compare the HAMP expression in this compound-treated cells to the vehicle-treated control.
-
References
- 1. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Phytoestrogens modulate hepcidin expression by Nrf2: Implications for dietary control of iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Western Blotting Protocol for Small Numbers of Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immunophenotypic analysis of erythroid dysplasia in myelodysplastic syndromes. A report from the IMDSFlow working group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFU-E - Wikipedia [en.wikipedia.org]
- 8. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of Momelotinib in cell-based assays
Technical Support Center: Momelotinib Off-Target Effects
Welcome to the technical support center for researchers utilizing this compound in cell-based assays. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you identify and mitigate off-target effects in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary and key secondary targets of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).[1][2] These are its primary targets, and their inhibition is responsible for reducing splenomegaly and constitutional symptoms in myelofibrosis by suppressing the hyperactive JAK-STAT signaling pathway.[3][4]
Additionally, this compound has a key secondary target: Activin A receptor, type I (ACVR1), also known as ALK2.[5][6] This is not an unwanted off-target effect but rather a clinically beneficial activity. Inhibition of ACVR1 is unique among JAK inhibitors and is responsible for this compound's ability to improve anemia in patients with myelofibrosis.[2][7]
Q2: How does inhibition of the ACVR1 "off-target" lead to a beneficial effect on anemia?
A2: ACVR1 is a key regulator of hepcidin, a hormone that controls iron homeostasis.[2] In myelofibrosis, chronic inflammation leads to elevated hepcidin levels, which restricts iron availability for red blood cell production, causing anemia. This compound inhibits the ACVR1/Bone Morphogenetic Protein (BMP) signaling pathway, which in turn suppresses hepcidin production.[3][8] This increases iron availability for erythropoiesis, thereby improving anemia and reducing the need for transfusions.[7]
Q3: How can I distinguish between on-target (JAK1/2) and off-target (ACVR1) effects in my cell-based assays?
A3: To differentiate these effects, you should measure the phosphorylation of specific downstream substrates for each pathway.
-
For JAK1/2 activity: Measure the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). Inhibition by this compound will decrease p-STAT3 levels.
-
For ACVR1 activity: Measure the phosphorylation of SMAD1/5/8. Inhibition by this compound will decrease p-SMAD1/5/8 levels in cells stimulated with a BMP ligand (e.g., BMP6).
Running parallel Western blots for p-STAT3 and p-SMAD1/5/8 will allow you to assess the compound's activity on both pathways simultaneously.
Q4: Are there other, potentially undesirable, off-target effects of this compound?
A4: Like most kinase inhibitors, this compound can interact with other kinases. Kinome-wide profiling studies are the best way to identify a broad range of potential off-targets.[9] While the primary and secondary targets are well-established, researchers should consider performing unbiased screens if unexpected cellular phenotypes are observed. Some studies have noted that this compound can inhibit FLT3 and KIT kinases, which are important for normal hematopoietic stem cell function.[9]
Q5: What cell lines are suitable for studying this compound's dual activity?
A5:
-
For JAK-STAT signaling: Human erythroleukemia (HEL) cells, which are JAK2-dependent, are a good model.[7] Other hematopoietic cell lines with active JAK-STAT signaling can also be used.
-
For ACVR1 signaling: Hepatoma cell lines like HepG2 are commonly used as they express ACVR1 and produce hepcidin in response to BMP stimulation.[3][5]
-
For dual analysis: A co-culture system or testing in parallel across different specialized cell lines may be necessary to fully characterize the dual mechanism.
Quantitative Data Summary
This table summarizes the inhibitory potency of this compound against its key targets. Note that IC50 values can vary based on assay conditions (e.g., ATP concentration).
| Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 11 | Enzymatic | [7] |
| JAK2 | 18 - 51 | Enzymatic | [7][9] |
| ACVR1 (ALK2) | 6.8 - 8.4 | Enzymatic | [3][4][5][10] |
| JAK3 | 155 | Enzymatic | [7] |
| TYK2 | 17 | Enzymatic | [7] |
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Dual mechanism of this compound on JAK-STAT and ACVR1 signaling pathways.
Experimental Workflow
Caption: Workflow for deconvoluting on-target vs. off-target effects of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal in Phospho-Western Blot | 1. Sample Degradation: Phosphatases were active during sample preparation.[11]2. Low Protein Load: Insufficient amount of target protein in the lysate.3. Poor Antibody Affinity: Primary antibody is not specific or potent enough.[6]4. Blocking Buffer Interference: Milk-based blockers can interfere with phospho-epitopes.[12] | 1. Use Phosphatase Inhibitors: Always add a phosphatase inhibitor cocktail to lysis buffers and keep samples on ice.[11][13]2. Increase Protein Load: Load 20-50 µg of total protein per lane. Consider immunoprecipitation to enrich your target.[6]3. Optimize Antibodies: Titrate your primary antibody and test different vendors if necessary. Use a positive control (e.g., lysate from stimulated cells) to validate the antibody.[13]4. Change Blocker: Use 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk for blocking and antibody dilutions.[12][13] |
| High Background in Phospho-Western Blot | 1. Inappropriate Blocking: Milk contains casein, a phosphoprotein that can cause high background.2. Antibody Concentration Too High: Non-specific binding of primary or secondary antibodies.3. Insufficient Washing: Residual antibodies remain on the membrane.[12]4. Use of PBS: Phosphate ions in PBS can interfere with phospho-specific antibody binding.[6][12] | 1. Switch to BSA: Use 3-5% BSA in TBST for blocking.[12]2. Titrate Antibodies: Reduce the concentration of your primary and secondary antibodies.3. Increase Wash Steps: Increase the duration and number of TBST washes after antibody incubations.4. Use Tris-Buffered Saline (TBS): Use TBST for all wash steps and antibody dilutions to avoid phosphate interference.[6] |
| Inconsistent Cell Viability Results | 1. Inconsistent Cell Seeding: Uneven number of cells plated across wells.[14]2. Edge Effects: Wells on the edge of the plate are prone to evaporation, affecting cell growth.3. Assay Timing: Measurement is taken when cells are not in logarithmic growth phase.4. Reagent/Compound Degradation: The viability reagent or this compound has lost activity.[15] | 1. Improve Pipetting Technique: Ensure the cell suspension is homogenous before and during plating. Use reverse pipetting for viscous solutions.[14]2. Mitigate Edge Effects: Do not use the outer wells for experimental samples; fill them with sterile media or PBS instead.3. Optimize Assay Window: Perform a time-course experiment to determine the optimal incubation time for your cell line and treatment.4. Use Fresh Reagents: Prepare fresh drug dilutions for each experiment and check the expiration date of assay kits. |
| Discrepancy Between Biochemical and Cellular IC50 | 1. Cell Permeability: this compound may not efficiently cross the cell membrane.2. Cellular ATP Concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors, leading to a higher apparent IC50.[9]3. Drug Efflux: Cells may actively pump the compound out via efflux pumps.4. Target Engagement: The compound may bind its target without inhibiting its function in the cellular context. | 1. Confirm Uptake: While difficult, specialized assays can measure intracellular drug concentration.2. Acknowledge Differences: A rightward shift in potency from biochemical to cellular assays is expected for ATP-competitive inhibitors.3. Use Efflux Pump Inhibitors: Test if co-treatment with an efflux pump inhibitor alters the IC50 (use with caution as this can be non-specific).4. Perform a Target Engagement Assay: Use a technique like Cellular Thermal Shift Assay (CETSA) to confirm the drug is binding to the target inside the cell.[16][17][18] |
Experimental Protocol: Western Blot for p-STAT3 and p-SMAD1/5/8
This protocol provides a method to assess the effects of this compound on its on-target (JAK1/2) and key off-target (ACVR1) pathways.
1. Cell Culture and Treatment:
-
For p-STAT3: Seed HEL cells at an appropriate density. Once adhered, serum-starve for 4-6 hours, then treat with a dose range of this compound (e.g., 10 nM - 10 µM) or DMSO (vehicle control) for 2 hours. Stimulate with a relevant cytokine like IL-6 (50 ng/mL) for the final 30 minutes of incubation.
-
For p-SMAD1/5/8: Seed HepG2 cells. Once adhered, serum-starve for 4-6 hours, then treat with this compound or DMSO for 2 hours. Stimulate with BMP6 (25 ng/mL) for the final 60 minutes of incubation.
2. Lysate Preparation: a. Place culture plates on ice and wash cells twice with ice-cold PBS. b. Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration (e.g., 30 µg) with lysis buffer and 4x Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom. d. Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
4. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Blot 1: Rabbit anti-p-STAT3 (Tyr705)
- Blot 2: Rabbit anti-p-SMAD1/5/9 (Ser463/465) c. Wash the membrane 3 times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane 3 times for 10 minutes each with TBST.
5. Detection and Reprobing: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a digital imager. c. To normalize the data, strip the membrane and re-probe with antibodies for total STAT3 and total SMAD1, or a loading control like GAPDH or β-Actin. This confirms that changes in phosphorylation are not due to changes in total protein levels.[12]
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. This compound in myelofibrosis and beyond: a comprehensive review of therapeutic insights in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 8. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 9. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Optimizing Momelotinib dosage and treatment schedule in animal studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing Momelotinib dosage and treatment schedules in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that I should be aware of for my study design?
A1: this compound is a potent, ATP-competitive small molecule inhibitor with a dual mechanism of action. It selectively inhibits Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), as well as Activin A receptor, type I (ACVR1), also known as ALK2.[1][2][3]
-
JAK1/JAK2 Inhibition: This action targets the hyperactivated JAK-STAT signaling pathway, which is crucial in myelofibrosis and other myeloproliferative neoplasms (MPNs).[2][4] Inhibition of this pathway reduces the production of pro-inflammatory cytokines, which can alleviate constitutional symptoms and reduce spleen size in disease models.[3][5]
-
ACVR1 (ALK2) Inhibition: This unique action is central to this compound's ability to ameliorate anemia. ACVR1 is a key regulator of the iron-regulating hormone hepcidin.[1][6] By inhibiting ACVR1, this compound decreases hepcidin production, leading to increased iron availability from cellular stores and promoting effective erythropoiesis.[4][6][7] This effect on anemia is a key differentiator from other JAK inhibitors like ruxolitinib.[1][6]
Q2: What is a good starting dose and treatment schedule for this compound in a rodent model of inflammatory anemia?
A2: Based on a well-established rat model of anemia of chronic disease (ACD), a once-daily oral dose of 25 mg/kg has been shown to be effective.[4] In this study, treatment for 14 to 21 days was sufficient to normalize hemoglobin concentrations and red blood cell counts.[4] For studies in mouse models of arthritis, doses of 50 mg/kg once daily (q.d.) or 30 mg/kg twice daily (b.i.d.) have demonstrated significant anti-inflammatory activity.[3]
Q3: How should I prepare this compound for oral administration in animal studies?
A3: While the specific vehicle used in the pivotal rat anemia study is detailed in its supplemental materials, a common practice for oral administration of small molecules in preclinical studies involves formulating the compound in a suspension. A typical vehicle might consist of 0.5% carboxymethylcellulose (CMC) in water. It is critical to ensure the compound is uniformly suspended before each administration.
Q4: What are the expected outcomes of this compound treatment in a relevant animal model?
A4: In a rat model of anemia of chronic disease, you can expect to see:
-
Hematological Improvement: A significant increase in hemoglobin levels and red blood cell counts, typically observable within 14-21 days of treatment.[4]
-
Iron Homeostasis: A marked reduction in hepatic hepcidin expression and serum hepcidin levels, leading to increased serum iron.[6][7]
-
Reduced Inflammation: A decrease in the expression of pro-inflammatory cytokines such as IL-6, TNF-alpha, and IL-1beta in the spleen and liver.[3]
In murine models of myeloproliferative neoplasms, this compound has been shown to normalize blood counts, reduce splenomegaly, and suppress inflammatory cytokine levels.[3][5]
Troubleshooting Guide
Q5: My results show a less potent effect than expected based on in vitro data. What could be the issue?
A5: This could be related to pharmacokinetic and metabolic differences between species. The primary circulating active metabolite in humans, M21, is also a potent inhibitor of JAK1/2 and ACVR1.[5][6] However, M21 is found in disproportionately lower amounts in rats and dogs.[5][8] In these preclinical species, the main metabolite is M19, which is not pharmacologically active.[8] This difference in metabolism is a critical factor to consider when translating findings and may mean that higher parent drug exposures are needed in rodents to achieve the desired pharmacological effect driven by the active moiety in humans.
Q6: I am observing some adverse effects. What are the known toxicities and how can I manage them?
A6: Clinical trials in humans have identified several adverse events, which may have translational relevance in animal models. The most common include thrombocytopenia, diarrhea, and peripheral neuropathy.[3][5]
-
Thrombocytopenia: Monitor platelet counts regularly. If a significant drop is observed, consider a dose reduction. Human dose modification guidelines call for interrupting treatment if platelets fall below a certain threshold and restarting at a lower dose upon recovery.[9][10]
-
Diarrhea: Ensure animals have adequate hydration. If severe, a dose reduction may be necessary.
-
Peripheral Neuropathy: This can be difficult to assess in rodents but may manifest as changes in gait or grip strength. This was a dose-limiting toxicity in early human trials.[11] If suspected, dose reduction is recommended.
Q7: The effect on pSTAT3 inhibition seems transient. Is this expected?
A7: Yes, this is consistent with the pharmacokinetic profile of the drug. This compound is rapidly absorbed, with peak plasma concentrations in humans occurring around 2 hours post-dose, and it has a half-life of 4-8 hours.[1][6] Therefore, maximal inhibition of downstream targets like phosphorylated STAT3 (pSTAT3) would be expected to correlate with peak plasma levels. For studies requiring sustained pathway inhibition, a twice-daily (b.i.d.) dosing schedule (e.g., 30 mg/kg b.i.d. as used in some mouse studies) might be more effective than a single once-daily dose.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active human metabolite, M21.
Table 1: In Vitro Potency of this compound and Active Metabolite M21
| Target | Parameter | This compound | M21 |
|---|---|---|---|
| Enzyme Inhibition | |||
| JAK1 | IC₅₀ | 11 nM[3] | - |
| JAK2 | IC₅₀ | 18 nM[3] | - |
| ACVR1/ALK2 | IC₅₀ | 6.83 nM[6] | - |
| Cellular Activity | |||
| IL-6 stimulated pSTAT3 | EC₅₀ | 259 nM[6][12] | 689 nM[6][12] |
| TPO stimulated pSTAT5 | EC₅₀ | 60 nM[12] | 725 nM[12] |
| BMP6 stimulated Hepcidin RNA | EC₅₀ | 652 nM[12] | 1420 nM[12] |
IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration.
Table 2: Comparative Pharmacokinetics (Oral Administration)
| Parameter | Species (Dose) | Cₘₐₓ | AUC₀-t | t₁/₂ |
|---|---|---|---|---|
| This compound | Rat | 27.2 ng/mL[13] | 156 ng-hr/mL[13] | - |
| Human (200 mg QD) | 479 ng/mL[6] | 3288 ng·h/mL[6] | ~5.1 hours[6] | |
| Metabolite M21 | Rat | Disproportionately low[5][8] | Disproportionately low[5][8] | - |
| Human (200 mg QD) | 411 ng/mL[6] | 4069 ng·h/mL[6] | ~7.6 hours[6] |
Cₘₐₓ: Maximum plasma concentration; AUC₀-t: Area under the curve from time zero to the last measurement; t₁/₂: Half-life.
Table 3: Efficacy in Rat Model of Anemia of Chronic Disease (25 mg/kg/day)
| Parameter | Day 14 | Day 21 |
|---|---|---|
| Hemoglobin (Hb) | Significant Increase vs. Vehicle[4] | Significant Increase vs. Vehicle[4] |
| Red Blood Cells (RBC) | Significant Increase vs. Vehicle[4] | Significant Increase vs. Vehicle[4] |
| Mean Corpuscular Hb | Increased vs. Vehicle[4] | Increased vs. Vehicle[4] |
| Mean Corpuscular Volume | Increased vs. Vehicle[4] | Increased vs. Vehicle[4] |
| Serum Hepcidin | Significant Decrease vs. Vehicle[6] | Significant Decrease vs. Vehicle[6] |
| Serum Iron | Significant Increase vs. Vehicle[6] | Significant Increase vs. Vehicle[6] |
Experimental Protocols
Protocol 1: Rat Model of Anemia of Chronic Disease (ACD)
This protocol is based on the methodology described by Asshoff M, et al. in Blood (2017).[2][4][7]
Objective: To evaluate the efficacy of this compound in ameliorating anemia and modulating iron homeostasis in a rodent model of inflammation-induced anemia.
Materials:
-
Male Lewis rats.
-
Group A streptococcal peptidoglycan-polysaccharide (PG-APS).
-
This compound powder.
-
Vehicle for oral gavage (e.g., 0.5% CMC).
-
Standard lab equipment for blood collection and analysis (hematology analyzer, ELISA kits for hepcidin).
Procedure:
-
Animal Acclimatization: House animals according to institutional guidelines for at least one week prior to the experiment.[8]
-
Induction of Anemia: Induce anemia of chronic disease by a single intraperitoneal (i.p.) injection of PG-APS. A period of approximately two weeks is required for the anemic phenotype to develop.[4]
-
Group Allocation: Randomly assign anemic rats into two groups:
-
Vehicle Control Group.
-
This compound Treatment Group.
-
-
Treatment Administration:
-
Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering 25 mg/kg in a reasonable volume (e.g., 5 mL/kg).
-
Administer this compound (25 mg/kg) or vehicle alone to the respective groups once daily via oral gavage.[4]
-
Continue treatment for a duration of 21 days.[4]
-
-
Monitoring and Sample Collection:
-
Collect blood samples (e.g., via tail vein) at baseline (pre-treatment), Day 14, and Day 21 for analysis.[4]
-
At the end of the study (Day 21), euthanize animals and collect terminal blood samples and liver tissue.
-
-
Endpoint Analysis:
-
Hematology: Analyze whole blood for hemoglobin (Hb), red blood cell (RBC) count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH) using an automated hematology analyzer.[4]
-
Iron Homeostasis: Measure serum hepcidin levels using a commercially available ELISA kit. Analyze liver tissue for hepcidin (Hamp) mRNA expression via qPCR. Measure serum iron concentration.[6]
-
Inflammatory Markers: Assess levels of inflammatory cytokines in plasma or tissue lysates as required.
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: this compound inhibits the ACVR1 pathway to reduce hepcidin.
Experimental Workflow Diagram
Caption: General experimental workflow for a this compound efficacy study.
References
- 1. This compound inhibits ACVR1/ALK2, d ... | Article | H1 Connect [archive.connect.h1.co]
- 2. This compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Pharmacokinetics and Disposition of this compound Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 10. hse.ie [hse.ie]
- 11. reference.medscape.com [reference.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. readarticle.org [readarticle.org]
Addressing batch-to-batch variability of Momelotinib in research settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability of Momelotinib in a research setting. Consistent and reproducible experimental results are critical, and this guide offers practical steps to ensure the quality and activity of your this compound compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).[1][2] It is also a known inhibitor of Activin A receptor, type I (ACVR1), also known as ALK2.[3] This dual-inhibitory activity allows it to not only modulate the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms, but also to influence iron homeostasis through the ACVR1/SMAD pathway.[3]
Q2: What are the known signaling pathways affected by this compound?
This compound primarily impacts two key signaling pathways:
-
JAK/STAT Pathway: By inhibiting JAK1 and JAK2, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This, in turn, reduces the transcription of genes involved in cell proliferation, survival, and inflammation.[3][4]
-
ACVR1/SMAD Pathway: this compound's inhibition of ACVR1 (ALK2) leads to a reduction in hepcidin production.[3][5] Hepcidin is a key regulator of iron availability, and its suppression by this compound can lead to increased iron mobilization and improved erythropoiesis.[3]
Q3: How should I store and handle my research-grade this compound?
For optimal stability, research-grade this compound powder should be stored at -20°C in the dark for long-term storage (up to 3 years).[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[2] It is recommended to store the compound in its original vial with a desiccant to protect it from moisture.[6]
Q4: What is the solubility of this compound for in vitro experiments?
This compound is soluble in DMSO at a concentration of up to 83 mg/mL (approximately 200 mM).[1][2] However, it is important to note that moisture-absorbing DMSO can reduce its solubility, so using fresh, anhydrous DMSO is recommended.[2] this compound is generally insoluble in water and aqueous buffers across a wide pH range.[1][7]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Inconsistent experimental results between different batches of this compound can be a significant challenge. This guide provides a systematic approach to identifying and resolving such issues.
Problem: A new batch of this compound shows reduced or no efficacy in my cell-based assay compared to the previous batch.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting/Validation Protocol |
| 1. Compound Identity and Purity | LC-MS/MS Analysis: Verify the molecular weight of the compound. The expected molecular weight for this compound is 414.46 g/mol .[1] The presence of unexpected peaks may indicate impurities or degradation products. |
| HPLC Purity Analysis: Determine the purity of the new batch. High-quality research-grade compounds should have a purity of >98%. A lower purity could mean the presence of inactive isomers or related substances that may interfere with the assay. | |
| 2. Inaccurate Compound Concentration | UV-Vis Spectrophotometry: Prepare a fresh stock solution and measure its absorbance at a known wavelength to confirm the concentration, if a reference extinction coefficient is available. |
| Quantitative NMR (qNMR): If available, qNMR can provide an accurate concentration measurement of the active compound in your stock solution. | |
| 3. Compound Solubility and Stability Issues | Solubility Test: Prepare a stock solution in DMSO and visually inspect for any precipitation. Centrifuge the stock solution at high speed and check for a pellet. Incomplete dissolution will lead to an inaccurate working concentration. |
| Freeze-Thaw Stability: Subject an aliquot of the new stock solution to several freeze-thaw cycles and re-test its activity in your assay. Compare the results with a freshly prepared stock solution from the same batch. | |
| 4. Altered Biological Activity | In Vitro Kinase Assay: If possible, perform a cell-free biochemical assay to determine the IC50 of the new batch against JAK1 and JAK2. This will confirm the direct inhibitory activity of the compound on its primary targets. |
| Western Blot Analysis: Treat cells with the old and new batches of this compound and probe for the phosphorylation of STAT3 (a downstream target of JAK1/2). A lack of reduction in p-STAT3 with the new batch would indicate a loss of biological activity. |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
This workflow outlines the steps to validate a new batch of this compound before its use in critical experiments.
Caption: Workflow for quality control of a new this compound batch.
Protocol 2: Troubleshooting Decreased this compound Efficacy
This decision tree provides a logical flow for troubleshooting when a new batch of this compound is not performing as expected.
Caption: Decision tree for troubleshooting this compound efficacy issues.
Signaling Pathway Diagrams
This compound's Dual Mechanism of Action
This diagram illustrates the two primary signaling pathways inhibited by this compound.
Caption: this compound's inhibition of JAK/STAT and ACVR1/SMAD pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ashpublications.org [ashpublications.org]
- 6. drugs.com [drugs.com]
- 7. Buy this compound hydrochloride hydrate | 1841094-17-4 [smolecule.com]
Strategies to minimize Momelotinib-induced cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Momelotinib. The focus is on strategies to minimize cytotoxicity in non-target cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, ATP-competitive small molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3] It also uniquely inhibits Activin A receptor, type I (ACVR1), also known as ALK2.[3][4][5][6] Its therapeutic effects in myelofibrosis are attributed to the inhibition of the JAK-STAT signaling pathway, which is often dysregulated in this disease, leading to reduced myeloproliferation and inflammatory cytokine production.[3][4] The inhibition of ACVR1 is thought to be responsible for the beneficial effects on anemia observed in patients, as it leads to the suppression of hepcidin and improved iron homeostasis.[3][4][5]
Q2: What are the known off-target effects and common side effects of this compound?
Q3: How can I assess this compound-induced cytotoxicity in my cell cultures?
Standard cytotoxicity assays can be employed to quantify the cytotoxic effects of this compound. These include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Differentiates between viable, apoptotic, and necrotic cells, providing insights into the mechanism of cell death.
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guide: Minimizing Off-Target Cytotoxicity
Issue: High cytotoxicity observed in non-target (healthy) control cell lines at effective concentrations for target cells.
This is a common challenge with kinase inhibitors, which can have activity against a range of kinases present in both cancerous and non-cancerous cells. Here are some strategies to address this issue:
Strategy 1: Combination Therapy with an HDAC6 Inhibitor
-
Rationale: Studies have shown that combining this compound with a selective Histone Deacetylase 6 (HDAC6) inhibitor, such as Citarinostat (ACY-241), can result in synergistic cytotoxicity against malignant lymphoid cell lines while exhibiting minimal or no cytotoxic effects on normal stromal cells.[8] This approach may allow for the use of lower, less toxic concentrations of this compound while maintaining or even enhancing its anti-cancer efficacy. The combination has been shown to induce apoptosis through the mitochondrial pathway.[8]
-
Experimental Approach:
-
Determine the IC50 values of this compound and the HDAC6 inhibitor individually in both your target and non-target cell lines.
-
Design a combination experiment using a fixed ratio or a matrix of concentrations of both drugs.
-
Assess cell viability and apoptosis to identify synergistic or additive effects and to determine if the combination provides a better therapeutic window (greater toxicity in target cells vs. non-target cells).
-
Strategy 2: Optimizing this compound Concentration and Exposure Time
-
Rationale: The cytotoxic effects of this compound are dose- and time-dependent. Minimizing the concentration and duration of exposure to the lowest effective levels for the target cells can help reduce off-target toxicity.
-
Experimental Approach:
-
Perform detailed dose-response and time-course experiments on both target and non-target cell lines.
-
Determine the minimal concentration and exposure time of this compound required to achieve the desired effect (e.g., inhibition of STAT3 phosphorylation, reduction in proliferation) in your target cells.
-
Use these optimized conditions to minimize the impact on non-target cells.
-
Strategy 3: Characterizing the Off-Target Profile
-
Rationale: Understanding which other kinases are inhibited by this compound can help in selecting appropriate non-target control cell lines and in interpreting unexpected cytotoxic effects.
-
Experimental Approach:
-
If available, consult published kinase profiling data for this compound.
-
Alternatively, consider using commercially available kinase profiling services to screen this compound against a panel of kinases.
-
Analyze the phosphorylation status of key downstream targets of identified off-target kinases in your non-target cells to confirm engagement.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound against Key Kinases
| Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 11 | [10] |
| JAK2 | 18 | [10] |
| ACVR1 (ALK2) | 10 | [3] |
| JAK3 | 155 | [10] |
| TYK2 | 17 | [10] |
Table 2: In Vitro Proliferative IC50 of this compound in Different Cell Lines
| Cell Line | Relevant Mutation(s) | Proliferative IC50 (nM) | Reference(s) |
| HEL | JAK2 V617F | ~1500 | [10] |
| Ba/F3-JAK2V617F | JAK2 V617F | Not specified, but potent inhibition | [10] |
| Ba/F3-MPLW515L | MPL W515L | ~200 | [10] |
| K562 | BCR-ABL1 | >58,000 | [10] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (and other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and/or combination drugs) and appropriate vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (and other test compounds)
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and controls (vehicle, lysis control for maximum LDH release).
-
Incubate for the desired treatment duration.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
6-well plates or culture tubes
-
This compound (and other test compounds)
-
Annexin V-FITC (or other fluorochrome) and PI staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound and controls for the desired time.
-
Harvest cells (including floating cells from the supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Strategies to minimize off-target cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. This compound in myelofibrosis and beyond: a comprehensive review of therapeutic insights in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound – a promising advancement in the management of myelofibrosis in adults with anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACVR1/JAK1/JAK2 inhibitor this compound reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 2 study of this compound, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. oncotarget.com [oncotarget.com]
The effect of long-term Momelotinib exposure on cell signaling pathways
Welcome to the technical support center for researchers investigating the long-term effects of Momelotinib. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways affected by long-term this compound exposure?
A1: Long-term exposure to this compound primarily impacts two key signaling pathways:
-
The JAK-STAT Pathway: this compound is a potent inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2).[1][2][3] By inhibiting these kinases, it blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This dysregulated signaling is a core driver of myelofibrosis (MF), contributing to abnormal cell proliferation and the overproduction of inflammatory cytokines.[1][4][5]
-
The ACVR1/Hepcidin Pathway: Uniquely among several JAK inhibitors, this compound also inhibits the Activin A receptor type 1 (ACVR1), also known as ALK2.[1][6][7] ACVR1 is a key regulator of hepcidin, a protein that controls iron homeostasis.[8][9] By inhibiting ACVR1, this compound reduces hepcidin expression, leading to increased iron availability for red blood cell production and thereby improving anemia.[1][10][11]
Q2: How does this compound's mechanism of action differ from other JAK inhibitors like Ruxolitinib?
A2: While both this compound and Ruxolitinib inhibit the JAK1/JAK2 kinases to reduce splenomegaly and systemic symptoms, this compound has a distinct, additional mechanism.[1][6] Unlike Ruxolitinib, this compound also inhibits ACVR1.[1][6] This dual inhibition allows this compound to not only suppress the myeloproliferative aspects of the disease but also to address MF-related anemia by lowering hepcidin levels and improving iron metabolism.[12][13] Other JAK inhibitors can sometimes worsen anemia.[12]
Q3: What is the significance of M21, the major metabolite of this compound?
A3: M21 is the major circulating metabolite of this compound and is pharmacologically active. It is estimated to have approximately 40% of the parent drug's activity and also inhibits JAK1, JAK2, and ACVR1.[7][12][13][14] Given its concentration in plasma, M21 likely contributes to the overall therapeutic effects observed during this compound treatment.[7]
Troubleshooting Guides
Issue 1: Inconsistent or absent inhibition of STAT phosphorylation in vitro.
-
Question: I'm treating my JAK2-mutant cell line (e.g., HEL92.1.7) with this compound, but I'm not seeing a consistent reduction in phospho-STAT3/5 levels via Western Blot. What could be the cause?
-
Answer:
-
Suboptimal Drug Concentration: The IC50 for cellular proliferation is in the micromolar range (e.g., 1.8 µM for HEL92.1.7 cells), which can be higher than the enzymatic IC50.[7] You may need to perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and assay conditions.
-
Assay Timing: The inhibition of STAT phosphorylation is a rapid event. Ensure you are stimulating the cells with a cytokine (like IL-6 or TPO) for a short period (e.g., 15-30 minutes) after pre-incubating with this compound for an appropriate time (e.g., 1-2 hours).
-
Reagent Quality: Verify the activity of your cytokine stimulus and the specificity and sensitivity of your phospho-STAT antibodies. Use appropriate positive and negative controls.
-
Cell Line Integrity: Confirm the identity and JAK2 mutation status of your cell line. Over time, cell lines in culture can change.
-
Issue 2: Observing significant off-target effects or unexpected cytotoxicity.
-
Question: My cells are dying at concentrations where I expect to see specific pathway inhibition, or I'm observing changes in unrelated signaling pathways. Why is this happening?
-
Answer:
-
Promiscuous Kinase Inhibition: this compound, like many kinase inhibitors, is not perfectly specific and can inhibit other kinases, especially at higher concentrations.[6] These "off-target" effects can lead to unexpected biological outcomes. Review the kinase inhibition profile of this compound and consider if an affected off-target kinase could explain your results.
-
Concentration and Exposure Time: Long-term exposure, even at moderate concentrations, can lead to cumulative toxicity. Try reducing the drug concentration or the duration of the experiment.
-
Cell Model Sensitivity: Your chosen cell line may be particularly sensitive to the inhibition of JAK1/2, ACVR1, or an off-target kinase that is critical for its survival.
-
Issue 3: Development of drug resistance during long-term cell culture.
-
Question: After several weeks of continuous culture with this compound, my cells are beginning to proliferate again and have restored STAT signaling. What are the potential mechanisms?
-
Answer:
-
Secondary Mutations: While not specifically detailed for this compound in the provided context, JAK inhibitors can face resistance through secondary mutations in the JAK2 kinase domain that prevent drug binding. Consider sequencing the JAK2 gene in your resistant cell population.
-
Pathway Reactivation/Bypass: Cells can develop resistance by upregulating parallel or downstream signaling pathways to bypass the inhibited node. Investigate other survival pathways such as PI3K/AKT or RAS/MAPK for increased activation in your resistant cells.
-
Drug Efflux: Overexpression of drug efflux pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of the inhibitor. Test for this possibility using efflux pump inhibitors.
-
Data Presentation
Table 1: In Vitro Inhibitory and Binding Activity of this compound and its Metabolite M21
| Target | Parameter | This compound | M21 (Metabolite) | Reference(s) |
|---|---|---|---|---|
| JAK1 | IC50 | 11 nM | - | [1] |
| Binding Ki | 28 nM | 53 nM | [14] | |
| JAK2 | IC50 | 18 nM | - | [1] |
| Binding Ki | 0.13 nM | 0.79 nM | [14] | |
| JAK3 | IC50 | 155 nM | - | [2] |
| TYK2 | IC50 | 17 nM | - | [2] |
| ACVR1 | Binding Ki | 8.6 nM | 38 nM |[14] |
Table 2: Common Treatment-Emergent Adverse Events from Long-Term this compound Clinical Trials (All Grades)
| Adverse Event | Frequency (%) | Reference(s) |
|---|---|---|
| Diarrhea | 27% | [4][9] |
| Thrombocytopenia | 25% | [4][9] |
| Anemia | 23% | [4][9] |
| Nausea | 16% | [10] |
| Peripheral Neuropathy | 10-12% | [1][4][15] |
| Infections | 38% | [16] |
Note: This clinical data can help inform potential toxicities to monitor in long-term in vivo animal experiments.
Experimental Protocols
Protocol 1: Western Blot Analysis of p-STAT3 Inhibition
-
Cell Culture: Plate a JAK-dependent human cell line (e.g., HEL92.1.7) and allow cells to adhere or reach a desired confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours in a low-serum (e.g., 0.5% FBS) medium.
-
This compound Pre-treatment: Add this compound at various concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5 µM) to the respective wells. Incubate for 2 hours at 37°C.
-
Cytokine Stimulation: Add a JAK1/2-activating cytokine, such as Interleukin-6 (IL-6) at 20 ng/mL, to stimulate the pathway. Incubate for 20 minutes at 37°C.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.
-
Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Normalize samples, add Laemmli buffer, and boil. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer and Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
Protocol 2: Cell Proliferation Assay (MTS)
-
Cell Plating: Seed cells in a 96-well plate at a density determined to allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).
-
Drug Addition: The following day, add this compound in a 3-fold or 5-fold serial dilution. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified incubator.
-
MTS Reagent: Add a solution containing MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-only control wells, and plot the results to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: this compound inhibits JAK1/JAK2, blocking STAT phosphorylation and gene transcription.
References
- 1. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medical.gsk.com [medical.gsk.com]
- 4. This compound long-term safety and survival in myelofibrosis: integrated analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 6. patientpower.info [patientpower.info]
- 7. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in myelofibrosis and beyond: a comprehensive review of therapeutic insights in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. This compound in JAK2 inhibitor-naïve myelofibrosis: pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. targetedonc.com [targetedonc.com]
- 16. ojjaarahcp.com [ojjaarahcp.com]
Drug-drug interaction studies with Momelotinib in a laboratory setting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vitro drug-drug interaction (DDI) studies with Momelotinib.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro profile of this compound concerning Cytochrome P450 (CYP) enzyme inhibition?
A1: In vitro studies have demonstrated that this compound and its major active metabolite, M21, do not inhibit major CYP enzymes.[1] Therefore, this compound is not expected to be a perpetrator of clinically relevant CYP-mediated drug-drug interactions.
Q2: Does this compound show potential for CYP enzyme induction in laboratory settings?
A2: Based on in vitro assessments, this compound and its M21 metabolite are not considered to be inducers of major CYP enzymes.[1]
Q3: Which drug transporters does this compound interact with as an inhibitor?
A3: In vitro studies have identified this compound as an inhibitor of the Breast Cancer Resistance Protein (BCRP).[1] Clinical data confirms this, showing a significant increase in the plasma exposure of the BCRP substrate rosuvastatin when co-administered with this compound.[2] Additionally, in vitro data suggests this compound inhibits UGT1A1 and UGT1A9 at clinically relevant concentrations, though the clinical significance of this is currently unknown.
Q4: Is this compound a substrate of any drug transporters?
A4: Yes, in vitro studies have shown that this compound and its active metabolite, M21, are substrates for the efflux transporters P-glycoprotein (P-gp) and BCRP, as well as the hepatic uptake transporters Organic Anion Transporting Polypeptide (OATP) 1B1 and OATP1B3.[1]
Q5: What is the primary metabolic pathway for this compound?
A5: this compound is metabolized by multiple CYP enzymes, with CYP3A4 being the largest contributor, followed by CYP2C8, CYP2C9, CYP2C19, and CYP1A2.[2] Its major active metabolite is M21.[2]
Data Presentation
Table 1: Summary of In Vitro CYP Interaction Studies for this compound
| Interaction Type | Enzyme | Result | Quantitative Data (IC50/EC50) |
| Inhibition | Major CYPs | No significant inhibition by this compound or M21 observed.[1] | Not publicly available in the searched documents. |
| Induction | Major CYPs | No significant induction by this compound or M21 observed.[1] | Not publicly available in the searched documents. |
Table 2: Summary of In Vitro Transporter Interaction Studies for this compound
| Interaction Type | Transporter | Result | Quantitative Data (IC50/Ki/Km) |
| Inhibition | BCRP | This compound is an inhibitor.[1] | Not publicly available in the searched documents. |
| Inhibition | UGT1A1, UGT1A9 | This compound is an inhibitor. | Not publicly available in the searched documents. |
| Substrate Liability | P-gp, BCRP | This compound and M21 are substrates.[1] | Not publicly available in the searched documents. |
| Substrate Liability | OATP1B1, OATP1B3 | This compound and M21 are substrates.[1] | Not publicly available in the searched documents. |
Experimental Protocols & Troubleshooting Guides
CYP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on major CYP isoforms.
Methodology: In Vitro Incubation with Human Liver Microsomes
A detailed protocol for conducting a CYP inhibition assay is provided below.
References
Technical Support Center: Momelotinib and Thrombocytopenia in Animal Models
Welcome to the technical support center for researchers utilizing Momelotinib in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in managing thrombocytopenia, a potential hematological side effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect hematopoiesis?
This compound is a potent, orally bioavailable small molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3] A key feature that distinguishes this compound from other JAK inhibitors is its additional inhibitory activity against activin A receptor, type I (ACVR1), also known as ALK2.[2][4][5][6]
-
JAK1/JAK2 Inhibition: By inhibiting JAK1 and JAK2, this compound modulates the signaling of various cytokines and growth factors that are crucial for hematopoiesis and immune function.[7] This mechanism is central to its therapeutic effect in myelofibrosis, where the JAK-STAT pathway is hyperactivated.[2][8]
-
ACVR1 Inhibition: this compound's inhibition of ACVR1 leads to a reduction in hepcidin, a key regulator of iron homeostasis.[4][5][9] Lower hepcidin levels result in increased iron availability for erythropoiesis, which is why this compound can ameliorate anemia, a common feature of myelofibrosis.[5][9][10]
Q2: Is thrombocytopenia an expected side effect of this compound in animal models?
While this compound has shown a favorable profile in clinical studies for patients with pre-existing thrombocytopenia, it is important to note that thrombocytopenia can be a potential adverse event associated with JAK inhibitors.[3][11] The degree to which this is observed in animal models can depend on the specific model, the dose of this compound administered, and the underlying pathology being studied. In some preclinical studies, this compound has been shown to normalize blood counts.[3][12]
Q3: What is the proposed mechanism for this compound-associated thrombocytopenia?
Thrombocytopenia associated with JAK inhibitors is generally considered an on-target effect related to the inhibition of JAK2. The thrombopoietin (TPO) receptor, c-Mpl, relies on JAK2 for downstream signaling to promote the proliferation and differentiation of megakaryocytes, the precursors to platelets.[13] Inhibition of JAK2 can therefore interfere with this process, potentially leading to a decrease in platelet production.
Troubleshooting Guide: Managing Thrombocytopenia in Your Animal Study
If you observe a significant decrease in platelet counts in your animal models treated with this compound, consider the following troubleshooting steps.
Step 1: Confirm and Characterize the Thrombocytopenia
-
Serial Monitoring: Implement a consistent schedule for monitoring complete blood counts (CBCs), paying close attention to platelet numbers. This will help you establish the onset and severity of thrombocytopenia.
-
Peripheral Blood Smear: Visually inspect a peripheral blood smear to rule out platelet clumping, which can lead to falsely low automated platelet counts.
Step 2: Review Experimental Protocol
-
Dose Adjustment: Depending on the severity of the thrombocytopenia and the goals of your study, a dose reduction of this compound may be necessary. Preclinical studies in rats have explored doses ranging from 5 to 25 mg/kg administered once daily.[4] If you are using a higher dose, consider reducing it to the lower end of the effective range.
-
Dosing Schedule: Evaluate if a change in the dosing schedule (e.g., intermittent dosing) could mitigate the thrombocytopenia while still achieving the desired therapeutic effect.
Step 3: Implement Supportive Care
For animals exhibiting signs of bleeding or severe thrombocytopenia, supportive care is crucial.
-
Minimize Trauma: House animals in a way that minimizes the risk of injury. This includes providing soft bedding and avoiding overcrowding.
-
Careful Handling: Handle animals gently to prevent bruising and hemorrhage.[14]
-
Dietary Modifications: Provide softened food to reduce the risk of gingival bleeding.[14]
-
Avoid Invasive Procedures: Limit or avoid procedures such as intramuscular injections or retro-orbital bleeding that could induce hemorrhage.[14]
Step 4: Consider the Animal Model
-
Model-Specific Effects: The hematological response to this compound can vary between different animal models (e.g., healthy animals vs. models of myelofibrosis). Be aware of the baseline hematological parameters of your specific model and how they might be influenced by the underlying disease pathology. Myelofibrosis models, for instance, may have altered baseline platelet counts.[8][15]
Data Presentation
Table 1: Summary of Preclinical Dosing and Effects of this compound in Rodent Models
| Animal Model | Dosing Regimen | Key Hematological/Biochemical Findings | Reference |
| Rat Model of Anemia of Chronic Disease | 5, 10, 25 mg/kg once daily | Dose-dependent decrease in serum hepcidin and increase in serum iron. | [10] |
| Murine Model of Myeloproliferative Neoplasm (MPN) | Not specified in abstract | Normalized blood counts and spleen size.[3][12] | [3][12] |
Table 2: Troubleshooting Summary for this compound-Induced Thrombocytopenia in Animal Models
| Issue | Recommended Action | Considerations |
| Significant Drop in Platelet Count | 1. Confirm with peripheral blood smear. 2. Increase frequency of CBC monitoring. | Rule out pseudo-thrombocytopenia due to platelet clumping. |
| Mild to Moderate Asymptomatic Thrombocytopenia | 1. Continue monitoring. 2. Consider a dose reduction if trend continues. | The degree of acceptable thrombocytopenia will depend on the study's endpoint. |
| Severe Thrombocytopenia or Clinical Signs of Bleeding | 1. Immediately consider dose interruption or significant reduction. 2. Implement supportive care measures. 3. Consult with a veterinarian. | Animal welfare is the top priority. |
Experimental Protocols
Protocol 1: Administration of this compound in a Rodent Model
This is a general guideline and should be adapted based on your specific experimental design and institutional guidelines.
-
Formulation: this compound can be formulated for oral gavage. A common vehicle is 0.5% methylcellulose in water. Ensure the formulation is homogenous before each administration.
-
Dosing: Based on preclinical literature, a starting dose of 5-10 mg/kg once daily can be considered.[4] The final dose will depend on the specific animal model and the intended therapeutic effect.
-
Administration: Administer the formulation via oral gavage using an appropriately sized gavage needle. The volume should be calculated based on the animal's most recent body weight.
-
Monitoring: Monitor the animals daily for any clinical signs of distress or adverse effects. Body weight should be recorded at regular intervals.
Protocol 2: Monitoring for Thrombocytopenia
-
Blood Collection: Collect a small volume of blood (typically 50-100 µL) from a suitable site (e.g., saphenous vein, tail vein) into a tube containing an anticoagulant (e.g., EDTA).
-
Complete Blood Count (CBC): Perform a CBC using an automated hematology analyzer validated for the species you are using. Pay close attention to the platelet count, mean platelet volume (MPV), and platelet distribution width (PDW).
-
Blood Smear Preparation: Prepare a peripheral blood smear from a fresh drop of blood. Stain the smear with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Microscopic Examination: Under a microscope, examine the blood smear to assess platelet morphology and to estimate the platelet count. This is crucial to confirm the findings from the automated analyzer and to check for platelet clumps.
-
Frequency of Monitoring: The frequency of monitoring will depend on the expected onset of thrombocytopenia. A baseline CBC should be performed before the start of treatment. Monitoring can then be performed once or twice weekly, or more frequently if a rapid decrease in platelets is observed.
Visualizations
References
- 1. A phase 2 study of this compound, a potent JAK1 and JAK2 inhibitor, in patients with polycythemia vera or essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ACVR1/JAK1/JAK2 inhibitor this compound reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound in Myelofibrosis: A Systematic Review and Meta-Analysis With a Focus on Anemia Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACVIM consensus statement on the treatment of immune thrombocytopenia in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in JAK2 inhibitor-naïve myelofibrosis: pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound in Myelofibrosis Patients With Thrombocytopenia: Post Hoc Analysis From Three Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 13. Frontiers | Genetic Alterations of the Thrombopoietin/MPL/JAK2 Axis Impacting Megakaryopoiesis [frontiersin.org]
- 14. dvm360.com [dvm360.com]
- 15. Platelet Dysfunction and Thrombosis in JAK2V617F-Mutated Primary Myelofibrotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Momelotinib: A Preclinical Meta-Analysis of its Therapeutic Potential in Myelofibrosis
A Comparative Guide for Researchers and Drug Development Professionals
Momelotinib, a potent inhibitor of Janus kinase 1 (JAK1) and JAK2, has emerged as a significant therapeutic agent for myelofibrosis (MF), a debilitating myeloproliferative neoplasm.[1][2] This guide provides a meta-analysis of preclinical studies on this compound, offering a comparative perspective against other established JAK inhibitors, Ruxolitinib and Fedratinib. We delve into its unique mechanism of action, present comparative preclinical efficacy data, and detail the experimental protocols utilized in these foundational studies.
Dual Inhibition of JAK/STAT and ACVR1 Pathways: A Unique Therapeutic Advantage
This compound distinguishes itself from other JAK inhibitors through its dual-inhibitory action on both the JAK/STAT signaling pathway and the activin A receptor type 1 (ACVR1), also known as ALK2.[3][4] The inhibition of JAK1 and JAK2 directly addresses the hyperactive signaling cascade that drives the proliferation of malignant cells and the inflammatory cytokine storm characteristic of myelofibrosis.[3][5] This action is shared with other JAK inhibitors like Ruxolitinib and Fedratinib.
However, this compound's inhibition of ACVR1 provides a distinct advantage in managing a critical complication of myelofibrosis: anemia.[3] ACVR1 is a key regulator of hepcidin, a hormone that controls iron metabolism. By inhibiting ACVR1, this compound reduces hepcidin levels, leading to increased iron availability for erythropoiesis and consequently ameliorating anemia.[4] This dual mechanism of action positions this compound as a promising therapeutic option for myelofibrosis patients, particularly those with significant anemia.
Comparative Preclinical Efficacy: A Quantitative Overview
Preclinical studies have established the potent and selective inhibitory activity of this compound. The following tables summarize key quantitative data from in vitro kinase assays and cell-based proliferation assays, comparing this compound with Ruxolitinib and Fedratinib.
| Kinase | This compound IC₅₀ (nM) | Ruxolitinib IC₅₀ (nM) | Fedratinib IC₅₀ (nM) |
| JAK1 | 11[3] | 3.3[6] | 105[7] |
| JAK2 | 18[3] | 2.8[6] | 3[7] |
| JAK3 | 155[3] | 428[6] | 1002[7] |
| TYK2 | 17[3] | 19[6] | 405[7] |
| ACVR1/ALK2 | 6.83[8] | - | - |
Table 1: Comparative in vitro kinase inhibitory activity (IC₅₀) of this compound, Ruxolitinib, and Fedratinib. A lower IC₅₀ value indicates greater potency.
| Cell Line | Mutation | This compound IC₅₀ (µM) | Ruxolitinib IC₅₀ (µM) | Fedratinib IC₅₀ (µM) |
| Ba/F3-TEL-JAK2 | JAK2 fusion | 0.8[8] | - | - |
| HEL 92.1.7 | JAK2 V617F | 1.8[8] | - | - |
| UKE-1 | JAK2 V617F | - | - | - |
Table 2: Comparative in vitro anti-proliferative activity (IC₅₀) of this compound in JAK2-dependent cell lines. Data for Ruxolitinib and Fedratinib in these specific assays were not available in the reviewed literature.
Experimental Protocols: Methodologies for Preclinical Evaluation
The following sections detail the methodologies commonly employed in the preclinical assessment of JAK inhibitors like this compound.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of purified kinases.
General Protocol:
-
Reagents: Purified recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2, ACVR1), ATP, appropriate peptide substrate, and the test compound (this compound, Ruxolitinib, or Fedratinib) at various concentrations.
-
Procedure: The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like radiometric assays (incorporation of ³²P-ATP) or non-radioactive methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value is then determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assays
Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines, particularly those dependent on JAK signaling.
General Protocol (using MTT or MTS assay):
-
Cell Lines: Myeloproliferative neoplasm-derived cell lines such as HEL 92.1.7 (harboring the JAK2 V617F mutation) or Ba/F3 cells engineered to express a constitutively active JAK2 fusion protein are commonly used.[2][8]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (this compound, Ruxolitinib, or Fedratinib) or vehicle control.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
MTS Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is a water-soluble tetrazolium salt that is converted to a colored formazan product by viable cells. The absorbance is measured directly without a solubilization step.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
In Vivo Murine Models of Myelofibrosis
Objective: To evaluate the in vivo efficacy and safety of the compound in a living organism that mimics human myelofibrosis.
General Protocol:
-
Animal Model: A common model involves the transplantation of bone marrow cells transduced with a retrovirus expressing the human JAK2 V617F mutation into lethally irradiated recipient mice.[8] This induces a myeloproliferative phenotype in the mice, including splenomegaly, leukocytosis, and bone marrow fibrosis, closely resembling human myelofibrosis.
-
Compound Administration: Once the disease is established, the mice are treated with the test compound (e.g., this compound) or a vehicle control. The compound is typically administered orally once or twice daily for a specified duration.
-
Efficacy Evaluation:
-
Spleen Size and Weight: Spleen size is a key indicator of disease burden in myelofibrosis. Spleens are measured and weighed at the end of the study.
-
Hematological Parameters: Complete blood counts (CBCs) are performed regularly to monitor white blood cell counts, red blood cell counts, and platelet levels.
-
Bone Marrow Histology: Bone marrow sections are examined for fibrosis using staining methods like silver stain (reticulin) or Masson's trichrome.
-
Cytokine Levels: Plasma levels of inflammatory cytokines (e.g., IL-6, TNF-α) are measured using techniques like ELISA or multiplex bead assays.
-
-
Safety Evaluation: The general health of the mice is monitored throughout the study, including body weight and any signs of toxicity.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway, a typical experimental workflow for evaluating JAK inhibitors, and the logical relationship of this compound's dual-inhibitory mechanism.
Caption: this compound's dual-inhibitory action on the JAK/STAT and ACVR1 signaling pathways.
Caption: A typical preclinical experimental workflow for the evaluation of a novel JAK inhibitor.
Caption: Logical relationship of this compound's dual-inhibitory mechanism and its therapeutic effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound for myelofibrosis: our 14 years of experience with 100 clinical trial patients and recent FDA approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
Momelotinib: A Comparative Analysis of its Long-Term Efficacy and Safety Against Other JAK Inhibitors
A deep dive into the long-term clinical data reveals Momelotinib's distinct profile among JAK inhibitors, showcasing a unique mechanism of action that translates to significant benefits in anemia, splenomegaly, and constitutional symptoms for patients with myelofibrosis. This guide provides a comprehensive comparison of this compound against other approved JAK inhibitors—Ruxolitinib, Fedratinib, and Pacritinib—supported by data from pivotal clinical trials and detailed experimental protocols.
This compound distinguishes itself as the only approved JAK inhibitor that not only targets JAK1 and JAK2 but also inhibits Activin A receptor, type I (ACVR1).[1][2][3] This novel mechanism addresses the chronic inflammation and iron dysregulation that drive anemia in myelofibrosis, a common and debilitating feature of the disease.[3][4]
Comparative Efficacy: A Long-Term Perspective
The long-term efficacy of this compound has been evaluated in a series of key clinical trials, including MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2. These studies provide a robust dataset for comparing its performance against other established JAK inhibitors.
Overall Survival
Long-term follow-up from the SIMPLIFY-1 trial in JAK inhibitor-naïve patients showed that the overall survival (OS) for patients treated with this compound was not reached, compared to 53.1 months for those who crossed over from the Ruxolitinib arm.[5][6] In the SIMPLIFY-2 trial, which enrolled patients previously treated with Ruxolitinib, the median OS was 34.3 months for those initially assigned to this compound and 37.5 months for those who crossed over from the best available therapy (BAT) arm.[5][6] A pooled analysis of the MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2 trials reported a 2-year OS rate of 76.5% for patients treated with this compound.[7]
Spleen Volume Reduction
In the SIMPLIFY-1 study, this compound was non-inferior to Ruxolitinib in reducing spleen volume, with 26.5% of patients on this compound achieving a ≥35% reduction in spleen volume at week 24, compared to 29% in the Ruxolitinib group.[8] The MOMENTUM trial, which compared this compound to Danazol in anemic patients previously treated with a JAK inhibitor, demonstrated a spleen response rate (≥35% reduction) of 23% for this compound versus 3% for Danazol at week 24.
Symptom Improvement
The MOMENTUM trial met its primary endpoint, with 25% of patients treated with this compound achieving a ≥50% reduction in Total Symptom Score (TSS) at week 24, compared to 9% of patients in the Danazol arm.[3][9] In the SIMPLIFY-1 trial, the proportion of patients achieving a ≥50% reduction in TSS was 28.4% for this compound and 42.2% for Ruxolitinib, not meeting the non-inferiority endpoint for this secondary outcome.[1][10]
Anemia and Transfusion Independence
A key differentiator for this compound is its positive impact on anemia. In the SIMPLIFY-1 trial, the transfusion independence rate at week 24 was significantly higher in the this compound arm (67%) compared to the Ruxolitinib arm (49%).[5][8] Similarly, in the SIMPLIFY-2 trial, 43% of patients on this compound achieved transfusion independence at week 24, versus 21% in the BAT arm.[5] The MOMENTUM trial also demonstrated a higher transfusion independence rate for this compound (31%) compared to Danazol (20%) at week 24.[11]
Long-Term Safety Profile
A pooled analysis of the MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2 trials, encompassing 725 patients, provides a comprehensive overview of this compound's long-term safety.[7] The median duration of exposure was 11.3 months, with 12.1% of patients continuing treatment for five years or more.[7]
The most common non-hematologic treatment-emergent adverse events (TEAEs) were primarily grade 1 or 2 and included diarrhea (27%), nausea (19.4%), and asthenia (17.5%).[7] Hematologic TEAEs of any grade included thrombocytopenia (25%), anemia (23%), and neutropenia (7%).[7] Discontinuation due to TEAEs was relatively low, with thrombocytopenia being the most frequent cause at 4%.[7] Importantly, the incidence of adverse events of clinical importance, such as infections, malignancies, and peripheral neuropathy, did not show an increase over time.[7]
Indirect treatment comparisons have suggested a favorable safety profile for this compound compared to Fedratinib, with a significantly lower risk of key hematologic adverse events, diarrhea, and nausea over 24 weeks.[9]
Data Presentation
The following tables summarize the key long-term efficacy and safety data for this compound in comparison to other JAK inhibitors, based on the pivotal clinical trials.
| Efficacy Outcome | This compound | Ruxolitinib | Fedratinib | Pacritinib | Trial(s) |
| Median Overall Survival | Not Reached (JAKi-naïve)[5] | 53.1 months (crossover arm)[5][6] | N/A | N/A | SIMPLIFY-1 |
| 34.3 months (JAKi-experienced)[5][6] | 37.5 months (crossover from BAT)[5][6] | N/A | N/A | SIMPLIFY-2 | |
| Spleen Volume Reduction (≥35%) | 26.5% (Week 24)[1][8] | 29% (Week 24)[1][8] | N/A | N/A | SIMPLIFY-1 |
| 23% (Week 24) | N/A (vs. Danazol) | N/A | N/A | MOMENTUM | |
| Total Symptom Score Response (≥50%) | 28.4% (Week 24)[10] | 42.2% (Week 24)[1][10] | N/A | N/A | SIMPLIFY-1 |
| 25% (Week 24)[3][9] | N/A (vs. Danazol) | N/A | N/A | MOMENTUM | |
| Transfusion Independence Rate | 67% (Week 24)[5][8] | 49% (Week 24)[5][8] | N/A | N/A | SIMPLIFY-1 |
| 43% (Week 24)[5] | 21% (BAT) (Week 24)[5] | N/A | N/A | SIMPLIFY-2 | |
| 31% (Week 24) | N/A (vs. Danazol) | N/A | N/A | MOMENTUM |
| Adverse Event (Any Grade) | This compound (Pooled Data) [7] | Ruxolitinib | Fedratinib | Pacritinib |
| Diarrhea | 27% | Varies by study | Higher incidence reported[9] | Higher incidence reported |
| Nausea | 19.4% | Varies by study | Higher incidence reported[9] | Higher incidence reported |
| Thrombocytopenia | 25% | Common | Common | Common |
| Anemia | 23% | Can worsen anemia | Can worsen anemia | Less myelosuppressive |
| Peripheral Neuropathy | 12.3% | Lower incidence reported | N/A | N/A |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for a thorough understanding of the presented data.
MOMENTUM (NCT04173494)
This was a Phase 3, international, double-blind, randomized study comparing this compound to Danazol in symptomatic and anemic myelofibrosis patients previously treated with a JAK inhibitor.
-
Patient Population: Adults with primary or post-polycythemia vera/post-essential thrombocythemia myelofibrosis, Dynamic International Prognostic Scoring System (DIPSS) high-risk, intermediate-2, or symptomatic intermediate-1 risk disease. Patients were required to have a Myelofibrosis Symptom Assessment Form (MFSAF) Total Symptom Score (TSS) ≥10 and hemoglobin <10 g/dL.
-
Randomization and Treatment: Patients were randomized 2:1 to receive either this compound 200 mg once daily plus a Danazol placebo or Danazol 600 mg daily plus a this compound placebo for 24 weeks. After 24 weeks, patients in the Danazol arm could cross over to receive open-label this compound.
-
Primary Endpoint: The primary endpoint was the TSS response rate at week 24, defined as a ≥50% reduction from baseline.
-
Secondary Endpoints: Key secondary endpoints included transfusion independence rate, splenic response rate (≥35% reduction in spleen volume), and change from baseline in TSS.
SIMPLIFY-1 (NCT01969838)
This was a Phase 3, randomized, double-blind, active-controlled study comparing this compound to Ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis.[1][8]
-
Patient Population: Adults with primary, post-polycythemia vera, or post-essential thrombocythemia myelofibrosis who had not previously received a JAK inhibitor.[8]
-
Randomization and Treatment: A total of 432 patients were randomized 1:1 to receive either this compound 200 mg once daily or Ruxolitinib for 24 weeks. After the initial 24-week period, all patients had the option to receive open-label this compound.[1][8]
-
Primary Endpoint: The primary endpoint was the splenic response rate at week 24, defined as the percentage of patients achieving a ≥35% reduction in spleen volume.[8]
-
Secondary Endpoints: Secondary endpoints included the response rate in TSS and transfusion requirements.[1]
SIMPLIFY-2 (NCT02101268)
This was a Phase 3, randomized, open-label study comparing this compound to the best available therapy (BAT) in patients with myelofibrosis who had been previously treated with Ruxolitinib.[3][8]
-
Patient Population: A total of 156 patients who had been previously treated with Ruxolitinib.[8]
-
Randomization and Treatment: Patients were randomized 2:1 to receive either this compound or BAT for 24 weeks. After this period, all patients could receive extended treatment with this compound.[8]
-
Primary Endpoint: The primary endpoint was the splenic response rate.[8]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved and the workflows of the pivotal clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. SIMPLIFY-1: A Phase III Randomized Trial of this compound Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis. | Semantic Scholar [semanticscholar.org]
- 5. Efficacy of this compound Versus Best Available Therapy in Anemic or Thrombocytopenic Subjects With Primary Myelofibrosis (MF), Post-polycythemia Vera MF, or Post-essential Thrombocythemia MF [clin.larvol.com]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. SIMPLIFY-1: A Phase III Randomized Trial of this compound Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. This compound versus best available therapy in patients with myelofibrosis previously treated with ruxolitinib (SIMPLIFY 2): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound versus danazol in symptomatic patients with anaemia and myelofibrosis (MOMENTUM): results from an international, double-blind, randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Momelotinib with Other Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Momelotinib, a potent inhibitor of Janus kinase 1 and 2 (JAK1/JAK2) and activin A receptor type 1 (ACVR1), when combined with other anti-cancer agents. The following sections detail preclinical and clinical findings, experimental protocols, and the underlying signaling pathways of these combination therapies.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that targets the JAK-STAT signaling pathway, which is frequently dysregulated in various hematological malignancies and solid tumors.[1] Its dual inhibition of JAK1/JAK2 and ACVR1 not only addresses splenomegaly and constitutional symptoms associated with myelofibrosis but also ameliorates anemia by reducing hepcidin levels.[2][3] The unique mechanism of action of this compound makes it a promising candidate for combination therapies aimed at enhancing anti-cancer efficacy and overcoming drug resistance.
Preclinical Synergistic Combinations
This section outlines the preclinical evidence for the synergistic or additive effects of this compound when combined with various classes of anti-cancer agents.
This compound and HDAC Inhibitors (Citarinostat)
The combination of this compound with the HDAC6-selective inhibitor Citarinostat has demonstrated strong synergistic cytotoxicity in various lymphoid malignant cell lines.[4][5][6] This synergy is attributed to the dual targeting of the JAK2/STAT3 pathway by this compound and the inhibition of HDAC6 by Citarinostat, leading to enhanced apoptosis.[4]
Quantitative Synergy Data
The synergistic effect of this compound and Citarinostat was quantified using the Chou-Talalay method, with Combination Index (CI) values less than 1 indicating synergy.
| Cell Line | Cancer Type | This compound (µM) | Citarinostat (µM) | Combination Index (CI) |
| WSU-NHL | Follicular Lymphoma | 1 | 4 | < 1[4] |
| RL | Follicular Lymphoma | 1 | 4 | < 1[4] |
| Karpas422 | Follicular Lymphoma | 1 | 4 | < 1[4] |
| Jeko1 | Mantle Cell Lymphoma | 1 | 4 | < 1[4] |
| Hut78 | Cutaneous T-cell Lymphoma | 1 | 4 | < 1[4] |
| Karpas299 | Anaplastic Large Cell Lymphoma | 1 | 4 | < 1[4] |
| L540 | Hodgkin's Lymphoma | 1 | 4 | < 1[4] |
| RPMI8226 | Multiple Myeloma | 1 | 4 | < 1[4] |
| U266 | Multiple Myeloma | 1 | 4 | < 1[4] |
Signaling Pathway and Experimental Workflow
The combination of this compound and Citarinostat leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the activation of caspases, ultimately inducing apoptosis.[6][7]
This compound and Bcl-2 Inhibitors (Venetoclax)
Preclinical studies in Acute Myeloid Leukemia (AML) have shown that this compound enhances mitochondrial priming, leading to a synergistic pro-apoptotic effect when combined with the Bcl-2 inhibitor Venetoclax.[7][8] This combination has demonstrated superior efficacy compared to combinations of Venetoclax with other JAK inhibitors like Ruxolitinib or the FLT3 inhibitor Gilteritinib, and has shown activity across different AML genotypes.[8]
In Vivo Efficacy
In xenograft models of FLT3-mutated AML, the combination of this compound and Venetoclax resulted in superior leukemic clearance and prolonged survival.[8]
Signaling Pathway and Experimental Workflow
This compound's inhibition of the JAK/STAT pathway, coupled with Venetoclax's direct inhibition of the anti-apoptotic protein Bcl-2, creates a powerful synergistic effect that promotes cancer cell death.
This compound and FLT3 Inhibitors (Gilteritinib)
This compound has been identified as a potent dual inhibitor of JAK2 and FLT3.[9][10][11] This dual activity suggests a potential for synergy or enhanced efficacy when combined with other FLT3 inhibitors like Gilteritinib, particularly in FLT3-mutated AML. Preclinical studies suggest that dual JAK/FLT3 inhibition may overcome resistance to FLT3 inhibitors.[10]
Clinical Rationale
A Phase I/II clinical trial is currently underway to evaluate the combination of this compound and Gilteritinib in patients with relapsed/refractory FLT3-mutated AML, based on the strong preclinical rationale.[10]
Signaling Pathway and Experimental Workflow
The combined inhibition of both JAK/STAT and FLT3 signaling pathways by this compound and Gilteritinib is expected to lead to a more profound and durable anti-leukemic response.
This compound and XPO1 Inhibitors (Selinexor)
Preclinical studies have demonstrated synergistic or additive anti-proliferative effects when this compound is combined with the XPO1 inhibitor Selinexor in myeloproliferative neoplasm (MPN)-derived cell lines.[5] The synergy is observed at clinically achievable concentrations and is thought to involve the regulation of XPO1, JAK/STAT signaling, and apoptosis/senescence regulators.[5]
Quantitative Synergy Data
The synergy between this compound and Selinexor was evaluated using the Bliss synergy model.
| Cell Line | JAK2 Status | Synergy/Additivity |
| MPN-derived cell lines | V617F and wt | Synergistic or Additive[5] |
Signaling Pathway and Experimental Workflow
The combination of this compound and Selinexor targets both the JAK/STAT pathway and the nuclear export of tumor suppressor proteins, leading to enhanced anti-cancer activity.
This compound and Erythroid Maturation Agents (Luspatercept)
The combination of this compound and Luspatercept is being investigated in a Phase 2 clinical trial (ODYSSEY) for patients with transfusion-dependent myelofibrosis.[4][12][13] This combination is based on their complementary mechanisms of action to improve anemia.[4][12][13] this compound improves early-stage erythropoiesis by inhibiting ACVR1 and reducing hepcidin, while Luspatercept promotes late-stage erythroid maturation.[4][12][13] This dual approach is expected to have an additive or synergistic effect on improving anemia in myelofibrosis patients.[4]
Signaling Pathway and Experimental Workflow
The combined action of this compound on ACVR1 and Luspatercept on TGF-β superfamily ligands is hypothesized to enhance erythropoiesis through distinct but complementary pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Synergy Assessment (Chou-Talalay Method)
This protocol is a representative example for assessing the synergistic effects of this compound in combination with another anti-cancer agent in cancer cell lines.
1. Cell Culture and Reagents:
-
Select appropriate cancer cell lines and culture them in their recommended media supplemented with fetal bovine serum and antibiotics.
-
Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO) and store at -20°C.
2. Cell Viability Assay (MTS Assay):
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound alone, the combination agent alone, and the two drugs in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Include a vehicle control (e.g., DMSO) in each experiment.
-
After a specified incubation period (e.g., 72 hours), add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use a software program like CompuSyn to perform the Chou-Talalay analysis.[3][14][15][16]
-
The software will generate dose-effect curves, median-effect plots, and calculate the Combination Index (CI).
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][14][15][16]
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of this compound combination therapies in a mouse xenograft model.
1. Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Harvest cancer cells in their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.
2. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Once tumors reach a palpable size, randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and the combination of both drugs).
-
Administer the drugs at predetermined doses and schedules (e.g., oral gavage daily).
3. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effects of the combination therapy compared to single agents and the control group.
-
For survival studies, monitor the mice until they meet a predetermined endpoint (e.g., tumor size limit, significant weight loss) and plot Kaplan-Meier survival curves.
Conclusion
The preclinical and emerging clinical data strongly suggest that this compound holds significant promise as a combination partner with a variety of anti-cancer agents. Its unique dual mechanism of inhibiting both JAK/STAT and ACVR1 pathways provides a strong rationale for its use in combination to enhance efficacy, overcome resistance, and address different facets of cancer pathology, such as anemia. The synergistic interactions observed with HDAC inhibitors, Bcl-2 inhibitors, FLT3 inhibitors, and XPO1 inhibitors, as well as its complementary action with erythroid maturation agents, highlight the broad potential of this compound-based combination therapies in the treatment of various malignancies. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for cancer patients.
References
- 1. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a highly potent inhibitor of FLT3-mutant AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. search.library.nyu.edu [search.library.nyu.edu]
Unraveling Momelotinib's Dual Action: A Comparative Guide to Genetic Validation
For Researchers, Scientists, and Drug Development Professionals
Momelotinib has emerged as a significant therapeutic agent for myelofibrosis (MF), uniquely addressing not only splenomegaly and constitutional symptoms but also the pervasive issue of anemia.[1][2] Unlike other Janus kinase (JAK) inhibitors, its efficacy stems from a novel dual mechanism of action. This guide provides an in-depth comparison of this compound's mechanism, supported by experimental data from key genetic and preclinical studies that have been crucial in validating its therapeutic action.
Section 1: The Dual Mechanism of this compound
This compound's therapeutic efficacy is rooted in its ability to inhibit two distinct signaling pathways: the canonical JAK/STAT pathway, which is central to myelofibrosis pathology, and the ACVR1/ALK2 pathway, which governs iron homeostasis.[3][4][5][6]
-
JAK1/JAK2 Inhibition : Myelofibrosis is characterized by the hyperactivation of the JAK-STAT pathway, often driven by mutations in JAK2, CALR, or MPL.[7][8] This leads to excessive production of inflammatory cytokines and abnormal blood cell proliferation, causing symptoms like an enlarged spleen and systemic inflammation.[3][8] this compound, as a potent inhibitor of JAK1 and JAK2, effectively dampens this signaling cascade, thereby reducing splenomegaly and constitutional symptoms.[1][3][9]
-
ACVR1 (ALK2) Inhibition : A key differentiator for this compound is its unique inhibitory effect on Activin A receptor, type 1 (ACVR1), also known as ALK2.[5][10] ACVR1 is a critical regulator of hepcidin, the main hormone controlling iron availability in the body.[11][12] In chronic inflammatory states like myelofibrosis, elevated cytokines stimulate hepcidin production, leading to iron sequestration and anemia.[12][13] By inhibiting ACVR1, this compound suppresses hepcidin expression, which in turn increases iron availability for red blood cell production and ameliorates anemia.[10][11][14]
The following diagram illustrates the dual signaling pathways targeted by this compound.
Section 2: Genetic and Preclinical Validation of this compound's MoA
Genetic approaches have been instrumental in confirming this compound's distinct mechanism, particularly its effect on anemia. These studies provide a robust framework for understanding its superiority over other therapies in specific contexts.
Preclinical Validation in a Rodent Model of Anemia
A pivotal genetic validation of this compound's effect on anemia comes from studies using a rat model of anemia of chronic disease (ACD). This model mimics the inflammatory-driven anemia seen in myelofibrosis patients.
Experimental Protocol: Rat Model of Anemia of Chronic Disease
-
Model Induction: Anemia of chronic disease is induced in rats, typically through the administration of peptidoglycan-polysaccharide (PG-APS), which elicits a chronic inflammatory response.
-
Treatment Groups: Anemic rats are randomized into several groups: a vehicle control group, a this compound-treated group (at varying doses, e.g., 5, 10, 25 mg/kg), and a Ruxolitinib-treated group for comparison.[14]
-
Administration: Treatments are administered orally once daily for a specified period (e.g., 3 days for acute effects, or longer for chronic effects).[14]
-
Endpoint Analysis: At the end of the treatment period, blood samples are collected to measure hemoglobin, red blood cell counts, and serum hepcidin levels. Liver tissue is also harvested to analyze the phosphorylation status of SMAD proteins (pSMAD1/5/8) via western blot or immunohistochemistry to assess ACVR1 pathway activity.[14]
The results from these studies demonstrate that while both this compound and Ruxolitinib are JAK1/2 inhibitors, only this compound reverses anemia, directly linking this effect to its ACVR1 inhibition.
Table 1: Comparative Efficacy of this compound vs. Ruxolitinib in a Rat ACD Model
| Parameter | Vehicle Control | Ruxolitinib Treatment | This compound Treatment | Outcome Citation |
|---|---|---|---|---|
| Hemoglobin | Decreased | No significant change | Normalized | [13][15] |
| Red Blood Cell Count | Decreased | No significant change | Normalized | [13][15] |
| Serum Hepcidin | Elevated | No inhibitory activity | Dose-dependently reduced | [14][16] |
| Liver pSMAD1/5/8 | Elevated | No significant change | Decreased |[14] |
Targeted Gene Deletion to Confirm Mechanism
To further dissect the pathway, genetic knockout studies were employed. Specifically, experiments using myeloid-specific deletion of JAK2 helped to confirm that this compound's effect on iron metabolism was not mediated by a JAK2-dependent effect on the iron exporter ferroportin.[14] This provided strong evidence that the ACVR1-hepcidin axis is the primary driver of anemia improvement.[14]
A Proposed Workflow for Genetic Target Validation using CRISPR
While specific CRISPR screens for this compound are not extensively published, a genome-wide CRISPR-Cas9 screen represents a powerful, unbiased genetic approach to identify genes that modulate sensitivity or resistance to a drug, thereby validating its targets and mechanism.
Experimental Protocol: CRISPR-Cas9 Knockout Screen
-
Library Transduction: A lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the genome is transduced into a relevant cell line (e.g., a JAK2-mutant human leukemia cell line).
-
Drug Selection: The transduced cell population is split and treated with either a vehicle control (DMSO) or a selective concentration of this compound.
-
Sample Collection: Cells are cultured for several population doublings (e.g., 14-21 days) to allow for the enrichment or depletion of cells with specific gene knockouts.
-
Genomic Analysis: Genomic DNA is extracted from both control and treated populations. The sgRNA-encoding regions are amplified via PCR and subjected to next-generation sequencing.
-
Data Analysis: The sequencing reads for each sgRNA are counted. sgRNAs that are significantly depleted in the this compound-treated group correspond to genes essential for cell survival in the presence of the drug (potential synergistic targets). sgRNAs that are enriched are from genes whose knockout confers resistance, often pointing to the drug's primary targets or parallel survival pathways. For this compound, one would expect enrichment of sgRNAs targeting negative regulators of pathways that bypass JAK-STAT or ACVR1 signaling.
The following diagram outlines the general workflow for a genome-wide CRISPR-Cas9 knockout screen.
Section 3: Comparative Performance and Clinical Implications
The genetic validation of this compound's dual mechanism is reflected in its clinical performance, particularly when compared to other JAK inhibitors that lack ACVR1 activity.
Table 2: Comparative Inhibitory Profile of JAK Inhibitors
| Inhibitor | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | ACVR1 (ALK2) Inhibition | Citation |
|---|---|---|---|---|
| This compound | 11 | 18 | Yes | [9] |
| Ruxolitinib | 3.3 | 2.8 | No | [9][13][14] |
| Fedratinib | 3 | 6 | No | [7][17] |
| Pacritinib | 23 | 17 | Yes |[7][9][13] |
This difference in target profile translates directly to clinical outcomes, especially concerning anemia. The SIMPLIFY-1 trial, which compared this compound to Ruxolitinib in JAK inhibitor-naïve patients, provided key comparative data.
Table 3: Key Anemia-Related Outcomes from the SIMPLIFY-1 Phase III Trial
| Endpoint (at Week 24) | This compound | Ruxolitinib | Citation |
|---|---|---|---|
| Transfusion Independence Rate | 66.5% | 49.3% | [9] |
| Transfusion Dependency Rate | 30.2% | 40.1% |[9] |
In this study, while Ruxolitinib was superior in symptom reduction, this compound demonstrated a clear advantage in managing anemia, as evidenced by the higher rate of transfusion independence.[9]
Conclusion
Genetic and preclinical studies have been pivotal in validating the dual mechanism of action of this compound. Through the use of genetically characterized animal models and targeted gene deletion experiments, researchers have confirmed that this compound's unique ability to ameliorate anemia in myelofibrosis is driven by its inhibition of the ACVR1-hepcidin axis, a feature not shared by first-generation JAK inhibitors like Ruxolitinib.[13][14] This robust validation provides a strong scientific rationale for this compound's clinical positioning as the only approved therapy for both newly diagnosed and previously treated myelofibrosis patients with anemia that addresses all three key manifestations of the disease: anemia, constitutional symptoms, and splenomegaly.[2] Future genetic studies, such as CRISPR screens, will likely continue to refine our understanding of its broader cellular effects and potential resistance mechanisms.
References
- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. us.gsk.com [us.gsk.com]
- 3. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. ojjaarahcp.com [ojjaarahcp.com]
- 7. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. This compound (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]
- 14. This compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Head-to-Head Clinical Crossroads: Dissecting the Trial Designs of Momelotinib and its JAK Inhibitor Counterparts
For researchers, scientists, and drug development professionals navigating the complex landscape of myelofibrosis treatment, a nuanced understanding of the clinical trial designs underpinning the approval and differentiation of Janus kinase (JAK) inhibitors is paramount. This guide provides a comparative review of the pivotal clinical trials for Momelotinib, Ruxolitinib, Fedratinib, and Pacritinib, with a focus on their experimental protocols, data presentation, and the signaling pathways they target.
Myelofibrosis, a chronic myeloproliferative neoplasm, is primarily driven by dysregulated JAK-STAT signaling. This has led to the development of several JAK inhibitors, each with a unique clinical profile. This compound, a newer entrant, distinguishes itself with a dual mechanism of action, inhibiting not only JAK1 and JAK2 but also Activin A receptor, type I (ACVR1), which plays a crucial role in iron metabolism and erythropoiesis. This unique characteristic has positioned this compound as a potential option for myelofibrosis patients who also suffer from anemia, a common and debilitating complication of the disease.
Comparative Efficacy and Safety of Key JAK Inhibitors
The following table summarizes the key efficacy and safety data from the pivotal Phase 3 clinical trials of this compound and other prominent JAK inhibitors. This data provides a quantitative foundation for comparing their performance in treating myelofibrosis.
| Clinical Trial | Drug (Trade Name) | Comparator | Primary Efficacy Endpoint | Key Secondary Efficacy Endpoint(s) | Key Safety Findings (Grade ≥3 Adverse Events) |
| SIMPLIFY-1 [1][2][3][4][5] | This compound | Ruxolitinib | Spleen Volume Reduction (SVR) ≥35% at Week 24: this compound: 26.5% Ruxolitinib: 29.0% (Non-inferiority met, p=0.011) | Total Symptom Score (TSS) Reduction ≥50% at Week 24: this compound: 28.4% Ruxolitinib: 42.2% (Non-inferiority not met) Transfusion Independence at Week 24: this compound: 66.5% Ruxolitinib: 49.3% | Anemia: this compound was associated with lower rates of grade ≥3 anemia compared to ruxolitinib. Thrombocytopenia: Rates of grade ≥3 thrombocytopenia were comparable between the two arms. Peripheral Neuropathy: Higher incidence in the this compound arm (10% vs 5%), though mostly low grade.[3][4] |
| MOMENTUM [6][7][8][9][10] | This compound | Danazol | TSS Reduction ≥50% at Week 24: this compound: 25% Danazol: 9% (p=0.0095) | Transfusion Independence at Week 24: this compound: 30% Danazol: 20% SVR ≥35% at Week 24: this compound: 22% Danazol: 3% | Thrombocytopenia: 22% (this compound) vs 12% (Danazol) Anemia: 8% (this compound) vs 11% (Danazol) Neutropenia: 5% (this compound) vs 3% (Danazol) |
| COMFORT-I [11][12][13] | Ruxolitinib (Jakafi) | Placebo | SVR ≥35% at Week 24: Ruxolitinib: 41.9% Placebo: 0.7% (p<0.001) | TSS Reduction ≥50% at Week 24: Ruxolitinib: 45.9% Placebo: 5.3% (p<0.001) | Thrombocytopenia: 12.9% (Ruxolitinib) vs 1.3% (Placebo) Anemia: 45.2% (Ruxolitinib) vs 19.2% (Placebo) Neutropenia: 7.1% (Ruxolitinib) vs 2.0% (Placebo) |
| JAKARTA [3][14][15][16][17][18] | Fedratinib (Inrebic) | Placebo | SVR ≥35% at Week 24: Fedratinib (400mg): 37% Placebo: 1% (p<0.0001) | TSS Reduction ≥50% at Week 24: Fedratinib (400mg): 40% Placebo: 9% (p<0.0001) | Anemia: 31% (Fedratinib 400mg) vs 14% (Placebo) Thrombocytopenia: 15% (Fedratinib 400mg) vs 7% (Placebo) Gastrointestinal events (diarrhea, nausea, vomiting) were the most common non-hematologic adverse events. |
| PERSIST-2 [19][20][21][22][23][24] | Pacritinib (Vonjo) | Best Available Therapy (BAT) | SVR ≥35% at Week 24: Pacritinib (200mg BID): 22% BAT: 3% (p=0.001) | TSS Reduction ≥50% at Week 24: Pacritinib (200mg BID): 32% BAT: 14% (p=0.011) | Thrombocytopenia: Rates were notable in this patient population with baseline thrombocytopenia. Diarrhea and nausea were the most common non-hematologic adverse events. |
Experimental Protocols: A Closer Look at Trial Designs
A thorough comparison of these JAK inhibitors necessitates a detailed examination of their respective Phase 3 trial methodologies.
Patient Population and Eligibility Criteria
The inclusion and exclusion criteria of a clinical trial define the patient population and are critical for interpreting the results.
-
This compound (SIMPLIFY-1 & MOMENTUM): The SIMPLIFY-1 trial enrolled JAK inhibitor-naïve patients with intermediate or high-risk myelofibrosis.[1][2][3][4][5] The MOMENTUM trial, in contrast, focused on a more challenging patient population: symptomatic and anemic patients who had been previously treated with a JAK inhibitor.[6][7][8][9][10] Key inclusion criteria for MOMENTUM included a Total Symptom Score (TSS) of ≥10 and a hemoglobin level of <10 g/dL.[7][15]
-
Ruxolitinib (COMFORT-I): This trial recruited patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis who were JAK inhibitor-naïve.[11][12][25]
-
Fedratinib (JAKARTA): The JAKARTA study enrolled patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF who were JAK inhibitor-naïve and had a platelet count of ≥50 x 10⁹/L.[18][26]
-
Pacritinib (PERSIST-2): This trial specifically targeted a patient population with a significant unmet need: those with myelofibrosis and thrombocytopenia (platelet count ≤100 x 10⁹/L), including patients who had prior ruxolitinib treatment.[19][21][22][23]
Endpoints and Assessment Methods
The primary and secondary endpoints of these trials were designed to assess the clinical benefit of the investigational drug.
-
Spleen Volume Reduction (SVR): A key hallmark of myelofibrosis is splenomegaly. In all the compared trials, the primary or a key secondary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline, as measured by magnetic resonance imaging (MRI) or computed tomography (CT).
-
Total Symptom Score (TSS): Patient-reported outcomes are crucial in assessing the impact of treatment on quality of life. The Myelofibrosis Symptom Assessment Form (MFSAF) was used to calculate the TSS, which includes symptoms like fatigue, night sweats, itching, abdominal discomfort, pain under the left ribs, early satiety, and bone pain.[25][27] A ≥50% reduction in TSS was a common secondary endpoint.
-
Anemia-Related Endpoints: Unique to the this compound trials, particularly MOMENTUM, were key secondary endpoints focused on anemia, such as transfusion independence rate. This reflects this compound's distinct mechanism of action targeting ACVR1.
Comparator Arms
The choice of a comparator arm is fundamental to the interpretation of a clinical trial's results.
-
Placebo-Controlled: The COMFORT-I and JAKARTA trials utilized a placebo control, providing a clear measure of the drug's efficacy against no active treatment.[11][14]
-
Active Comparator: The SIMPLIFY-1 trial directly compared this compound to the then-standard-of-care, Ruxolitinib, in a head-to-head non-inferiority design.[1][2]
-
Best Available Therapy (BAT): The PERSIST-2 trial used a BAT comparator, which could include treatments like hydroxyurea, corticosteroids, or even ruxolitinib, reflecting real-world treatment patterns for patients with thrombocytopenia.[20][21] The MOMENTUM trial used danazol, a synthetic steroid with some activity in anemia of myelofibrosis, as its active comparator.[6]
Visualizing the Mechanisms and Processes
To better understand the underlying biology and the structure of these clinical investigations, the following diagrams provide a visual representation of the JAK-STAT signaling pathway and a typical clinical trial workflow.
Caption: A simplified diagram of the JAK-STAT signaling pathway and the points of inhibition for various JAK inhibitors.
Caption: A flowchart illustrating the key stages of a typical Phase 3 clinical trial for a new drug.
Conclusion
The clinical development of JAK inhibitors for myelofibrosis has evolved from placebo-controlled trials establishing initial efficacy to head-to-head comparisons and investigations in specific, often more challenging, patient populations. This compound's clinical trial program, particularly the MOMENTUM study, highlights a strategic focus on addressing the unmet need of anemia in myelofibrosis patients. Its unique dual mechanism of inhibiting both the JAK-STAT pathway and ACVR1 provides a differentiated therapeutic profile. For researchers and drug development professionals, a deep understanding of these trial designs, their patient populations, and their endpoints is crucial for contextualizing the available data and for designing future studies that will continue to refine and improve the treatment landscape for this complex disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. SIMPLIFY-1: A Phase III Randomized Trial of this compound Versus Ruxolitinib in Janus Kinase Inhibitor-Naïve Patients With Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. This compound versus danazol in symptomatic patients with anaemia and myelofibrosis previously treated with a JAK inhibitor (MOMENTUM): an updated analysis of an international, double-blind, randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 10. This compound versus danazol in symptomatic patients with anaemia and myelofibrosis (MOMENTUM): results from an international, double-blind, randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy, safety, and survival with ruxolitinib in patients with myelofibrosis: results of a median 3-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myelofibrosis Clinical Trials & Research Studies Near You (Updated 8/25) [policylab.us]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
- 17. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of placebo and best available therapy for the treatment of myelofibrosis in the phase 3 COMFORT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. CTI BioPharma Release: PERSIST-2 Phase 3 Study Of Pacritinib Versus Best Available Therapy Shows Encouraging Clinical Activity In High-Risk Patients With Advanced Myelofibrosis In Late-Breaking Session At American Society of Hematology Annual Meeting - BioSpace [biospace.com]
- 25. Efficacy, safety and survival with ruxolitinib in patients with myelofibrosis: results of a median 2-year follow-up of COMFORT-I - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. UCSD Primary Myelofibrosis Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
Replicating Key Findings from MOMENTUM and SIMPLIFY Clinical Trials: A Comparative Guide for Laboratory Research
This guide provides a framework for researchers, scientists, and drug development professionals to replicate the key findings of the MOMENTUM and SIMPLIFY clinical trials in a laboratory setting. It offers a comparative analysis of the trial results, details the mechanisms of action for the investigational drugs, and presents experimental protocols to translate these clinical observations into preclinical models.
Overview of the MOMENTUM and SIMPLIFY Clinical Trials
The MOMENTUM and SIMPLIFY trials were pivotal in evaluating novel Janus kinase (JAK) inhibitors for the treatment of myelofibrosis (MF), a rare bone marrow cancer.[1][2] Myelofibrosis is characterized by bone marrow scarring, an enlarged spleen (splenomegaly), and debilitating symptoms.[1]
-
MOMENTUM (NCT04173494): This Phase 3 trial evaluated momelotinib, a JAK1, JAK2, and activin A receptor type 1 (ACVR1) inhibitor, against danazol in anemic and symptomatic MF patients previously treated with a JAK inhibitor.[3][4][5] The trial was designed to assess this compound's efficacy in improving symptoms, reducing transfusion needs, and decreasing spleen size.[4][6]
-
SIMPLIFY-1 (NCT01969838) & SIMPLIFY-2 (NCT02101268): These Phase 3 trials also investigated this compound.[7] SIMPLIFY-1 compared this compound to ruxolitinib in JAK inhibitor-naïve patients, focusing on spleen volume reduction and symptom improvement.[8] SIMPLIFY-2 evaluated this compound against the best available therapy in patients previously treated with ruxolitinib who had developed anemia or thrombocytopenia.[2][7] The PERSIST-2 trial, a phase 3 study, evaluated pacritinib, a JAK2 and FLT3 inhibitor, in patients with myelofibrosis and thrombocytopenia.[9]
Comparative Summary of Key Clinical Findings
The primary endpoints in these trials revolved around three key areas: reduction in spleen volume, improvement in constitutional symptoms, and amelioration of anemia (measured by transfusion independence).
Table 1: Key Efficacy Endpoints from the MOMENTUM Trial (Week 24)
| Endpoint | This compound (n=130) | Danazol (n=65) | Statistic |
| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 25% | 9% | p = 0.0095 |
| Transfusion Independence (TI) Rate | 31% | 20% | Non-inferiority p=0.0064 |
| Spleen Response Rate (SRR) (≥35% volume reduction) | 23% | 3% | p = 0.0006 |
Data sourced from the MOMENTUM Phase 3 trial topline results.[4]
Table 2: Key Efficacy Endpoints from the SIMPLIFY-1 Trial (Week 24)
| Endpoint | This compound (n=215) | Ruxolitinib (n=217) | Statistic |
| Spleen Response Rate (SRR) (≥35% volume reduction) | 26.5% | 29% | Non-inferiority p=0.011 |
| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 28.4% | 42.2% | Non-inferiority not met |
| Transfusion Independence Rate | 66.5% | 49.3% | p < 0.001 |
Data sourced from the SIMPLIFY-1 Phase 3 trial publication.[8]
Table 3: Key Efficacy Endpoints from the PERSIST-2 Trial (Pacritinib, Week 24)
| Endpoint | Pacritinib (200mg BID) | Best Available Therapy (BAT) | Statistic |
| Spleen Response Rate (SRR) (≥35% volume reduction) | 21.6% | 2% | p = 0.001 |
| Total Symptom Score (TSS) Response Rate (≥50% reduction) | 25% | 14% | Not statistically significant |
Data sourced from PERSIST-2 trial results.[9]
Mechanisms of Action
Understanding the distinct molecular targets of this compound and pacritinib is crucial for designing appropriate laboratory experiments.
This compound is a potent inhibitor of JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway that is often dysregulated in myelofibrosis, leading to uncontrolled cell proliferation and inflammation.[10][11] Uniquely, this compound also inhibits ACVR1 (also known as ALK2).[1][12] Inhibition of ACVR1 reduces the production of hepcidin, a key regulator of iron metabolism.[10] Elevated hepcidin levels in myelofibrosis patients contribute to anemia; by lowering hepcidin, this compound improves iron availability for red blood cell production.[1]
Pacritinib is a kinase inhibitor that selectively targets JAK2 and FMS-like tyrosine kinase 3 (FLT3).[13][14] Its potent inhibition of both wild-type and mutated JAK2 (V617F) helps control the myeloproliferation and inflammatory symptoms characteristic of MF.[14] The additional inhibition of FLT3, a receptor tyrosine kinase often mutated in other hematologic malignancies, provides a broader spectrum of action.[14][15] Notably, pacritinib does not significantly inhibit JAK1 at clinically relevant concentrations, which may contribute to its distinct safety profile, particularly its lack of significant myelosuppression.[13][16]
Proposed Laboratory Replication Strategy
To replicate the key findings of these trials, a multi-faceted approach involving both in vitro and in vivo models is recommended.
In Vitro Cellular Assays
Cell-based assays are essential for confirming the mechanism of action and determining the potency of the inhibitors on specific cellular functions.
-
Objective: To measure the inhibitory effect of this compound and pacritinib on cell proliferation, JAK-STAT signaling, and markers related to anemia.
-
Cell Lines:
-
JAK2-dependent: Human erythroleukemia (HEL) cells (harboring JAK2 V617F mutation), TF-1 cells (JAK2 wild-type but cytokine-dependent).[17]
-
FLT3-dependent: MOLM-13 or MV4-11 cells (expressing FLT3-ITD mutation) for pacritinib-specific assays.[18]
-
Hepcidin/Anemia model: HepG2 hepatoma cells can be used to assess the effect of this compound on hepcidin expression.
-
In Vivo Animal Models
Animal models are critical for evaluating the systemic effects of the drugs on splenomegaly, hematologic parameters, and bone marrow fibrosis, mirroring the clinical endpoints.
-
Objective: To assess the efficacy of this compound and pacritinib in reducing spleen size, improving anemia, and mitigating bone marrow fibrosis in a myelofibrosis mouse model.
-
Animal Models:
-
JAK2V617F knock-in or transgenic mice: These models develop a myeloproliferative neoplasm that progresses to myelofibrosis, exhibiting splenomegaly and abnormal blood counts.[19]
-
Gata1-low mice: These mice develop progressive myelofibrosis with features that closely mimic the human disease.[20]
-
Retroviral transduction/transplantation models: Bone marrow from donor mice is transduced with a retrovirus expressing MPL W515L or JAK2 V617F and transplanted into irradiated recipient mice.[21]
-
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase and Cell Proliferation Assays
-
Kinase Inhibition Assay:
-
Utilize a commercial in vitro kinase assay kit (e.g., ADP-Glo™) to determine the IC50 values of this compound and pacritinib against recombinant JAK1, JAK2, JAK3, TYK2, ACVR1, and FLT3 kinases.[22][23] This confirms direct target engagement and selectivity.
-
Follow the manufacturer's protocol, typically involving incubating the kinase, substrate (a suitable peptide), ATP, and varying concentrations of the inhibitor.
-
Measure the generated ADP signal, which is inversely proportional to kinase activity.
-
-
Cell Proliferation Assay:
-
Seed HEL or TF-1 cells in 96-well plates at a density of 5,000-10,000 cells/well. For TF-1 cells, supplement the media with GM-CSF to stimulate proliferation.
-
Add serial dilutions of this compound or pacritinib (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Assess cell viability using a reagent like CellTiter-Glo® (Promega), which measures ATP levels.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
-
Western Blot for Phospho-STAT:
-
Seed cells in 6-well plates and allow them to attach or stabilize.
-
Starve cytokine-dependent cells (like TF-1) for 4-6 hours, then pre-treat with inhibitors for 1-2 hours.
-
Stimulate cells with an appropriate cytokine (e.g., Epo or GM-CSF) for 15-30 minutes.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-STAT3/5 and total STAT3/5, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density.
-
Protocol 2: In Vivo Myelofibrosis Mouse Model Study
-
Model and Treatment:
-
Use a cohort of 8-10 week old JAK2V617F knock-in mice with confirmed splenomegaly.
-
Randomize mice into three groups (n=8-10 per group): Vehicle control (e.g., 0.5% methylcellulose), this compound (e.g., 50 mg/kg, oral gavage, once daily), and Pacritinib (e.g., 100 mg/kg, oral gavage, once daily). Doses should be based on prior pharmacokinetic and pharmacodynamic studies.
-
Treat animals for 28 consecutive days.
-
-
Efficacy Assessments:
-
Hematology: Collect peripheral blood via tail vein or saphenous vein weekly. Perform complete blood counts (CBC) using an automated hematology analyzer to measure hemoglobin, hematocrit, red blood cell counts, and platelet counts.
-
Spleen Size: At the end of the study (Day 28), euthanize mice and carefully excise the spleens. Measure the spleen weight and record it.
-
Histopathology: Fix spleens and femurs in 10% neutral buffered formalin. Decalcify femurs before processing. Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess morphology and extramedullary hematopoiesis (in the spleen). Use reticulin staining on bone marrow sections to quantify the degree of fibrosis.
-
-
Data Analysis:
-
Compare the mean spleen weights and hematological parameters between the treated and vehicle groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests).
-
Score bone marrow fibrosis semi-quantitatively (e.g., on a scale of 0-3) and compare scores between groups.
-
By following these comparative guides and experimental protocols, researchers can effectively model the clinical scenarios of the MOMENTUM and SIMPLIFY trials, validate the mechanisms of this compound and pacritinib, and explore their therapeutic potential in a controlled laboratory environment.
References
- 1. youtube.com [youtube.com]
- 2. SIMPLIFY Trials: JAK Inhibitor Yields Long-Term Survival Benefit and Transfusion Independence in Myelofibrosis - The ASCO Post [ascopost.com]
- 3. ascopubs.org [ascopubs.org]
- 4. MOMENTUM study of this compound for myelofibrosis meets primary endpoint [mpn-hub.com]
- 5. This compound versus danazol in symptomatic patients with anaemia and myelofibrosis (MOMENTUM): results from an international, double-blind, randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sierra Oncology Launches the MOMENTUM Phase 3 Clinical Trial for Patients with Myelofibrosis [prnewswire.com]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. SIMPLIFY-1: A Phase III Randomized Trial of this compound Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pacritinib Shows Good Efficacy in Myelofibrosis: Will the FDA Release Hold on the Drug? - Oncology Practice Management [oncpracticemanagement.com]
- 10. What is the mechanism of this compound Dihydrochloride? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 15. drugs.com [drugs.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones [mdpi.com]
- 18. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Safety and Handling of Momelotinib for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Momelotinib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[3][4] | To prevent skin contact and irritation.[1][2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[1][3] | To protect against splashes and dust particles causing serious eye irritation.[1][2] |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A suitable respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][3] | To avoid respiratory tract irritation from dust or aerosols.[1][2] |
Safe Handling and Engineering Controls
Proper laboratory technique and engineering controls are crucial for minimizing the risk of exposure to this compound.
Table 2: Engineering Controls and Work Practices
| Control/Practice | Procedure | Purpose |
| Ventilation | Handle this compound in a well-ventilated area or a chemical fume hood.[2] | To minimize inhalation of dust or vapors. |
| Handling Solid Form | Avoid dust formation during handling.[3][5] | To prevent airborne exposure and contamination. |
| Personal Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1] | To prevent accidental ingestion. |
| Emergency Stations | Ensure easy access to an eye wash station and safety shower.[1] | For immediate decontamination in case of accidental exposure. |
Accidental Release and Disposal Plan
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and protect personnel.
Table 3: Spill Response and Waste Disposal
| Procedure | Action |
| Spill Containment | Evacuate personnel to a safe area. Prevent further leakage or spillage if safe to do so. Avoid breathing vapors, mist, dust, or gas.[1] |
| Cleaning | Absorb solutions with a liquid-binding material (e.g., diatomite). Decontaminate surfaces by scrubbing with alcohol. Collect and place all contaminated material into a suitable, closed container for disposal.[1] |
| Disposal | Dispose of contents and container in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1][3] |
First Aid Measures
Immediate first aid is critical in the event of exposure to this compound.
Table 4: First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1] |
Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
